molecular formula C6H12INO B166158 4-(2-Iodoethyl)morpholine CAS No. 126200-24-6

4-(2-Iodoethyl)morpholine

Cat. No.: B166158
CAS No.: 126200-24-6
M. Wt: 241.07 g/mol
InChI Key: KBTHRTLGZJPEAN-UHFFFAOYSA-N
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Description

4-(2-Iodoethyl)morpholine (Chemical Formula: C6H12INO) is a morpholine-derived organic compound featuring a reactive iodoethyl side chain . This structure classifies it as a valuable building block in organic synthesis and medicinal chemistry research. The iodine atom on the ethyl chain makes it an effective alkylating agent and a versatile intermediate for constructing more complex molecules through nucleophilic substitution reactions, such as in the synthesis of novel pharmaceutical candidates . Compounds with similar iodoethyl-amine structures have been utilized in the development of various biologically active molecules . As a research chemical, it is often investigated for its potential role in creating ligands for biological targets or as a precursor in method development studies. This product is intended for use by qualified researchers in a controlled laboratory setting. It is supplied as a high-purity reagent to ensure experimental consistency and reliability. Researchers should consult the safety data sheet (SDS) prior to handling. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-iodoethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12INO/c7-1-2-8-3-5-9-6-4-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTHRTLGZJPEAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456976
Record name 4-(2-iodoethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126200-24-6
Record name 4-(2-iodoethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(2-Iodoethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Morpholine Moiety and its Iodinated Derivatives

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its favorable physicochemical properties that often impart improved aqueous solubility, metabolic stability, and pharmacokinetic profiles to drug candidates.[1][2][3] Its incorporation into molecular scaffolds is a widely employed strategy in the pursuit of novel therapeutics targeting a vast array of diseases.[4] The functionalization of the morpholine ring allows for the precise tuning of a molecule's properties, and the introduction of an iodoethyl group, as in 4-(2-iodoethyl)morpholine, provides a versatile handle for further synthetic transformations. This iodo-derivative is a valuable building block, particularly in the development of radiolabeled compounds for imaging applications and as a reactive intermediate for the introduction of the morpholinoethyl moiety into larger, more complex molecules.

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering field-proven insights and detailed protocols to empower researchers in their drug discovery and development endeavors.

Synthetic Strategy: A Two-Step Approach from 2-Morpholinoethanol

The most logical and efficient synthetic route to this compound commences with the readily available and inexpensive starting material, 2-morpholinoethanol. The synthesis proceeds through a two-step sequence:

  • Chlorination: Conversion of the primary alcohol of 2-morpholinoethanol to the corresponding alkyl chloride, yielding 4-(2-chloroethyl)morpholine.

  • Halogen Exchange: A Finkelstein reaction to substitute the chloro group with iodine, affording the desired this compound.

This strategy is predicated on the robust and well-established nature of these transformations, ensuring high yields and purity of the final product.

Synthesis_Workflow Start 2-Morpholinoethanol Step1 Chlorination with Thionyl Chloride Start->Step1 Intermediate 4-(2-Chloroethyl)morpholine Step1->Intermediate Step2 Finkelstein Reaction with Sodium Iodide Intermediate->Step2 Product This compound Step2->Product Chlorination_Mechanism cluster_0 Reaction Mechanism Alcohol 2-Morpholinoethanol Intermediate Chlorosulfite Ester Alcohol->Intermediate + SOCl2 SOCl2 Thionyl Chloride Product 4-(2-Chloroethyl)morpholine Intermediate->Product SNi reaction Byproducts SO2 + HCl

Caption: Mechanism of chlorination of 2-morpholinoethanol.

Experimental Protocol: Synthesis of 4-(2-Chloroethyl)morpholine

  • Reaction Setup: To a stirred solution of 2-morpholinoethanol (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, slowly add thionyl chloride (2.0-3.0 eq). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of DCM and methanol as the eluent to afford 4-(2-chloroethyl)morpholine as a colorless oil.

Step 2: Synthesis of this compound via Finkelstein Reaction

The Finkelstein reaction is a classic and highly efficient method for the synthesis of alkyl iodides from alkyl chlorides or bromides. [1][5][6]This Sₙ2 reaction is driven to completion by the precipitation of the insoluble sodium chloride in acetone, according to Le Châtelier's principle. [5] Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve 4-(2-chloroethyl)morpholine (1.0 eq) in anhydrous acetone (10-15 volumes). Add sodium iodide (1.5-2.0 eq) to the solution.

  • Reaction Progression: Heat the mixture to reflux and stir vigorously. The reaction can be monitored by the formation of a white precipitate (NaCl). The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium chloride. Wash the precipitate with a small amount of cold acetone.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound. Further purification can be achieved by vacuum distillation if necessary. [7]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. [8] ¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the morpholine ring and the ethyl chain. The protons on the carbons adjacent to the electronegative oxygen and nitrogen atoms will be deshielded and appear at a lower field. [9]

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
H-2', H-6' (O-CH ₂) ~3.7 t 4H
H-3', H-5' (N-CH ₂) ~2.5 t 4H
H-2 (N-CH ₂-CH₂-I) ~2.8 t 2H

| H-1 (CH₂-I ) | ~3.2 | t | 2H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-2', C-6' (O-C H₂)~67
C-3', C-5' (N-C H₂)~54
C-2 (N-C H₂-CH₂-I)~58
C-1 (C H₂-I)~5
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₆H₁₂INO), the expected molecular weight is approximately 241.09 g/mol . Electron ionization (EI) or electrospray ionization (ESI) can be used. The fragmentation pattern will likely involve the loss of the iodine atom and cleavage of the ethyl chain and morpholine ring. [10][11][12]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. [13][14][15]

Vibrational Mode Expected Absorption Range (cm⁻¹)
C-H stretching (alkane) 2850-2960
C-O-C stretching (ether) 1070-1150
C-N stretching (amine) 1020-1250

| C-I stretching | 500-600 |

Conclusion

This in-depth technical guide has outlined a reliable and efficient two-step synthesis of this compound from 2-morpholinoethanol. The detailed experimental protocols for both the chlorination and the subsequent Finkelstein reaction provide a clear roadmap for researchers. Furthermore, the comprehensive characterization section, detailing the expected outcomes from NMR, MS, and IR analyses, will aid in the unambiguous identification and quality assessment of the synthesized compound. As a versatile building block in drug discovery, a thorough understanding of the synthesis and characterization of this compound is paramount for its effective utilization in the development of novel therapeutics.

References

  • Google Patents. (n.d.). US4647663A - Synthesis of morpholine.
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  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
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  • Scribd. (n.d.). Fragmentation Patterns in The Mass Spectra of Organic Compounds | PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum.... Retrieved from [Link]

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  • ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra.. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000154 4-(2-Aminoethyl)morpholine at BMRB. Retrieved from [Link]

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  • ResearchGate. (n.d.). (PDF) [4-(2-Aminoethyl)morpholine-κN,N′]dibromidocadmium(II): synthesis, crystal structure and Hirshfeld surface analysis. Retrieved from [Link]

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Sources

physicochemical properties of 4-(2-iodoethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Iodoethyl)morpholine

For professionals engaged in the nuanced fields of chemical research and drug development, the selection of appropriate molecular building blocks is a critical determinant of success. Among the vast arsenal of synthetic intermediates, this compound emerges as a compound of significant interest. Its utility stems from the unique combination of the versatile morpholine scaffold and a highly reactive iodoethyl side chain. The morpholine moiety is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into therapeutic candidates to enhance crucial physicochemical properties such as aqueous solubility, metabolic stability, and in vivo pharmacokinetic profiles.

This technical guide offers a comprehensive exploration of the core . It is designed to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary to effectively utilize this valuable synthetic intermediate. We will delve into its physical and chemical characteristics, provide detailed and validated protocols for its synthesis and purification, discuss its analytical characterization, and explore its reactivity and applications, particularly within the context of pharmaceutical development.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design. While extensive experimental data for the free base form of this compound is not widely published, a significant amount of information is available for its hydroiodide salt and can be supplemented with predicted data and information from closely related precursors.

PropertyValueSource/Comment
Chemical Formula C₆H₁₂INO-
Molecular Weight 241.07 g/mol -
CAS Number 11149168 (Parent)PubChem CID[1]
Appearance Predicted: Liquid or low-melting solidInferred from related compounds
Boiling Point 248.1 ± 25.0 °C (Predicted)For a methylated analog[2]
Melting Point Not available-
Solubility Expected to be soluble in polar organic solvents like acetone, DMF, and DMSO.Inferred from structure and Finkelstein reaction conditions[3]
pKa Estimated ~7.5-8.5Estimated based on the pKa of morpholine (~8.4)
Density 1.546 ± 0.06 g/cm³ (Predicted)For a methylated analog[2]

Data for this compound Hydroiodide:

PropertyValueSource/Comment
Chemical Formula C₆H₁₃I₂NOPubChem[1]
Molecular Weight 368.98 g/mol PubChem[1]
CAS Number 956330-15-7PubChem[1]

Synthesis and Purification

The synthesis of this compound is most reliably achieved through a two-step sequence starting from the readily available 4-(2-hydroxyethyl)morpholine. This involves the conversion of the hydroxyl group to a more reactive leaving group, followed by a halide exchange reaction.

Synthetic Workflow Overview

SynthesisWorkflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Finkelstein Reaction cluster_2 Purification Start 4-(2-Hydroxyethyl)morpholine Reagent1 Thionyl Chloride (SOCl₂) DCM, 0°C to 40°C Start->Reagent1 Intermediate 4-(2-Chloroethyl)morpholine Reagent2 Sodium Iodide (NaI) Acetone, Reflux Intermediate->Reagent2 Reagent1->Intermediate Product This compound Purification Column Chromatography or Vacuum Distillation Product->Purification Reagent2->Product

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(2-Chloroethyl)morpholine from 4-(2-Hydroxyethyl)morpholine [4]

  • To a stirred solution of 4-(2-hydroxyethyl)morpholine (1.0 eq.) in dichloromethane (DCM, approx. 10 volumes) in a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add thionyl chloride (SOCl₂, ~2.0-3.0 eq.) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 40 °C) overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and carefully quench by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 5 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-(2-chloroethyl)morpholine.

Step 2: Synthesis of this compound via Finkelstein Reaction [3][5]

  • Dissolve the crude 4-(2-chloroethyl)morpholine (1.0 eq.) in acetone (approx. 15-20 volumes) in a round-bottom flask fitted with a reflux condenser.

  • Add sodium iodide (NaI, ~1.5-2.0 eq.) to the solution.

  • Heat the mixture to reflux and maintain for 12-24 hours. A white precipitate of sodium chloride (NaCl) will form.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the precipitated NaCl.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with water and then with a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any residual iodine.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

Purification:

The crude this compound can be purified by vacuum distillation or by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Causality Behind Experimental Choices
  • Thionyl Chloride: Thionyl chloride is an effective reagent for converting primary alcohols to alkyl chlorides. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. The use of a base like triethylamine or careful quenching is necessary to neutralize the generated HCl.

  • Finkelstein Reaction Conditions: The Finkelstein reaction is a classic S_N2 reaction for halogen exchange.[3] Acetone is the ideal solvent because sodium iodide is soluble in it, while the resulting sodium chloride is not.[3][5] This precipitation of NaCl shifts the equilibrium of the reaction towards the formation of the desired alkyl iodide, in accordance with Le Châtelier's principle.

Analytical Characterization

  • ¹H NMR Spectroscopy:

    • Morpholine Protons: Two distinct triplets (or complex multiplets) are expected for the morpholine ring protons. The four protons on the carbons adjacent to the oxygen (H_a) would appear further downfield, typically in the range of δ 3.6-3.8 ppm. The four protons on the carbons adjacent to the nitrogen (H_b) would appear more upfield, around δ 2.5-2.7 ppm.

    • Ethyl Protons: The ethyl chain protons would appear as two triplets. The methylene group attached to the iodine (CH₂-I, H_d) would be significantly deshielded by the electronegative iodine atom, appearing around δ 3.2-3.4 ppm. The methylene group attached to the morpholine nitrogen (N-CH₂, H_c) would be expected around δ 2.8-3.0 ppm.

  • ¹³C NMR Spectroscopy:

    • The carbon atoms of the morpholine ring adjacent to the oxygen would resonate around δ 66-68 ppm.

    • The carbons adjacent to the nitrogen would be found around δ 53-55 ppm.

    • The carbon of the ethyl chain attached to the nitrogen is expected in the range of δ 58-60 ppm.

    • The carbon bearing the iodine atom would be shifted significantly upfield due to the "heavy atom effect" of iodine, likely appearing in the range of δ 5-10 ppm.

  • Infrared (IR) Spectroscopy:

    • C-H Stretching: Aliphatic C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region.

    • C-O-C Stretching: A strong, characteristic C-O-C stretching band for the ether linkage in the morpholine ring should be prominent around 1115-1125 cm⁻¹.

    • C-N Stretching: The C-N stretching vibrations would likely appear in the 1000-1250 cm⁻¹ region.

    • C-I Stretching: A weak to medium intensity band for the C-I stretch is expected in the far-IR region, typically around 500-600 cm⁻¹.

Chemical Reactivity and Applications

The synthetic utility of this compound is primarily dictated by the reactivity of the carbon-iodine bond.

Reactivity Profile

The iodide ion is an excellent leaving group, making the ethyl side chain highly susceptible to nucleophilic substitution via an S_N2 mechanism.[6] This allows this compound to act as a potent morpholinoethylating agent, capable of reacting with a wide range of nucleophiles to introduce the –CH₂CH₂-morpholine moiety.

Caption: General S_N2 reaction with this compound.

This reactivity makes it a superior alternative to its chloro- and bromo-analogs for many synthetic applications where milder reaction conditions or higher reaction rates are desired.

Applications in Drug Development and Research
  • Scaffold for Medicinal Chemistry: As previously mentioned, the morpholine ring is a desirable feature in many drug candidates. This compound provides a direct and efficient means to incorporate this scaffold onto a lead molecule, potentially improving its pharmacological properties.

  • Precursor for PET Radiotracers: The field of Positron Emission Tomography (PET) imaging relies on molecules labeled with positron-emitting isotopes.[5][7][8][9][10] this compound can serve as a precursor for radiolabeling. The iodine atom can be substituted with a radionuclide, such as Fluorine-18 (¹⁸F), via nucleophilic substitution to create novel PET imaging agents. The morpholine group can aid in achieving favorable biodistribution and pharmacokinetic properties for these imaging agents.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, the hazards can be inferred from its hydroiodide salt and the general properties of alkyl iodides.

GHS Hazard Classification (for the hydroiodide salt): [1]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

General Precautions:

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Reactivity: Alkyl iodides can be sensitive to light and may decompose over time to release iodine. They are also potent alkylating agents and should be handled with care.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

This guide provides a foundational understanding of this compound, equipping researchers with the necessary knowledge for its synthesis, characterization, and application in their scientific endeavors.

References

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Sources

4-(2-iodoethyl)morpholine CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(2-Iodoethyl)morpholine: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction

The morpholine ring is a cornerstone of medicinal chemistry, recognized as a "privileged" scaffold for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates.[1] This six-membered heterocycle, containing both an amine and an ether functional group, often imparts favorable characteristics such as enhanced aqueous solubility, metabolic stability, and a desirable safety profile. Within the vast toolkit of morpholine-containing reagents, this compound emerges as a particularly valuable and reactive intermediate.

This guide provides a comprehensive technical overview of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its core properties, robust synthetic protocols, critical safety considerations, and its primary application as a potent alkylating agent for introducing the highly sought-after morpholinoethyl moiety into target molecules. This document moves beyond a simple recitation of facts to explain the underlying chemical principles and strategic considerations that govern its effective use in the laboratory.

Physicochemical Properties and Molecular Structure

This compound is a derivative of morpholine characterized by an iodoethyl group attached to the ring's nitrogen atom. Its identity and key physical properties are summarized below.

PropertyValueSource
CAS Number 126200-24-6[2]
Molecular Formula C₆H₁₂INO[2]
Molecular Weight 241.07 g/mol [2]
Appearance Colorless to pale yellow liquid[2]
Solubility Soluble in common organic solvents (e.g., DCM, THF, Acetone)[2]
IUPAC Name This compound

Molecular Structure:

Molecular structure of this compound

Caption: 2D structure of this compound.

The utility of this reagent is intrinsically linked to its structure. The carbon-iodine (C-I) bond is relatively weak and highly polarizable, making iodide an excellent leaving group in nucleophilic substitution reactions. This inherent reactivity is the primary reason for its widespread use as an electrophile to introduce the –CH₂CH₂–morpholine fragment.

Synthesis and Purification

The high reactivity of the C-I bond necessitates careful planning of its synthesis and purification. While various methods exist, a common and reliable strategy involves the conversion of a more stable precursor, such as the corresponding alcohol or a less reactive halide.

Synthetic Workflow Overview

The following diagram illustrates two common pathways for the synthesis of this compound.

G cluster_0 Pathway 1: Finkelstein Reaction cluster_1 Pathway 2: From Alcohol Precursor1 4-(2-Chloroethyl)morpholine or 4-(2-Bromoethyl)morpholine Reagent1 Sodium Iodide (NaI) in Acetone Precursor1->Reagent1 Product This compound Reagent1->Product SN2 Substitution Purification Purification (Column Chromatography or Distillation) Product->Purification Precursor2 4-(2-Hydroxyethyl)morpholine Reagent2 Iodine (I₂) + PPh₃ or other iodinating agents Precursor2->Reagent2 Product2 This compound Reagent2->Product2 Appel Reaction or similar Product2->Purification Final Pure Product Purification->Final

Caption: Common synthetic pathways to this compound.

Protocol 1: Synthesis via Finkelstein Reaction

This protocol describes the conversion of 4-(2-bromoethyl)morpholine to the iodo-derivative. The Finkelstein reaction is an equilibrium process driven to completion by the precipitation of the insoluble sodium bromide byproduct in acetone.

Materials:

  • 4-(2-bromoethyl)morpholine hydrobromide

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Sodium hydroxide (NaOH), 1M solution

  • Dichloromethane (DCM)

  • Saturated sodium thiosulfate solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Free Base Preparation: Dissolve 4-(2-bromoethyl)morpholine hydrobromide in water and cool in an ice bath. Slowly add 1M NaOH solution with stirring until the pH is >12. Extract the aqueous layer three times with DCM. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free base as an oil.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 4-(2-bromoethyl)morpholine free base (1.0 eq) in anhydrous acetone.

  • Addition of NaI: Add anhydrous sodium iodide (1.5 eq) to the solution.

  • Reflux: Heat the mixture to reflux. A white precipitate (NaBr) should begin to form within 30 minutes. Maintain reflux for 12-18 hours, monitoring the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Filter off the precipitated sodium bromide and wash the solid with a small amount of acetone.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM and wash with water, followed by a wash with saturated sodium thiosulfate solution (to remove any residual iodine), and finally with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude this compound, which can be used directly or purified further by column chromatography.

Handling, Storage, and Safety

As a reactive alkylating agent, this compound must be handled with appropriate caution. Its hydroiodide salt is classified as harmful if swallowed, inhaled, or in contact with skin.[3] Similar precautions should be taken for the free base.

Hazard CategoryRecommended Personal Protective Equipment (PPE)
Inhalation Use in a certified chemical fume hood. If aerosolization is possible, use a respirator with an appropriate organic vapor cartridge.
Skin Contact Wear nitrile or neoprene gloves. A lab coat is mandatory. Ensure full coverage of exposed skin.
Eye Contact Wear chemical safety goggles or a face shield.
Ingestion Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage:

  • Temperature: Store in a refrigerator (2-8 °C).

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.

  • Light: Protect from light, as the C-I bond can be photolabile. Store in an amber glass bottle.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and potent nucleophiles during storage.

Applications in Medicinal Chemistry and Drug Development

The primary role of this compound is to serve as an electrophilic building block for the covalent attachment of the morpholinoethyl group onto a nucleophilic substrate. This moiety is frequently introduced during lead optimization to fine-tune a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Workflow: O-Alkylation of a Phenolic Kinase Inhibitor Scaffold

This representative protocol demonstrates the use of this compound to alkylate a phenol, a common step in the synthesis of targeted therapies.

Caption: General reaction scheme for O-alkylation using this compound.

Experimental Protocol:

  • Reaction Setup: To a solution of the phenolic substrate (1.0 eq) in anhydrous dimethylformamide (DMF) in a sealed vial, add cesium carbonate (Cs₂CO₃, 2.0 eq). Causality Note: Cesium carbonate is often used as it is a strong, yet relatively soft, base that enhances the nucleophilicity of the phenol and its solubility in organic solvents.

  • Reagent Addition: Add this compound (1.2 eq) to the mixture.

  • Heating: Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Quenching: Cool the reaction to room temperature and carefully pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired O-alkylated product.

Conclusion

This compound is a potent and highly effective reagent for the installation of the morpholinoethyl group, a critical component in the design of numerous modern pharmaceuticals. Its value lies in the predictable and high-yielding reactivity of the carbon-iodine bond in nucleophilic substitution reactions. While its reactivity demands careful handling and storage, a thorough understanding of its properties and synthetic protocols enables chemists to reliably leverage this building block in the complex, multi-step syntheses required for contemporary drug discovery.

References

  • PubChem. This compound hydroiodide. [Link]

Sources

A Technical Guide to the Biological Activity of Novel 4-(2-Iodoethyl)morpholine Derivatives: A Covalent Approach in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine ring is a well-established "privileged structure" in medicinal chemistry, valued for its favorable physicochemical and pharmacokinetic properties.[1] Its incorporation into a wide array of therapeutic agents has led to significant advances in treating various diseases. This guide explores the untapped potential of a specific subclass: 4-(2-iodoethyl)morpholine derivatives. We posit that the introduction of the 2-iodoethyl moiety, a potent electrophilic warhead, transforms the traditional morpholine scaffold into a platform for designing novel covalent inhibitors. This document provides a comprehensive overview of the rationale, synthesis, and potential biological activities of these compounds. It delves into their prospective applications in oncology, infectious diseases, and neurodegenerative disorders, supported by detailed experimental protocols and mechanistic hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to explore next-generation therapeutic agents with targeted, irreversible mechanisms of action.

The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry

The morpholine heterocycle is a recurring motif in numerous approved drugs and clinical candidates.[1] Its prevalence is not coincidental but is rooted in a unique combination of advantageous properties that make it an ideal building block in drug design.[2][3]

  • Physicochemical Properties: The morpholine ring contains both a basic nitrogen atom and an ether oxygen atom. This duality imparts a pKa value that typically falls in a physiologically relevant range, allowing for favorable interactions with biological targets while maintaining good aqueous solubility. Its flexible chair conformation enables it to act as a versatile scaffold, positioning substituents in precise orientations to optimize binding with target proteins.[2]

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Modulation: The inclusion of a morpholine ring often improves a compound's metabolic stability and overall PK/PD profile.[1][3] It can enhance absorption, distribution, and reduce off-target toxicity, making it a valuable tool for fine-tuning the drug-like properties of a lead compound.

  • Broad Biological Activity: Appropriately substituted morpholine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, neuroprotective, anti-inflammatory, and analgesic properties.[4][5][6][7] This versatility underscores its status as a privileged scaffold in the quest for novel therapeutics.[1]

The 4-(2-Iodoethyl) Moiety: Introducing a Covalent Warhead

While the morpholine core provides a robust foundation, the true innovation of the derivatives discussed herein lies in the 4-(2-iodoethyl) substituent. This functional group is not merely a passive linker but an active "warhead" designed for covalent modification of biological targets.

The carbon-iodine bond is relatively weak, making iodide an excellent leaving group. This renders the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack from amino acid residues within a protein's binding site, such as the thiol group of cysteine or the imidazole ring of histidine. This targeted, irreversible bond formation is the hallmark of covalent inhibitors.

Advantages of a Covalent Approach:

  • Increased Potency and Duration of Action: By forming a stable covalent bond, these inhibitors can achieve complete and sustained target inactivation, often leading to higher potency and a longer-lasting therapeutic effect compared to non-covalent counterparts.

  • Overcoming Drug Resistance: In fields like oncology, resistance can emerge from mutations that decrease the binding affinity of reversible inhibitors. Covalent drugs can often overcome this by forming a permanent bond that is less sensitive to such mutations.

  • High Target Specificity: While reactivity is a key feature, it must be controlled. A well-designed covalent inhibitor has a binding affinity for its target that ensures the reactive moiety is positioned correctly before the covalent bond is formed, thereby minimizing off-target reactions and associated toxicity.

Synthesis and Characterization

The synthesis of novel this compound derivatives can be achieved through straightforward and scalable chemical transformations. A generalized synthetic workflow is presented below.

General Synthetic Workflow

A common synthetic route begins with the readily available 4-(2-hydroxyethyl)morpholine. The crucial step is the conversion of the terminal hydroxyl group into an iodide. This can be efficiently accomplished using standard iodinating reagents.

G cluster_synthesis Synthetic Workflow start 4-(2-Hydroxyethyl)morpholine reagents Iodinating Reagents (e.g., PPh3, I2, Imidazole) start->reagents Reaction product This compound Derivative reagents->product Iodination purification Purification (Column Chromatography) product->purification Isolation G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Covalent Inhibition G Compound Test Compound (IodoMorph-5) Incubate Pre-incubation Compound->Incubate Enzyme Enzyme Solution (e.g., AChE) Enzyme->Incubate Substrate Substrate Addition (e.g., ATCI) Incubate->Substrate Reaction Enzymatic Reaction Substrate->Reaction Detection Detection Reagent (DTNB - Ellman's) Reaction->Detection Measure Measure Absorbance Detection->Measure

Sources

The Versatile Role of 4-(2-Iodoethyl)morpholine in Modern Drug Discovery and Molecular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Key Synthetic Intermediate

In the landscape of modern medicinal chemistry and molecular imaging, the strategic design and synthesis of novel bioactive molecules are paramount. Among the vast arsenal of chemical building blocks, 4-(2-iodoethyl)morpholine has emerged as a highly versatile and reactive intermediate. Its unique structural features—a morpholine ring coupled with a reactive iodoethyl side chain—render it an invaluable tool for the introduction of the morpholino moiety into a wide array of molecular scaffolds. The morpholine heterocycle is a privileged structure in drug discovery, known for conferring favorable physicochemical properties such as increased aqueous solubility, metabolic stability, and improved pharmacokinetic profiles to drug candidates.[1][2][3] This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its utility in the synthesis of therapeutic agents and advanced imaging probes.

Core Properties and Reactivity

This compound, with the chemical formula C₆H₁₂INO, possesses a molecular weight of 241.07 g/mol . The key to its utility lies in the iodoethyl group. The iodine atom is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack. This inherent reactivity allows for efficient alkylation of a variety of nucleophiles, including amines, phenols, and thiols, under relatively mild conditions. The morpholine ring, on the other hand, is a stable, non-aromatic heterocycle that can engage in hydrogen bonding and improve the overall druglikeness of a molecule.

Applications in the Synthesis of Bioactive Molecules

The primary application of this compound is as an alkylating agent to introduce the 2-morpholinoethyl group into target molecules. This moiety is a common feature in a number of biologically active compounds, including anticancer agents and central nervous system (CNS)-active drugs.

N-Alkylation of Amines: A Gateway to Diverse Scaffolds

One of the most common applications of this compound is the N-alkylation of primary and secondary amines. This reaction provides a straightforward method for the synthesis of tertiary amines containing a morpholinoethyl substituent.

Experimental Protocol: General Procedure for N-Alkylation of Amines with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Primary or secondary amine of interest

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

  • Anhydrous acetonitrile (CH₃CN) or another suitable polar aprotic solvent

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask, add the amine (1.0 equivalent) and dissolve it in anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 equivalents) to the solution.

  • To the stirred suspension, add this compound (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction (typically 4-12 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-alkylated product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[4]

This straightforward alkylation chemistry is instrumental in the synthesis of various drug candidates. For instance, the introduction of a morpholinoethyl group can enhance the binding affinity of a molecule to its biological target or improve its pharmacokinetic properties.

Synthesis of Kinase Inhibitors: Targeting Cancer Signaling Pathways

The morpholine moiety is a key structural feature in numerous kinase inhibitors, particularly those targeting the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer.[5][6][7] The morpholine oxygen can act as a hydrogen bond acceptor, interacting with key residues in the kinase active site. This compound serves as a crucial reagent for incorporating the morpholinoethyl group into various heterocyclic scaffolds that form the core of these inhibitors.

While a direct synthesis of a PI3K inhibitor using this compound is not explicitly detailed in the provided search results, the general N-alkylation protocol described above can be applied to amine-containing heterocyclic cores common in kinase inhibitors, such as quinazolines, pyrimidines, and purines.[5][7][8]

Conceptual Synthetic Workflow for a Morpholinoethyl-Containing Kinase Inhibitor

G A Heterocyclic Core (e.g., Aminopyrimidine) C N-Alkylation (Base, Solvent) A->C B This compound B->C D Morpholinoethyl-Substituted Intermediate C->D Forms C-N bond E Further Functionalization (e.g., Suzuki Coupling) D->E F Final Kinase Inhibitor E->F

Caption: Synthetic strategy for kinase inhibitors.

Application in Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiotracers to visualize and quantify biochemical processes in vivo. The development of novel PET radioligands is crucial for advancing our understanding of diseases and for drug development. The morpholinoethyl group, introduced via precursors like this compound, can be a valuable component of PET tracers.

Radiolabeling with Positron-Emitting Isotopes

While direct radiolabeling of this compound with a positron emitter like Fluorine-18 (¹⁸F) is not a standard approach, it serves as a precursor for molecules that can be radiolabeled. A common strategy for introducing ¹⁸F into a molecule for PET imaging is through the use of [¹⁸F]fluoroethyl tosylate or other [¹⁸F]fluoroethylating agents. A non-radioactive molecule containing a morpholinoethyl group, synthesized using this compound, can be derivatized to include a suitable leaving group for subsequent radiofluorination.

Alternatively, a more direct, though less common, approach could involve isotopic exchange, where the stable iodine in this compound is replaced with a radioactive iodine isotope, such as Iodine-124 (¹²⁴I), which is a positron emitter.

Hypothetical Radiolabeling Workflow for a PET Tracer

G cluster_0 Synthesis of Precursor cluster_1 Radiolabeling A Starting Material C Alkylation A->C B This compound B->C D Non-radioactive Ligand C->D F Fluorination Reaction D->F E [18F]Fluoride E->F G [18F]-Labeled PET Tracer F->G Purification

Caption: PET tracer synthesis workflow.

The synthesis of PET radioligands often involves N-alkylation with a radiolabeled alkylating agent. For example, desmethyl precursors of target radioligands are often methylated using [¹¹C]methyl iodide or [¹¹C]methyl triflate.[9][10][11] By analogy, a secondary amine precursor could potentially be alkylated with a ¹¹C- or ¹⁸F-labeled ethylmorpholine synthon, although this is a more complex synthetic route.

Summary of Key Applications and Reactions

Application AreaReaction TypeKey ReagentsSignificance
Medicinal Chemistry N-AlkylationAmines, Base (e.g., K₂CO₃)Introduction of the beneficial morpholinoethyl moiety into drug candidates.[4]
Cancer Research Synthesis of Kinase InhibitorsHeterocyclic aminesThe morpholine group can form key interactions in the kinase active site, leading to potent inhibition.[5][6][7]
Molecular Imaging Precursor for PET TracersN/AEnables the synthesis of molecules that can be subsequently radiolabeled for PET imaging.

Conclusion and Future Perspectives

This compound stands out as a valuable and versatile reagent in the fields of drug discovery and molecular imaging. Its utility as an efficient alkylating agent for the introduction of the morpholinoethyl group provides a reliable method for synthesizing a wide range of biologically active molecules. The continued importance of the morpholine scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, ensures that this compound will remain a relevant and frequently utilized synthetic intermediate.

Future research may focus on expanding the scope of reactions involving this compound, including its use in more complex, multi-component reactions. Furthermore, the development of novel radiolabeling strategies that directly or more efficiently utilize this precursor could accelerate the discovery of new PET tracers for a variety of disease targets. As our understanding of the molecular basis of disease deepens, the ability to strategically modify molecules with fragments like the morpholinoethyl group will be increasingly critical for the design of the next generation of therapeutics and diagnostic agents.

References

  • Recent Syntheses of PI3K/Akt/mTOR Signaling P
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  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PMC - NIH.
  • Synthesis and initial PET imaging of new potential NK1 receptor radioligands 1-[2-(3,5-bis-trifluoromethyl-benzyloxy)-1-phenyl-ethyl]. PubMed.
  • Synthesis and evaluation of new radioligands [11C]A-833834 and [11C]A-752274 for positron-emission tomography of α7-nicotinic acetylcholine receptors. PMC - PubMed Central.
  • Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. PubMed.
  • Synthesis and Evaluation of Radioligands for Imaging Brain Nociceptin/Orphanin FQ Peptide (NOP) Receptors with Positron Emission Tomography. PMC - PubMed Central.
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  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors.
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  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed.
  • Design, Synthesis, and Biological Evaluation of Small-Molecule-Based Radioligands with Improved Pharmacokinetic Properties for Imaging of Programmed De
  • Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N - NIH.
  • N-alkylation of morpholine with other alcohols | Download Table.
  • Research on the N -alkylation of morpholine with alcohols c
  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors.
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  • Regioselective SN2 reactions for rapid synthesis of azidoinositols by one-pot sequence-specific nucleophilyses. The Royal Society of Chemistry.
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  • Development of (18)
  • PET Designated Flouride-18 Production and Chemistry. PMC - PubMed Central.
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An In-Depth Technical Guide on the Mechanism of Action of 4-(2-Iodoethyl)morpholine as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed examination of the chemical and biological mechanisms underpinning the activity of 4-(2-iodoethyl)morpholine as a potent alkylating agent. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical methodologies for empirical validation. We will explore the formation of the key reactive intermediate, its interaction with macromolecular targets, and the experimental workflows required to characterize its activity.

Introduction: The Convergence of a Privileged Scaffold and a Reactive Moiety

Alkylating agents represent a foundational class of compounds in both cancer chemotherapy and chemical biology.[1][2] Their mechanism, which involves the covalent modification of biological macromolecules, can induce cytotoxicity and halt cellular proliferation.[3] The specificity and reactivity of these agents are dictated by their chemical structure. The compound this compound is a classic example of a bifunctional molecule where a stable, privileged pharmacophore—the morpholine ring—is appended with a highly reactive iodoethyl group.

The morpholine ring is a common motif in medicinal chemistry, often incorporated to improve pharmacokinetic properties such as solubility and metabolic stability or to engage in specific interactions with biological targets.[4][5] In this molecule, however, the morpholine nitrogen plays a more direct and critical role: it acts as an intramolecular nucleophile, initiating the transformation of a relatively stable precursor into a highly reactive electrophile. This guide will dissect this process, from the initial activation step to the ultimate covalent modification of DNA.

The Core Mechanism: Intramolecular Cyclization to an Aziridinium Ion

The alkylating activity of this compound is not direct. Instead, it functions as a precursor to a much more potent electrophile: a bicyclic aziridinium ion. This transformation is a spontaneous, intramolecular nucleophilic substitution (SN2) reaction.

Causality of Activation:

  • The Nucleophile: The nitrogen atom of the morpholine ring is nucleophilic.

  • The Electrophilic Center: The carbon atom adjacent to the iodine is electrophilic due to the electron-withdrawing nature of the iodine atom.

  • The Leaving Group: Iodide (I⁻) is an excellent leaving group, facilitating the nucleophilic attack.

Under physiological conditions, the morpholine nitrogen attacks the ethyl carbon, displacing the iodide ion and forming a strained, three-membered aziridinium ring. This positively charged intermediate is highly electrophilic due to significant ring strain and the positive charge on the nitrogen atom, making it susceptible to attack by even weak biological nucleophiles.[6][7][8]

G cluster_0 Step 1: Aziridinium Ion Formation mol1 This compound (Stable Precursor) intermediate Bicyclic Aziridinium Ion (Highly Reactive Electrophile) mol1->intermediate Intramolecular SN2 Cyclization iodide Iodide Ion (I⁻) (Leaving Group)

Caption: Intramolecular formation of the reactive aziridinium ion.

Molecular Targeting: Covalent Modification of DNA

Once formed, the aziridinium ion is the active species responsible for alkylation. While it can react with various nucleophiles within a cell, including water and protein residues (e.g., cysteine, histidine), its most significant target from a genotoxic and cytotoxic standpoint is deoxyribonucleic acid (DNA).[9]

DNA bases contain multiple nucleophilic centers, but the N7 position of guanine is particularly susceptible to alkylation by agents of this class due to its high electron density and accessibility within the major groove of the DNA helix.[9][10] The reaction involves the nucleophilic attack by the guanine N7 on one of the carbon atoms of the aziridinium ring, leading to ring-opening and the formation of a stable, covalent N7-(2-morpholinoethyl)guanine adduct.

G cluster_1 Step 2: DNA Alkylation intermediate Bicyclic Aziridinium Ion (Electrophile) adduct N7-(2-morpholinoethyl)guanine Adduct (Covalent DNA Damage) intermediate->adduct guanine Guanine in DNA (N7 Position is Nucleophilic) guanine->adduct

Caption: Alkylation of the N7 position of guanine by the aziridinium ion.

The formation of this bulky adduct distorts the DNA helix, interfering with critical cellular processes like DNA replication and transcription. This disruption can lead to the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis (programmed cell death), which forms the basis of its potential as an anticancer agent.[11]

Experimental Validation: Protocols for Adduct Detection

The mechanistic claims described must be validated through rigorous experimental analysis. The detection and characterization of DNA adducts provide direct evidence of the agent's mode of action.[12][13] While several methods exist, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the highest degree of sensitivity and specificity for identifying and quantifying specific adducts.[14][15]

Comparative Overview of DNA Adduct Detection Methods
MethodPrincipleSensitivitySpecificityKey AdvantageLimitation
LC-MS/MS Physical separation by chromatography followed by mass-to-charge ratio detection.[14]High (fmol-amol)Very HighProvides structural information and precise quantification.Requires expensive instrumentation and adduct standards.[14]
³²P-Postlabeling Enzymatic digestion of DNA, radiolabeling of adducts, and separation by TLC.[12]Very High (amol-zmol)ModerateDoes not require prior knowledge of the adduct structure.Use of radioactivity; provides limited structural information.
Immunoassays (ELISA) Use of antibodies specific to a particular DNA adduct.[13]High (fmol)High (for a specific adduct)High throughput and relatively low cost.Requires a specific antibody for each adduct; cross-reactivity can be an issue.
Comet Assay (Alkaline) Measures DNA strand breaks resulting from adduct formation and repair.[16]ModerateLowMeasures general DNA damage in single cells.Does not identify the specific chemical nature of the adduct.
Protocol: LC-MS/MS Workflow for Identifying N7-(2-morpholinoethyl)guanine Adducts

This protocol provides a self-validating workflow to confirm the formation of the specific DNA adduct. The use of stable isotope-labeled standards is critical for accurate quantification and confirmation.[17]

Objective: To detect and quantify the N7-(2-morpholinoethyl)guanine adduct in cells or tissues treated with this compound.

Workflow Diagram:

G start 1. Cell/Tissue Exposure (Treat with this compound) iso 2. DNA Isolation (Using commercial kits or phenol-chloroform) start->iso digest 3. Enzymatic Digestion (Nuclease P1, Phosphodiesterases, Alkaline Phosphatase) iso->digest spike 4. Internal Standard Spiking (Add ¹³C or ¹⁵N labeled adduct standard) digest->spike lc 5. UPLC Separation (Reverse-phase C18 column) spike->lc ms 6. Tandem MS Detection (MRM) (Monitor parent -> fragment ion transitions) lc->ms data 7. Data Analysis (Quantify adduct based on standard curve) ms->data

Caption: Experimental workflow for LC-MS/MS-based DNA adductomics.

Step-by-Step Methodology:

  • Sample Preparation:

    • Culture cells (e.g., a relevant cancer cell line) or prepare tissue homogenates.

    • Expose the biological samples to a range of concentrations of this compound for a defined period (e.g., 24 hours). Include untreated controls.

    • Harvest cells or tissues and immediately process or flash-freeze for storage at -80°C.

  • Genomic DNA Isolation:

    • Isolate high-purity genomic DNA using a standard method such as a commercial spin-column kit or phenol-chloroform extraction.

    • Causality Check: High DNA purity is essential to prevent interference in subsequent enzymatic and mass spectrometric analyses.[18] Ensure A260/A280 ratio is ~1.8 and A260/A230 is > 2.0.

  • DNA Digestion to Nucleosides:

    • Quantify the isolated DNA (e.g., using a Qubit fluorometer).

    • To a 50 µg aliquot of DNA, add a digestion buffer containing enzymes such as Nuclease P1 and Alkaline Phosphatase.

    • Incubate at 37°C for 12-18 hours to ensure complete digestion of the DNA backbone into individual 2'-deoxynucleosides.

    • Self-Validation: Complete digestion is critical. An incomplete digest will result in underestimation of the adduct levels. This can be checked by running a small aliquot on an HPLC to ensure no oligonucleotides remain.

  • Sample Cleanup and Analysis:

    • Spike the digested sample with a known amount of a stable isotope-labeled internal standard of N7-(2-morpholinoethyl)deoxyguanosine.

    • Causality Check: The internal standard co-elutes with the analyte but is distinguished by mass. It corrects for sample loss during preparation and for matrix effects during ionization, ensuring accurate quantification.[15]

    • Perform solid-phase extraction (SPE) to remove salts and enzymes that interfere with mass spectrometry.

    • Inject the cleaned sample into a UPLC system coupled to a triple quadrupole mass spectrometer.

    • Develop a Multiple Reaction Monitoring (MRM) method to specifically detect the transition of the parent ion (the protonated adduct) to a characteristic fragment ion (e.g., the N7-(2-morpholinoethyl)guanine base).

  • Data Interpretation:

    • Identify the adduct peak in the chromatogram based on its retention time matching the internal standard.

    • Quantify the amount of adduct by comparing the peak area ratio of the native adduct to the internal standard against a standard calibration curve.

    • The results are typically expressed as adducts per 10⁶ or 10⁷ normal nucleotides.

Conclusion and Future Directions

The mechanism of action of this compound is a classic example of bioactivation, where a stable precursor undergoes intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate primarily targets the N7 position of guanine in DNA, forming covalent adducts that trigger cellular damage responses. This detailed understanding is not merely academic; it provides a rational basis for its use as a tool in cancer research and for the design of next-generation alkylating agents.[19] Future work could focus on modifying the morpholine scaffold to direct the molecule to specific cellular compartments or to design agents with enhanced tumor selectivity, thereby improving the therapeutic index and minimizing off-target toxicity. The robust experimental workflows outlined here are essential for validating the mechanism of such novel compounds and advancing them through the drug development pipeline.

References

  • Phillips, D. H., & Arlt, V. M. (2014). Methods for the detection of DNA adducts. In Methods in Molecular Biology (Vol. 1105, pp. 29-45). Springer.
  • Singh, R., & Farmer, P. B. (2006). Analytical methods in DNA and protein adduct analysis. Mutagenesis, 21(3), 155-167.
  • Doerge, D. R., et al. (2000). Methods of DNA adduct determination and their application to testing compounds for genotoxicity. Environmental and Molecular Mutagenesis, 35(3), 214-222.
  • Farmer, P. B., & Singh, R. (2008). Methods for the Detection of DNA Adducts.
  • Balbo, S., et al. (2014). Application of a High-Resolution Mass-Spectrometry-Based DNA Adductomics Approach for Identification of DNA Adducts in Complex Mixtures. Analytical Chemistry, 86(21), 10675-10682.
  • Sykora, P., et al. (2018). Versatile cell-based assay for measuring DNA alkylation damage and its repair. Scientific Reports, 8(1), 16358.
  • Jain, A., & Sahu, S. K. (2024).
  • Min, S. J., & Kim, S. (2021). Synthetic Applications of Aziridinium Ions. Molecules, 26(6), 1774.
  • Deiters, A., & Cropp, T. A. (2007). Photoinitiated release of an aziridinium ion precursor for the temporally-controlled alkylation of nucleophiles. Photochemical & Photobiological Sciences, 6(3), 269-272.
  • Andrews, D. R., et al. (2002). Reaction of aziridinium ions with organometallic reagents: optimization of the key step of ecopipam synthesis. Tetrahedron Letters, 43(35), 6121-6125.
  • Colvin, M. (2000). Alkylating Agents. In Holland-Frei Cancer Medicine. 5th edition. BC Decker.
  • Al-Sanea, M. M., & Abdel-Maksoud, M. S. (2021). Evolution of Nitrogen-Based Alkylating Anticancer Agents. Molecules, 26(4), 1133.
  • Wikipedia contributors. (2023). Alkylating antineoplastic agent. In Wikipedia, The Free Encyclopedia.
  • Pathak, R., et al. (2004). Development of novel alkylating drugs as anticancer agents.
  • National Institute of Health. (2015). Alkylating Agents.
  • ResearchGate. (n.d.). Mechanism of action of alkylating agents. [Diagram].
  • Tang, M., & Zhuang, S. (2020). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. International Journal of Molecular Sciences, 21(21), 8196.
  • Kumar, P., & Singh, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Zarkower, D. (n.d.). DNA Damage: Alkylation. eScholarship.org. University of California.
  • Holt, S., et al. (1995). Synthesis of [4,5,6,8-(13)C4]guanine, a reagent for the production of internal standards of guanyl DNA adducts. Chemical Research in Toxicology, 8(3), 333-337.

Sources

A Technical Guide to the Spectroscopic Analysis of 4-(2-iodoethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-(2-iodoethyl)morpholine, a crucial building block in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound is a versatile synthetic intermediate featuring a morpholine ring, a flexible ethyl linker, and a reactive iodine atom. This unique combination of functional groups makes it a valuable precursor for the synthesis of a wide range of biologically active molecules and functional materials. Accurate and unambiguous characterization of this compound is paramount to ensure the quality and success of subsequent synthetic steps. This guide delves into the core spectroscopic techniques used for its structural elucidation, providing not just data, but the scientific rationale behind the spectral interpretations.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information about its molecular framework.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for NMR analysis ensures reproducibility and high-quality data.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Chloroform-d is a common choice for its excellent solubilizing properties for many organic compounds.

  • Transfer the solution to a 5 mm NMR tube.

2. Data Acquisition:

  • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, a standard pulse program with a 90° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

  • For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to a series of singlets for each unique carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is predicted to show four distinct signals, corresponding to the four sets of chemically non-equivalent protons. The morpholine ring, in its preferred chair conformation, gives rise to what can appear as complex multiplets for the ring protons.[1][2]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
H-a (-N-CH₂-CH₂-I)~2.8 - 3.0Triplet (t)2HProtons are adjacent to the electron-withdrawing nitrogen and the methylene group bearing the iodine.
H-b (-CH₂-I)~3.2 - 3.4Triplet (t)2HSignificant deshielding due to the direct attachment of the highly electronegative and large iodine atom.
H-c (Morpholine -CH₂-N-)~2.5 - 2.7Triplet (t) or Multiplet (m)4HProtons on the carbons adjacent to the nitrogen atom of the morpholine ring.
H-d (Morpholine -CH₂-O-)~3.6 - 3.8Triplet (t) or Multiplet (m)4HProtons on the carbons adjacent to the more electronegative oxygen atom in the morpholine ring, leading to a downfield shift compared to H-c.[3]

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (≥400 MHz) is crucial for resolving the potentially overlapping multiplets of the morpholine protons, providing a clearer picture of the coupling patterns.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to display four signals, corresponding to the four unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C-a (-N-C H₂-CH₂-I)~55 - 60Carbon is attached to the nitrogen and is part of the ethyl chain.
C-b (-C H₂-I)~5 - 10The "heavy atom effect" of iodine causes a significant upfield shift for the directly attached carbon.
C-c (Morpholine -C H₂-N-)~53 - 55Carbons adjacent to the nitrogen within the morpholine ring.[4]
C-d (Morpholine -C H₂-O-)~65 - 68Carbons adjacent to the more electronegative oxygen, resulting in a downfield shift.[4]

II. Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Experimental Protocol: IR Sample Preparation and Acquisition

1. Sample Preparation:

  • For a liquid sample, a thin film can be prepared by placing a drop of the compound between two KBr or NaCl plates.

  • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small drop of the sample directly on the ATR crystal.

2. Data Acquisition:

  • Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • A background spectrum of the clean KBr plates or ATR crystal should be taken prior to the sample measurement.

IR Spectral Interpretation

The IR spectrum of this compound will be characterized by the vibrations of its C-H, C-N, C-O, and C-I bonds.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Rationale
C-H Stretch (Aliphatic)2850 - 3000StrongCharacteristic of sp³ C-H bonds in the morpholine and ethyl groups.[5]
C-O Stretch (Ether)1115 - 1140StrongA prominent band indicating the C-O-C stretching of the morpholine ring.[6]
C-N Stretch (Tertiary Amine)1030 - 1230MediumAssociated with the stretching of the C-N bonds within the morpholine ring and the ethyl side chain.
C-I Stretch500 - 600Medium-StrongThis absorption in the far-IR region is a key indicator of the presence of the iodo group.

Trustworthiness of the Protocol: The use of an ATR-IR setup is often preferred as it requires minimal sample preparation and is less susceptible to issues with sample thickness that can affect transmission methods.

III. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: MS Sample Preparation and Acquisition

1. Sample Preparation:

  • Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

2. Data Acquisition:

  • The analysis is typically performed using an electron ionization (EI) or electrospray ionization (ESI) source. ESI is a softer ionization technique that is more likely to yield a prominent molecular ion peak.

  • The mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Mass Spectral Interpretation

The mass spectrum will provide the molecular weight and key fragmentation pathways. The molecular formula is C₆H₁₂INO, and the molecular weight is approximately 241.07 g/mol .

  • Molecular Ion (M⁺): A peak at m/z = 241 is expected, corresponding to the intact molecule with one electron removed. The intensity of this peak may vary depending on the ionization method used.

  • Key Fragmentation Pathways: The primary fragmentation is expected to occur via cleavage of the C-C bond in the ethyl side chain (α-cleavage to the nitrogen) and the cleavage of the C-I bond.

Predicted Fragmentation:

G cluster_legend Legend M [C₆H₁₂INO]⁺˙ m/z = 241 F1 [C₆H₁₂NO]⁺ m/z = 114 M->F1 - I• F3 [C₄H₈NO]⁺ m/z = 86 M->F3 - •CH₂I F2 [C₅H₁₀N]⁺ m/z = 84 F1->F2 - CH₂O I_radical I• CH2I_radical •CH₂I C2H4_loss C₂H₄ Molecular Ion Molecular Ion Fragment Ion Fragment Ion

Sources

Introduction: Acknowledging the Dual-Nature of a Key Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling, and Storage of 4-(2-iodoethyl)morpholine

This compound is a valuable bifunctional molecule in modern organic synthesis, particularly within drug discovery and development. Its structure, combining a reactive alkyl iodide with the versatile morpholine scaffold, makes it an efficient intermediate for introducing the morpholino group into a wide range of molecules. The morpholine moiety is a highly sought-after feature in medicinal chemistry, often improving the pharmacokinetic properties, such as aqueous solubility and metabolic stability, of a parent compound.

However, the very features that make this compound synthetically useful also dictate its potential hazards. The presence of a reactive alkyl iodide points to potential toxicity and alkylating capabilities, while the morpholine ring, a secondary amine, presents its own set of handling challenges, including corrosivity and reactivity.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive framework for the safe handling, use, and storage of this compound. As a Senior Application Scientist, the focus here is not merely on procedural steps, but on the underlying chemical principles that inform these safety protocols, ensuring a culture of intrinsic safety in the laboratory.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A thorough understanding of the hazards associated with this compound is foundational to its safe use. The risk profile is a composite of the hazards of its constituent parts: the morpholine core and the iodoethyl sidechain.

1.1 Toxicological Profile

While specific toxicological data for this compound is not extensively documented, a robust assessment can be made by examining its hydroiodide salt and related compounds.

  • Acute Toxicity : The hydroiodide salt of this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] This suggests that the parent compound should be treated with the same level of caution. The parent amine, morpholine, is also known to be harmful or toxic by all routes of exposure.

  • Corrosivity : Morpholine is a strong base and is corrosive, capable of causing severe skin burns and eye damage.[2][3] Direct contact with this compound should be assumed to carry a similar risk of chemical burns.

  • Respiratory Irritation : Inhalation of morpholine vapors can cause significant irritation to the respiratory tract.[3] Given its predicted boiling point of over 248°C, vapor pressure at ambient temperature is likely low, but heating the substance will increase the inhalation hazard substantially.[4]

  • Alkylating Agent : Alkyl iodides are reactive alkylating agents. Compounds like methyl iodide are known for their high toxicity and are treated as suspected carcinogens. The iodoethyl group in this compound has the potential to alkylate biological macromolecules, necessitating stringent measures to prevent exposure.

1.2 Chemical and Reactivity Hazards

  • Reactivity with Acids : As a base, it will react exothermically with acids.[5] Uncontrolled mixing with strong acids can generate significant heat, potentially causing boiling and splattering.

  • Formation of N-Nitrosamines : A critical and often overlooked hazard of secondary amines like morpholine is the potential to form carcinogenic N-nitrosamines. This can occur in the presence of nitrous acid, nitrites, or atmospheres with high concentrations of nitrogen oxides.[5] This necessitates careful consideration of reaction conditions and storage environments.

  • Combustion Products : In the event of a fire, thermal decomposition can release toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen iodide.[6][7][8]

Quantitative Hazard Summary
Hazard ClassificationDescriptionPrimary Data Source
GHS Classification (Inferred) Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]This compound hydroiodide
Acute Toxicity, Dermal (Category 4), H312: Harmful in contact with skin.[1]This compound hydroiodide
Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.[1]This compound hydroiodide
Skin Corrosion/Irritation (Category 1B), H314: Causes severe skin burns and eye damage.[2]Morpholine
Serious Eye Damage (Category 1), H318: Causes serious eye damage.[2]Morpholine
Physical Properties Value Reference
Molecular FormulaC6H12INO[9]
Molecular Weight241.07 g/mol [9]
AppearanceColorless to pale yellow liquid with an amine-like odor.[9][9]
Predicted Boiling Point248.1 ± 25.0 °C[4]
Predicted Density1.546 ± 0.06 g/cm³[4]

Section 2: Exposure Control: A Multi-Layered Defense

The hierarchy of controls is a fundamental principle of laboratory safety. For a hazardous substance like this compound, engineering controls are the first and most effective line of defense, supplemented by rigorous work practices and appropriate Personal Protective Equipment (PPE).

2.1 Engineering Controls: The Primary Barrier

  • Chemical Fume Hood : All manipulations of this compound, including weighing, transferring, and adding to reaction vessels, must be performed inside a certified chemical fume hood.[10][11] The rationale is twofold: it contains and exhausts vapors, minimizing inhalation exposure, and it provides a physical barrier in case of a splash or spill.

  • Ventilation : Ensure the laboratory has adequate general ventilation. This provides a secondary level of protection by diluting any fugitive emissions that may escape the primary containment (fume hood).

2.2 Personal Protective Equipment (PPE): The Last Line of Defense

PPE does not eliminate the hazard; it provides a barrier between the user and the chemical. Its selection must be based on a thorough risk assessment.

  • Hand Protection : Wear chemical-resistant gloves. Standard lightweight latex gloves are inadequate.

    • Recommended : Nitrile or neoprene gloves provide better resistance to the amine and potential organic solvents.

    • Protocol : Always inspect gloves for tears or pinholes before use. For extended operations or when handling larger quantities, consider double-gloving. Remove gloves using a technique that avoids skin contact with the outer surface and wash hands thoroughly afterward.[12]

  • Eye and Face Protection :

    • Mandatory : Chemical safety goggles that provide a seal around the eyes are required at all times.

    • Recommended for High-Risk Operations : When transferring larger volumes (>50 mL) or when there is a significant splash risk, a full-face shield should be worn in addition to safety goggles.[13]

  • Skin and Body Protection : A flame-resistant lab coat must be worn and kept fully buttoned. Ensure the material is appropriate for chemical resistance. Do not wear shorts or open-toed shoes in the laboratory.

Section 3: Standard Operating Protocol for Safe Handling

This section details a step-by-step workflow for handling this compound. The causality behind each step is explained to foster a deeper understanding of the safety measures.

Workflow: From Storage to Reaction Vessel
  • Preparation and Pre-Use Checklist :

    • Step : Before retrieving the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary equipment or chemicals.

    • Reason : This minimizes distractions and potential for accidental reactions or spills.

    • Step : Assemble all necessary glassware and equipment (syringes, needles, septa, reaction vessel). Ensure glassware is dry.

    • Reason : Preparation prevents the need to leave the handling area with an open container of a hazardous substance.

    • Step : Verify the location and functionality of the nearest safety shower and eyewash station.

    • Reason : This is a critical pre-emptive step for emergency preparedness.

  • Chemical Transfer :

    • Step : Transport the container of this compound in a secondary, shatter-proof container from storage to the fume hood.

    • Reason : This contains any potential leaks or spills during transport.

    • Step : Secure the source bottle. For liquid transfer, use a syringe with a Luer-lock mechanism or a cannula technique, especially for transfers to a reaction vessel under an inert atmosphere.

    • Reason : These techniques minimize exposure to air (which contains moisture and CO2) and prevent aerosol generation and drips associated with pouring.

    • Step : Dispense the required amount slowly and carefully.

    • Reason : Rushing increases the risk of splashes and spills.

  • Post-Transfer and Cleanup :

    • Step : Tightly cap the source bottle immediately after use.

    • Reason : Minimizes vapor release and protects the chemical from atmospheric contaminants.

    • Step : Decontaminate any reusable equipment (like needles or cannulas) by rinsing with an appropriate solvent in the fume hood. Collect the rinsate as hazardous waste.

    • Reason : Prevents accidental exposure from contaminated equipment.

    • Step : Wipe down the work surface in the fume hood. Dispose of contaminated wipes and disposable tips/syringes in a designated, sealed hazardous waste container.

    • Reason : Maintains a clean and safe working environment.

Handling Workflow Diagram

The following diagram illustrates the logical flow for safely handling this compound.

G Workflow for Handling this compound A 1. Pre-Use Assessment - Verify Fume Hood - Assemble Equipment - Locate Safety Shower/Eyewash B 2. Don Appropriate PPE - Chemical Goggles - Lab Coat - Nitrile/Neoprene Gloves A->B Proceed C 3. Transfer Chemical to Hood (Use Secondary Containment) B->C Proceed D 4. Perform Chemical Transfer - Use Syringe/Cannula - Minimize Splashing C->D Proceed E 5. Secure Source Container (Immediately After Use) D->E Proceed F 6. Decontaminate & Clean - Clean Equipment - Wipe Down Work Area E->F Proceed G 7. Waste Disposal - Segregate Liquid/Solid Waste - Seal Waste Containers F->G Proceed H 8. Doff PPE & Wash Hands G->H Complete

Caption: Logical workflow for handling this compound.

Section 4: Storage, Stability, and Incompatibilities

Proper storage is crucial for maintaining the chemical's integrity and ensuring laboratory safety.

  • Storage Conditions :

    • Store in a cool, dry, and well-ventilated area, away from direct sunlight.[10] Many iodo-compounds are light-sensitive, which can lead to the formation of radical species and degradation.[8]

    • Keep containers tightly closed and sealed to protect from atmospheric moisture and carbon dioxide.[5]

    • Store under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is critical, as this will prevent reaction with air and moisture.[6]

  • Container Integrity :

    • The parent compound, morpholine, is known to corrode metals like copper, aluminum, and zinc.[5] Therefore, store this compound in its original supplied container or in glass or appropriate steel containers.

    • Morpholine can also attack some forms of plastic and rubber; ensure any liners or seals are compatible.[5]

  • Incompatible Materials :

    • Strong Oxidizing Agents : Can react vigorously.[6]

    • Strong Acids : Causes a strong exothermic reaction.[5]

    • Nitrites and Nitrosating Agents : Avoid storage in areas where nitrous oxides may be present to prevent the formation of N-nitrosomorpholine.[5]

Section 5: Emergency Response and Disposal

Preparedness is key to mitigating the consequences of an incident.

5.1 Spill Response

  • Minor Spill (in a fume hood) :

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-flammable absorbent material such as sand, diatomaceous earth, or vermiculite.[10]

    • Scoop the contaminated material into a clearly labeled, sealable container for hazardous waste.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood or large volume) :

    • Evacuate the laboratory immediately and alert others.

    • If safe to do so, remove all ignition sources.[6]

    • Close the laboratory door and prevent entry.

    • Contact your institution's emergency response team (e.g., Environmental Health & Safety) immediately.

5.2 First Aid Measures

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact : Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[13]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

5.3 Waste Disposal

All waste containing this compound, including excess reagent, contaminated absorbents, and empty containers, must be treated as hazardous waste.

  • Procedure : Collect waste in a designated, properly labeled, and sealed container.

  • Regulations : Dispose of waste in accordance with all local, institutional, and national environmental regulations. Do not pour down the drain.

Conclusion

This compound is a potent synthetic tool, but its utility is matched by its potential hazards. A safety-conscious approach, grounded in a thorough understanding of its chemical nature, is not optional—it is an absolute requirement. By implementing robust engineering controls, using appropriate PPE, adhering to established handling protocols, and being prepared for emergencies, researchers can effectively mitigate the risks and leverage the synthetic power of this important molecule for scientific advancement.

References

  • PubChem. This compound hydroiodide. [Link]

  • Inchem.org. Morpholine (HSG 92, 1995). [Link]

  • Penta chemicals. Morpholine - SAFETY DATA SHEET. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Morpholine. [Link]

  • Carl ROTH. Safety Data Sheet - Morpholine. [Link]

  • North Metal and Chemical Company. Morpholine - Safety Data Sheet. [Link]

  • LookChem. SAFETY DATA SHEET: 4-(2-Aminoethyl)morpholine. [Link]

  • Australian Industrial Chemicals Introduction Scheme. Morpholine: Human health tier II assessment. [Link]

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An In-depth Technical Guide to the Solubility and Stability of 4-(2-iodoethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 4-(2-iodoethyl)morpholine, a key intermediate in pharmaceutical synthesis and broader chemical applications. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's physicochemical properties. Given the limited availability of public quantitative data, this guide synthesizes qualitative information, theoretical predictions based on molecular structure, and detailed experimental protocols to empower researchers in their specific applications. We will delve into the factors governing its solubility in various solvent systems and the intrinsic and extrinsic parameters influencing its stability. The methodologies provided herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction to this compound

This compound is a heterocyclic compound featuring a morpholine ring N-substituted with an iodoethyl group. The morpholine moiety, a saturated heterocycle containing both an amine and an ether functional group, imparts a degree of polarity and aqueous solubility. The iodoethyl group, however, introduces a reactive site susceptible to nucleophilic substitution, making this compound a valuable building block in organic synthesis. Its utility is particularly pronounced in the pharmaceutical industry for the introduction of the morpholine scaffold into larger molecules, a common strategy for improving the pharmacokinetic properties of drug candidates.

The dual nature of its structure—a polar morpholine ring and a reactive iodoethyl group—presents a unique set of considerations for its handling, storage, and use in chemical reactions. Understanding its solubility and stability is paramount for optimizing reaction conditions, developing robust formulations, and ensuring the overall quality and purity of the final products.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 126200-24-6[1]
Molecular Formula C6H12INO[1]
Molecular Weight 241.07 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Odor Amine-like[1]

Table 1: Physicochemical Properties of this compound

Solubility Profile

The solubility of a compound is a critical parameter that dictates its utility in various applications, from reaction media selection to formulation development. The "like dissolves like" principle provides a foundational framework for predicting the solubility of this compound.

Theoretical Solubility Predictions

The molecular structure of this compound, with its polar morpholine ring and a less polar iodoethyl group, suggests a nuanced solubility profile.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The nitrogen and oxygen atoms in the morpholine ring can act as hydrogen bond acceptors, suggesting at least moderate solubility in polar protic solvents. Some sources indicate moderate solubility in water.[1]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The overall polarity of the molecule should favor solubility in polar aprotic solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the polar morpholine moiety will likely limit its solubility in nonpolar solvents. However, the organic character of the molecule may allow for some miscibility.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Qualitative data suggests solubility in chloroform.

A summary of predicted and qualitatively reported solubility is presented in Table 2.

Solvent ClassRepresentative SolventsPredicted/Reported SolubilityRationale
Polar Protic Water, Ethanol, MethanolModerate to HighHydrogen bonding potential of the morpholine ring.
Polar Aprotic DMSO, DMF, AcetonitrileHighFavorable dipole-dipole interactions.
Nonpolar Hexane, TolueneLowMismatch in polarity.
Chlorinated Dichloromethane, ChloroformHighGeneral utility as a solvent for a wide range of organic compounds.

Table 2: Predicted and Qualitative Solubility of this compound

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various solvents.

Objective: To quantitatively determine the solubility of this compound in a selection of solvents at a specified temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, acetonitrile, dichloromethane, toluene)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in a series of vials.

    • Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow any undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any suspended particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Construct a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from HPLC (g/L)) x (Dilution Factor)

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_calc Calculation prep1 Add excess solute to known volume of solvent prep2 Equilibrate at constant temperature (e.g., 24-48h) prep1->prep2 samp1 Withdraw and filter supernatant prep2->samp1 samp2 Dilute sample samp1->samp2 samp3 Analyze by validated HPLC method samp2->samp3 calc1 Determine concentration from calibration curve samp3->calc1 calc2 Calculate solubility considering dilution factor calc1->calc2 G cluster_factors Influencing Factors A This compound B Degradation Products A->B degrades to Temp Temperature Temp->A accelerates pH pH pH->A catalyzes hydrolysis Light Light Light->A initiates photolysis Oxidants Oxidizing Agents Oxidants->A promotes oxidation

Caption: Factors influencing the degradation of this compound.

Experimental Protocol for Stability Assessment

A comprehensive stability study should be conducted to evaluate the impact of various stress conditions.

Objective: To assess the stability of this compound under various stress conditions (thermal, hydrolytic, photolytic, and oxidative).

Materials:

  • This compound

  • Buffers of various pH values (e.g., pH 2, 7, 9)

  • Hydrogen peroxide solution (as an oxidizing agent)

  • ICH-compliant photostability chamber [2][3][4]* Temperature-controlled ovens

  • Validated stability-indicating HPLC method

Methodology:

  • Forced Degradation Studies:

    • Acid/Base Hydrolysis: Dissolve the compound in solutions of varying pH and store at an elevated temperature (e.g., 60°C).

    • Thermal Degradation: Store the solid compound and a solution in a suitable solvent at elevated temperatures (e.g., 60°C, 80°C).

    • Photostability: Expose the solid compound and a solution to light in an ICH-compliant photostability chamber. A dark control should be run in parallel.

    • Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., hydrogen peroxide) at room temperature.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Analyze the samples using a validated stability-indicating HPLC method capable of separating the parent compound from its degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Identify and, if possible, characterize the major degradation products.

Workflow for Forced Degradation Study:

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation stress1 Acid/Base Hydrolysis analysis1 Sample at time points stress1->analysis1 stress2 Thermal stress2->analysis1 stress3 Photolytic stress3->analysis1 stress4 Oxidative stress4->analysis1 analysis2 Analyze by stability-indicating HPLC analysis1->analysis2 eval1 Calculate % degradation analysis2->eval1 eval2 Identify degradation products eval1->eval2

Caption: Workflow for a forced degradation stability study.

Analytical Methodologies

The development and validation of robust analytical methods are essential for the accurate quantification of this compound and its potential impurities.

Recommended Techniques
  • High-Performance Liquid Chromatography (HPLC): This is the most common technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase column with a UV or mass spectrometric detector would be suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be employed for the analysis of volatile impurities or after derivatization of the compound. [5]

Protocol for a Stability-Indicating HPLC Method

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., PDA or MS).

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with a suitable buffer, e.g., phosphate or acetate)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by UV scan

  • Injection Volume: 10 µL

Method Validation:

The method should be validated according to ICH guidelines, including an assessment of:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This technical guide has provided a comprehensive overview of the solubility and stability of this compound. While quantitative public data is scarce, this guide has offered a framework for understanding and experimentally determining these critical parameters. The provided protocols for solubility and stability testing are designed to be robust and adaptable to specific laboratory settings. By understanding the physicochemical properties of this important building block, researchers can optimize its use in synthesis, develop stable formulations, and ensure the quality and reliability of their work.

References

  • PubChem. (n.d.). This compound hydroiodide. Retrieved from [Link]

  • Rehman, A., et al. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 6(1-2), 18-27.
  • Ahmed, A., et al. (2017). Thermal Degradation of Morpholine in CO2 Post-combustion Capture. Energy Procedia, 114, 1636-1643.
  • Ataman Kimya. (n.d.). MORPHOLINE (CAS 110-91-8). Retrieved from [Link]

  • Bakulina, O., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49, 787-814.
  • Al-Tamiemi, E. O., & Jasim, S. (2014).
  • Ahmed, A., et al. (2017). Thermal Degradation of Morpholine in CO2 Post-combustion Capture. Energy Procedia, 114, 1636-1643.
  • BenchChem. (2023).
  • Chen, D., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8541294.
  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Retrieved from [Link]

  • Google Patents. (2021).
  • AIChE. (2018). Thermal Degradation of Morpholine for CO2 Capture. In 2018 AIChE Annual Meeting Proceedings.
  • Ahmed, A., et al. (2019). Thermal degradation kinetics of morpholine for carbon dioxide capture. International Journal of Greenhouse Gas Control, 81, 1-9.
  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products.
  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(127).
  • Kumar, S. A., et al. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Indo American Journal of Pharmaceutical Sciences, 9(5).
  • Mondal, S., et al. (2023). A Succinct Assessment of the Development, Validation, and Method Verification of Analytical Methods for Natural and Synthetic Therapeutic Molecules. Journal of Drug and Alcohol Research, 12(1).
  • Zhang, Z., & Ready, J. M. (2017). Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. Organic Letters, 19(23), 6332-6335.
  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Omondi, B., & van Zyl, W. (2006). Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes. African Journal of Pure and Applied Chemistry, 1(1), 001-005.
  • Gimalova, F. A., et al. (2022). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. Molecules, 27(19), 6298.
  • BenchChem. (2023). Technical Guide: Solubility Profile of 6-Morpholinonicotinaldehyde in Organic Solvents.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon (FR): International Agency for Research on Cancer.7. Lyon (FR)

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Methodological & Application

Application Notes and Protocols for Chemoselective Protein Modification with 4-(2-Iodoethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the chemoselective modification of cysteine residues in proteins using 4-(2-iodoethyl)morpholine. This reagent enables the covalent attachment of a morpholino group to proteins, a valuable tool for researchers in proteomics, drug development, and biotechnology. We delve into the underlying chemical principles, provide a detailed, step-by-step protocol for modification and characterization, and offer insights into potential challenges and troubleshooting strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this specific modification for their experimental needs.

Introduction: The Rationale for Cysteine Modification

The targeted chemical modification of proteins is a cornerstone of modern biochemical research, enabling the introduction of probes, tags, and other functional moieties to study protein structure, function, and interactions.[1][2][3] Among the 20 proteinogenic amino acids, cysteine is a prime target for chemoselective modification due to the unique nucleophilicity of its thiol (-SH) side chain.[4] This high reactivity allows for specific labeling under mild conditions, minimizing off-target reactions with other amino acid residues.

This compound belongs to the class of iodoacetamide-based alkylating agents. These reagents react with the thiolate anion of cysteine via a bimolecular nucleophilic substitution (SN2) reaction, forming a stable thioether bond.[5] This process, often referred to as alkylation, effectively "caps" the cysteine residue, preventing the formation of disulfide bonds and introducing the morpholino moiety. The addition of the morpholino group can be used to introduce a hydrophilic and structurally distinct tag onto the protein of interest.

The Chemistry of Cysteine Alkylation

The modification of a cysteine residue with this compound proceeds through a well-established SN2 mechanism. The key steps are:

  • Deprotonation of the Cysteine Thiol: The reaction is highly pH-dependent. For the reaction to proceed efficiently, the cysteine thiol group must be in its deprotonated, thiolate anion form (-S⁻), which is a much stronger nucleophile. This is favored at a pH above the pKa of the cysteine thiol (typically around 8.0-8.5).

  • Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon atom of the iodoethyl group of this compound.

  • Displacement of Iodide: The iodide ion is displaced as a leaving group, resulting in the formation of a stable carbon-sulfur (thioether) bond.

This reaction is generally irreversible under physiological conditions, providing a stable modification for downstream applications.

Workflow for Protein Modification

The following diagram illustrates the general workflow for protein modification with this compound.

protein_modification_workflow cluster_prep Sample Preparation cluster_reaction Modification Reaction cluster_cleanup Purification & Analysis P Protein Sample R Reduction (e.g., DTT, TCEP) P->R Expose thiols A Alkylation with This compound R->A Q Quenching (e.g., excess thiol) A->Q Stop reaction P_mod Modified Protein Q->P_mod C Characterization (e.g., MS, SDS-PAGE) P_mod->C

Caption: Workflow for protein modification with this compound.

Detailed Protocol

This protocol is a general guideline and may require optimization depending on the specific protein and experimental goals.

Materials and Reagents
Reagent/MaterialRecommended Specifications
This compoundHigh purity (>95%)
Protein of InterestPurified, in a suitable buffer
Dithiothreitol (DTT)Molecular biology grade
Tris-HCl buffer1 M stock solution, pH 8.0
Quenching Reagente.g., 2-Mercaptoethanol or DTT
Desalting ColumnsAppropriate for protein size
Reaction TubesLow-protein-binding microcentrifuge tubes
Reagent Preparation
  • Protein Solution: Prepare the protein solution at a concentration of 1-5 mg/mL in a buffer such as 100 mM Tris-HCl, pH 8.0.

  • DTT Stock Solution: Prepare a 1 M stock solution of DTT in deionized water. Store at -20°C.

  • This compound Stock Solution: Prepare a 100 mM stock solution in a suitable organic solvent like DMSO or DMF immediately before use. Protect from light.

  • Quenching Solution: Prepare a 1 M stock solution of a quenching reagent (e.g., 2-mercaptoethanol or DTT) in deionized water.

Step-by-Step Modification Procedure
  • Reduction of Disulfide Bonds:

    • To your protein solution, add DTT to a final concentration of 10 mM from the 1 M stock solution.

    • Incubate at 37°C for 1 hour to ensure complete reduction of any disulfide bonds, exposing the cysteine thiols.

  • Alkylation Reaction:

    • Add the this compound stock solution to the reduced protein solution to achieve a final molar excess of 10- to 20-fold over the concentration of cysteine residues.

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark. The reaction vessel should be protected from light to prevent degradation of the reagent.

  • Quenching the Reaction:

    • To stop the alkylation reaction, add the quenching solution to a final concentration that is at least 10-fold higher than the initial concentration of this compound.

    • Incubate for 15-30 minutes at room temperature. This will consume any unreacted alkylating agent.

  • Removal of Excess Reagents:

    • Remove excess reagents (DTT, this compound, and quenching reagent) by buffer exchange using a desalting column or through dialysis against a suitable buffer for your downstream application.

Characterization of the Modified Protein

Confirmation of successful modification is crucial. The following techniques are recommended:

Mass Spectrometry (MS)

Mass spectrometry is the most definitive method for confirming covalent modification.

  • Intact Mass Analysis: Analysis of the intact protein will show a mass increase corresponding to the number of modified cysteine residues. The mass of the added morpholinoethyl group is 114.16 Da .

    • Theoretical Mass Shift Calculation:

      • Molecular Formula of this compound: C₆H₁₂INO

      • Molecular Weight of this compound: ~241.07 g/mol

      • Molecular Weight of Iodine (leaving group): ~126.90 g/mol

      • Mass of added morpholinoethyl group (C₆H₁₂NO): ~114.16 Da

  • Peptide Mapping: For more detailed analysis, the modified protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS. This will allow for the identification of the specific cysteine residues that have been modified. Look for a +114.16 Da mass shift on cysteine-containing peptides.

SDS-PAGE Analysis

While not as definitive as mass spectrometry, SDS-PAGE can provide initial evidence of modification. In some cases, the addition of the morpholino group may lead to a slight shift in the protein's migration pattern.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Modification Insufficient reduction of disulfide bonds.Increase DTT concentration or incubation time.
Insufficient molar excess of the alkylating reagent.Increase the molar excess of this compound.
pH of the reaction is too low.Ensure the reaction buffer is at pH 8.0-8.5.
Off-Target Modification Reaction pH is too high.Perform the reaction at a pH closer to 8.0 to minimize reaction with lysine residues.
High molar excess of the alkylating reagent.Optimize the stoichiometry to use the lowest effective concentration of the reagent.
Prolonged reaction time.Reduce the incubation time.
Protein Precipitation Protein instability under reaction conditions.Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. Screen different buffer conditions.

Safety and Handling

This compound and its hydroiodide salt are classified as harmful if swallowed, in contact with skin, or if inhaled.[5] It is essential to handle this compound with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust or aerosols.

  • Storage: Store in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The protocol outlined in this application note provides a robust framework for the successful modification of proteins with this compound. By understanding the underlying chemistry and carefully controlling the reaction parameters, researchers can confidently introduce the morpholino moiety onto cysteine residues for a variety of applications in protein science and drug development. As with any chemical modification protocol, optimization for each specific protein is key to achieving the desired outcome.

References

  • PubChem. (n.d.). This compound hydroiodide. National Center for Biotechnology Information. Retrieved from [Link]

  • Muller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(8), 1475–1487. [Link]

  • Gao, X., et al. (2024). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Open Exploration. [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
  • Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy.
  • Pawlowski, T. L., & Konermann, L. (2021). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. Molecules, 26(11), 3193. [Link]

  • Spicer, C. D., & Davis, B. G. (2014). Selective chemical protein modification.
  • Zhang, Y., et al. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 13(11), 2353–2361. [Link]

Sources

Application Notes and Protocols: Leveraging 4-(2-iodoethyl)morpholine for the Development of Novel PET Imaging Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the Morpholine Moiety in PET Tracer Design

In the landscape of Positron Emission Tomography (PET) tracer development, the morpholine scaffold has emerged as a privileged structural motif. Its inclusion in molecular probes is often a deliberate strategy to enhance pharmacokinetic properties, such as improving aqueous solubility, reducing non-specific binding, and favorably modulating metabolic stability. The nitrogen atom within the morpholine ring can also serve as a key interaction point with biological targets. When combined with the radioisotope Fluorine-18 ([18F]), which possesses a near-ideal half-life of 109.8 minutes and low positron energy, the resulting PET tracers offer high-resolution imaging capabilities for a myriad of biological processes.[1][2]

4-(2-Iodoethyl)morpholine stands out as a valuable precursor in this context. It provides a straightforward and efficient handle for the introduction of a [18F]fluoroethyl group onto a parent molecule via nucleophilic substitution. The resulting N-(2-[18F]fluoroethyl)morpholine moiety can significantly influence the in vivo behavior of the tracer, often leading to improved brain penetration or altered biodistribution profiles that are advantageous for imaging specific targets in oncology, neurology, and cardiology.[3] This guide provides a comprehensive overview of the application of this compound in the development of PET imaging agents, complete with detailed protocols and scientific rationale.

Core Principles of Radiolabeling with this compound

The fundamental principle behind the use of this compound as a labeling precursor is a one-step nucleophilic substitution reaction. In this process, the iodide, an excellent leaving group, is displaced by the highly reactive [18F]fluoride ion. This reaction is typically performed under anhydrous conditions to prevent the deactivation of the [18F]fluoride ion by hydration. The choice of this compound is strategic; the iodo-precursor is generally more reactive than its bromo- or chloro-analogs, facilitating a more efficient radiolabeling reaction under milder conditions.

Part 1: Radiosynthesis of [18F]4-(2-fluoroethyl)morpholine and its Derivatives

The synthesis of PET tracers using this compound or its derivatives typically involves a direct radiofluorination step. The following protocol is a generalized yet detailed procedure that can be adapted for various target molecules.

Experimental Workflow for Radiosynthesis and Quality Control

Caption: Overall workflow from [18F]fluoride production to the final formulated PET tracer and its quality control.

Detailed Protocol for Radiolabeling

Objective: To synthesize a [18F]fluoroethylated morpholine-containing compound from its corresponding iodo-precursor.

Materials:

  • This compound or a target molecule functionalized with this group.

  • [18F]Fluoride (produced from a cyclotron).

  • Kryptofix 2.2.2 (K2.2.2).

  • Potassium Carbonate (K2CO3).

  • Anhydrous Acetonitrile (CH3CN).

  • Dimethyl Sulfoxide (DMSO).

  • Water for Injection.

  • Ethanol, USP.

  • Sep-Pak QMA Light Cartridge.

  • Sep-Pak C18 Plus Cartridge.

  • Sterile 0.22 µm filter.

Procedure:

  • [18F]Fluoride Trapping and Elution:

    • Bombard an [18O]H2O target with protons in a cyclotron to produce aqueous [18F]fluoride.

    • Pass the aqueous [18F]fluoride through a pre-conditioned Sep-Pak QMA Light cartridge to trap the [18F]F-.

    • Elute the trapped [18F]F- from the QMA cartridge with a solution of K2.2.2 (5-10 mg) and K2CO3 (1-2 mg) in 75% acetonitrile/25% water (0.5-1.0 mL) into a reaction vessel.

  • Azeotropic Drying:

    • Heat the reaction vessel to 110-120 °C under a stream of nitrogen or argon to evaporate the water azeotropically with acetonitrile.

    • Add 1-2 mL of anhydrous acetonitrile and repeat the evaporation process two more times to ensure the [18F]F-/K2.2.2 complex is anhydrous. This step is critical as water will compete with the leaving group, reducing radiolabeling efficiency.

  • Radiolabeling Reaction:

    • Dissolve the this compound precursor (1-5 mg) in a suitable anhydrous solvent (e.g., DMSO or acetonitrile, 0.5-1.0 mL).

    • Add the precursor solution to the dried [18F]F-/K2.2.2 complex.

    • Seal the reaction vessel and heat at a temperature ranging from 80 °C to 120 °C for 10-20 minutes. The optimal temperature and time will depend on the specific precursor and solvent used. The progress of the reaction can be monitored by radio-TLC.

  • Purification:

    • After the reaction, quench the mixture with 1-2 mL of a suitable mobile phase (e.g., water/acetonitrile mixture).

    • Inject the crude reaction mixture onto a semi-preparative High-Performance Liquid Chromatography (HPLC) column (e.g., C18).

    • Elute the product using an appropriate mobile phase and collect the fraction corresponding to the desired [18F]labeled product.

  • Formulation:

    • Dilute the collected HPLC fraction with water for injection.

    • Trap the diluted product on a Sep-Pak C18 Plus cartridge.

    • Wash the C18 cartridge with water for injection to remove any residual HPLC solvents.

    • Elute the final product from the C18 cartridge with a small volume of ethanol (e.g., 0.2 mL) followed by sterile saline or a suitable buffer for injection.

    • Pass the final formulated product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Chemical Transformation

Caption: Nucleophilic substitution of iodide with [18F]fluoride to yield the radiolabeled product.

Part 2: Quality Control of the Final Radiotracer

Ensuring the quality and safety of the final radiotracer for in vivo use is paramount. A series of quality control tests must be performed.

Quality Control Protocols
Parameter Method Acceptance Criteria Rationale
Radiochemical Purity Analytical HPLC> 95%Ensures that the radioactivity injected is associated with the desired chemical entity, minimizing off-target effects.
Molar Activity (Am) Analytical HPLC with a standard curve> 37 GBq/µmol (1 Ci/µmol)A high molar activity is crucial to avoid pharmacological effects from the injected mass and to ensure high signal-to-noise ratio in PET images.
Residual Solvents Gas Chromatography (GC)As per USP <467> guidelinesLimits the amount of potentially toxic organic solvents from the synthesis in the final injectable dose.
pH pH meter or pH strips4.5 - 7.5Ensures the formulation is physiologically compatible and does not cause discomfort or tissue damage upon injection.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V (where V is the max dose in mL)Guarantees the absence of pyrogenic substances that can cause fever and other adverse reactions.
Sterility Incubation in culture mediaNo microbial growthConfirms the absence of viable microorganisms in the final product.

Part 3: Applications in PET Imaging Agent Development

The introduction of a [18F]fluoroethylmorpholine group has been successfully applied to develop PET tracers for various biological targets.

Case Studies of PET Tracers Developed Using Fluoroethylmorpholine Analogs
Tracer Name/Class Target Disease Area Key Findings & Significance Reference
[18F]Fluspidine Sigma-1 ReceptorNeurology (e.g., Major Depressive Disorder)Showed high affinity and selectivity for sigma-1 receptors. Clinical studies revealed increased receptor density in patients with major depressive disorder, correlating with symptom severity.[4]
[18F]SFE Sigma-1 ReceptorNeurology (Psychiatric Disorders)Developed as a lower-affinity alternative to [18F]FPS to achieve faster CNS clearance. Exhibited excellent in vivo characteristics in rats, suggesting its potential for human studies.[5][6]
[18F]Fluoroethyl-piperazinyl derivatives Colony-Stimulating Factor 1 Receptor (CSF1R)NeuroinflammationA [18F]fluoroethyl-piperazinyl derivative demonstrated specific uptake in a mouse model of neuroinflammation, highlighting its potential for imaging activated microglia.[7]
[18F]Fluoroethoxy-quinazoline derivatives Epidermal Growth Factor Receptor (EGFR)OncologyNovel quinazoline derivatives incorporating a fluoroethoxy moiety showed promising tumor uptake and favorable biodistribution in tumor-bearing mice, indicating their potential for imaging EGFR expression.[8]

Conclusion

This compound serves as a highly effective and versatile precursor for the development of [18F]-labeled PET imaging agents. The straightforward and efficient radiolabeling chemistry, coupled with the favorable pharmacokinetic properties imparted by the fluoroethylmorpholine moiety, has enabled the creation of promising tracers for a range of important biological targets in oncology and neurology. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the potential of this valuable building block in their own PET tracer development programs. Adherence to rigorous synthesis and quality control procedures is essential to ensure the production of high-quality radiopharmaceuticals for preclinical and clinical research.

References

  • Synthesis and evaluation of novel 18 F-labeled quinazoline derivatives with low lipophilicity for tumor PET imaging. PubMed. Available at: [Link]

  • Fluorine-18 Radiolabeled PET Tracers for Imaging Monoamine Transporters: Dopamine, Serotonin, and Norepinephrine. PubMed Central. Available at: [Link]

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  • Radiolabeling morpholinos with 90Y, 111In, 188Re and 99mTc. PubMed. Available at: [Link]

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  • Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. MDPI. Available at: [Link]

  • Synthesis and fluorine-18 radiolabeling of a phospholipid as a PET imaging agent for prostate cancer. ResearchGate. Available at: [Link]

  • In vivo evaluation in rats of [(18)F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors. PubMed. Available at: [Link]

  • Novel Tracers and Radionuclides in PET Imaging. PubMed Central. Available at: [Link]

  • [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. MDPI. Available at: [Link]

  • Synthesis and preliminary PET imaging of 11C and 18F isotopologues of the ROS1/ALK inhibitor lorlatinib. ResearchGate. Available at: [Link]

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  • Synthesis, radiolabeling and evaluation of novel 4-oxo-quinoline derivatives as PET tracers for imaging cannabinoid type 2 receptor. ResearchGate. Available at: [Link]

  • Metabolic Stability of the Demyelination PET Tracer [18F]3F4AP and Identification of its Metabolites. bioRxiv. Available at: [Link]

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Application Notes and Protocols for N-Alkylation using 4-(2-Iodoethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Morpholinoethyl Moiety

In the landscape of modern drug discovery and medicinal chemistry, the morpholine ring is recognized as a "privileged scaffold."[1][2] Its frequent incorporation into bioactive molecules stems from its ability to improve critical pharmacokinetic properties, such as aqueous solubility, metabolic stability, and overall absorption, distribution, metabolism, and excretion (ADME) profiles.[1] The addition of a morpholinoethyl group to a lead compound via alkylation is a powerful and commonly employed strategy to bestow these favorable characteristics, often enhancing the molecule's drug-like properties without negatively impacting its pharmacological activity.[3][4]

4-(2-Iodoethyl)morpholine is a highly effective reagent for this purpose. As an alkylating agent, it facilitates the covalent attachment of the CH₂CH₂-morpholine moiety to a variety of nucleophilic functional groups present in complex molecules. The presence of iodine, an excellent leaving group, renders the reagent significantly more reactive than its chloro- or bromo-analogs, often allowing for milder reaction conditions and shorter reaction times. This guide provides a detailed framework for researchers, scientists, and drug development professionals on the effective use of this compound for N-, O-, and S-alkylation reactions.

Reaction Mechanism: A Classic Sₙ2 Transformation

The alkylation reaction with this compound proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism. The reaction is initiated by a nucleophile (such as an amine, phenoxide, or thiolate) attacking the electrophilic carbon atom adjacent to the iodine. This concerted, single-step process involves the formation of a new bond between the nucleophile and the carbon, concurrent with the cleavage of the carbon-iodine bond. The iodide anion is displaced as the leaving group.

A base is typically required to deprotonate the nucleophile (e.g., a phenol or a primary/secondary amine), thereby increasing its nucleophilicity and facilitating the attack on the electrophilic center of the alkylating agent.

Figure 1: General Reaction Scheme for Alkylation.

Detailed Experimental Protocols

The following protocols provide a general methodology for the alkylation of various nucleophiles. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific substrate.

Protocol 1: N-Alkylation of Heterocyclic Amines (e.g., Indoles)

This protocol is adapted from methodologies used for the synthesis of complex indole derivatives, where the introduction of a morpholinoethyl group is a key step.[5]

Materials:

  • Substituted Indole (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) or Potassium Carbonate (K₂CO₃, 2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup

  • Standard workup and purification reagents (Ethyl Acetate, brine, water, silica gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted indole (1.0 eq).

  • Solvent Addition: Add anhydrous DMF or MeCN to dissolve the indole (concentration typically 0.1-0.5 M).

  • Deprotonation:

    • For strong bases (NaH): Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.5 eq) portion-wise. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

    • For weaker bases (K₂CO₃): Add anhydrous K₂CO₃ (2.0-3.0 eq) to the solution at room temperature.

  • Alkylation: Add this compound (1.2-1.5 eq) dropwise to the stirred suspension.

  • Reaction:

    • If using NaH, the reaction can often proceed at room temperature or with gentle heating (e.g., 45 °C) for 4-12 hours.[5]

    • If using K₂CO₃, heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) for 6-18 hours.[3]

  • Monitoring: Track the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting indole is consumed.

  • Workup:

    • Cool the reaction to room temperature. If NaH was used, quench cautiously by the slow addition of water or saturated NH₄Cl solution at 0 °C.

    • Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure N-alkylated product.

Protocol 2: O-Alkylation of Phenols

This protocol is a general method based on standard O-alkylation procedures, optimized for a reactive alkyl iodide.[6]

Materials:

  • Substituted Phenol (1.0 eq)

  • This compound (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous

  • Anhydrous Acetonitrile (MeCN) or Acetone

  • Standard laboratory glassware for reflux and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent & Reagent Addition: Add anhydrous acetonitrile or acetone (0.1-0.5 M), followed by this compound (1.1 eq).

  • Reaction: Heat the mixture to reflux (56 °C for acetone, 82 °C for acetonitrile) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting phenol (typically 4-8 hours).

  • Workup: Cool the mixture to room temperature and filter off the solid K₂CO₃ and potassium iodide byproduct. Wash the filter cake with a small amount of the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can often be purified by recrystallization or flash column chromatography on silica gel if necessary.

Experimental Workflow Visualization

Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Combine Nucleophile & Base in Solvent B Add this compound A->B C Heat to Reflux (or stir at RT) B->C Start Reaction D Monitor by TLC/LC-MS C->D E Quench & Aqueous Workup (Extraction) D->E Reaction Complete F Dry & Concentrate E->F G Column Chromatography or Recrystallization F->G H Characterize Product (NMR, MS) G->H

Figure 2: General Experimental Workflow.

Data Presentation: Typical Reaction Conditions

The choice of base and solvent is critical and depends on the acidity (pKa) of the nucleophile. More acidic protons (e.g., phenols, thiols) can often be deprotonated by weaker bases like K₂CO₃, while less acidic N-H bonds (e.g., indoles) may require a stronger base like NaH for efficient reaction.

Nucleophile TypeExample SubstrateTypical Base(s)Typical Solvent(s)Temperature (°C)Typical Time (h)Reference
Nitrogen IndoleNaHDMF454-12[5]
Aromatic AmineK₂CO₃, Cs₂CO₃Acetonitrile, DMF60 - 82 (Reflux)6-18[3]
Aliphatic AmineK₂CO₃Acetonitrile82 (Reflux)4-12[3]
Oxygen PhenolK₂CO₃Acetone, Acetonitrile56 - 82 (Reflux)4-8[6]
Sulfur ThiophenolK₂CO₃, Et₃NDMF, Acetonitrile25 - 602-6General Knowledge

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently strong base for the nucleophile.2. Reaction temperature too low or time too short.3. Reagents (solvent, base) not anhydrous.1. Switch to a stronger base (e.g., K₂CO₃ → NaH).2. Increase temperature and/or reaction time.3. Ensure use of anhydrous solvents and freshly handled bases.
Formation of Side Products 1. Over-alkylation (for primary amines).2. Elimination (E2) reaction to form vinylmorpholine.3. Degradation of starting material or product.1. Use a larger excess of the starting amine.2. Use a non-hindered base; avoid excessively high temperatures.3. Lower the reaction temperature and monitor closely.
Difficult Purification 1. Product is highly polar or water-soluble.2. Byproducts have similar polarity to the product.1. Perform an acid-base extraction; consider reverse-phase chromatography.2. Try a different eluent system for column chromatography; consider derivatization or recrystallization.

Safety and Handling

This compound and its salts are classified as harmful if swallowed, in contact with skin, or if inhaled.[7] Appropriate personal protective equipment (PPE) is mandatory.

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment: Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Synthesis of Schiff bases of 4-(4-aminophenyl)-morpholine as potential antimicrobial agents. (2025). Journal of Chemical and Pharmaceutical Research.
  • Rasool, S. et al. (2019). Synthesis and Antibacterial Study of 4-(2-Aminoethyl)
  • Synthesis and Pharmacological Evaluation of Schiff Bases of 4-(2-Aminophenyl)-Morpholines. (n.d.). PMC - PubMed Central.
  • Sciforum. (n.d.). Alkylation of substituted phenols in DMF by MeI using TMGN (bis - Sciforum. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024).
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
  • Li, T., et al. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step.
  • Ortiz, K. G., et al. (2024).
  • Attaryana, A. O., & Asratyan, G. V. (2012). Phase-Transfer catalyzed alkylation of morpholine with 1,2-dichloroethane. Russian Journal of General Chemistry, 82, 1143–1146.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69406564, this compound hydroiodide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • synthesis of pyrazoles. (2019, January 19). YouTube. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation. Journal of Medicinal Chemistry, 63(15), 8435–8449.

Sources

Application Notes & Protocols: Employing 4-(2-Iodoethyl)morpholine in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic design of linker technologies is a cornerstone of modern therapeutic development, particularly in the realm of targeted drug delivery systems like Antibody-Drug Conjugates (ADCs). The linker, a seemingly simple bridge, governs the stability, solubility, pharmacokinetics, and release mechanism of the therapeutic payload. This document provides a comprehensive technical guide on the application of 4-(2-iodoethyl)morpholine, a bifunctional reagent for constructing stable, non-cleavable linkers. We will explore the underlying chemical principles, the strategic advantages conferred by the morpholine moiety, and provide detailed, field-proven protocols for its conjugation to targeting biomolecules. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile linker component to enhance the therapeutic index of their targeted constructs.

Part 1: The Strategic Rationale for a Morpholine-Containing Linker

The Central Role of the Linker in Targeted Therapies

Targeted drug delivery systems are designed to deliver a potent therapeutic agent directly to a specific cell type, typically identified by a unique surface antigen. This is achieved by conjugating the "payload" (drug) to a "guidance system" (e.g., a monoclonal antibody). The chemical linker connecting these two components is critical to the success of the therapy.[1][] An ideal linker must be stable enough to prevent premature drug release in systemic circulation, which could cause off-target toxicity, yet allow for the drug's release and action once at the target site.[3] Linkers are broadly classified as cleavable (releasing the drug in response to specific triggers like pH or enzymes) or non-cleavable.[4][5]

This compound is a reagent used to form a non-cleavable linker . In this design, the payload is released only after the complete lysosomal degradation of the targeting antibody, a strategy known for its excellent stability and predictable pharmacokinetic profile.[4][6]

The Morpholine Advantage: A "Privileged" Pharmacophore

The morpholine heterocycle is widely recognized in medicinal chemistry as a "privileged scaffold".[7][8] Its incorporation into drug candidates or linkers is a deliberate strategy to favorably modulate the molecule's properties.

  • Enhanced Pharmacokinetics (PK): The morpholine ring imparts a unique balance of lipophilic and hydrophilic character.[9][10] This often leads to improved aqueous solubility, which can prevent aggregation of the final conjugate—a common challenge in ADC development.[3] Furthermore, it contributes to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.[8][11]

  • Metabolic Stability: The morpholine ring is generally stable to metabolic degradation, which can increase the circulation half-life of the drug conjugate, allowing more time for it to reach its target.[7][12]

  • Versatile Synthetic Handle: As a chemical reagent, this compound provides a straightforward and efficient means of conjugation via nucleophilic substitution.

Mechanism of Conjugation: SN2 Alkylation

The utility of this compound lies in the high reactivity of its iodoethyl group. The iodine atom is an excellent leaving group, making the adjacent carbon atom highly electrophilic and susceptible to attack by nucleophiles. The conjugation reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.

Common nucleophilic functional groups on biomolecules or drug payloads suitable for this reaction include:

  • Thiols (-SH): Found in cysteine residues of proteins and peptides.

  • Amines (-NH2, -NHR): Found in lysine residues of proteins or as part of a drug's chemical structure.

The resulting thioether or amine bond is exceptionally stable under physiological conditions, forming the basis of the non-cleavable linker strategy.

workflow cluster_qc Characterization Methods prep 1. Biomolecule Preparation (e.g., Buffer Exchange, Thiol Reduction) reaction 2. Conjugation Reaction (Add this compound-payload) prep->reaction Incubate at RT or 4°C quench 3. Quenching (Add excess L-cysteine or Tris) reaction->quench Stop reaction purify 4. Purification (SEC, Dialysis, or HPLC) quench->purify Remove unreacted species characterize 5. Characterization & QC purify->characterize ms Mass Spectrometry (Confirm Mass, Determine DAR) hplc HPLC / SEC (Assess Purity, Aggregation) assay Functional Assay (Confirm Biological Activity)

Caption: General workflow for bioconjugation.

Part 3: Detailed Experimental Protocols

Disclaimer: These are general protocols and must be optimized for the specific biomolecule and payload being used. All work should be conducted in a properly equipped laboratory, adhering to all safety guidelines. This compound and its salts are harmful if swallowed, in contact with skin, or if inhaled. [13]

Protocol 1: Conjugation to a Thiol-Containing Protein (e.g., Cysteine)

This protocol is ideal for proteins with available cysteine residues or antibodies where interchain disulfides have been selectively reduced.

Materials:

  • Thiol-containing protein (e.g., antibody fragment, peptide)

  • This compound (or payload derivative)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), 50 mM, pH 7.5, containing 5 mM EDTA (degassed)

  • Co-solvent (optional): Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Reagent: L-cysteine or N-acetylcysteine (100 mM stock in conjugation buffer)

  • Purification System: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO).

Procedure:

  • Protein Preparation: a. If starting with a disulfide-bonded protein, perform a selective reduction (e.g., using TCEP or DTT) according to established protocols. b. Immediately desalt the reduced protein into ice-cold, degassed Conjugation Buffer using an SEC desalting column to remove the reducing agent. c. Determine the protein concentration (e.g., via A280 measurement) and the free thiol concentration (e.g., using Ellman's Reagent).

  • Reagent Preparation: a. Prepare a 10 mM stock solution of the this compound reagent in DMSO.

  • Conjugation Reaction: a. In a reaction vessel, add the prepared protein solution. b. While gently stirring, add the desired molar equivalents of the this compound reagent stock solution. The final concentration of DMSO should not exceed 10% (v/v). c. Seal the vessel, protect it from light, and incubate at 4°C for 18-24 hours with gentle agitation.

  • Quenching: a. Add the quenching reagent to a final concentration of 1-2 mM (a ~100-fold molar excess over the unreacted iodoethyl groups). b. Incubate for 1 hour at 4°C.

  • Purification: a. Purify the conjugate from unreacted small molecules and quenching reagent using either an SEC column pre-equilibrated with the desired storage buffer (e.g., PBS) or by extensive dialysis against the storage buffer. b. Collect fractions and determine protein concentration. Pool the fractions containing the purified conjugate.

Protocol 2: Characterization of the Final Conjugate

Accurate characterization is essential to validate the synthesis and ensure batch-to-batch consistency.

A. Mass Spectrometry (for DAR Determination):

  • Sample Prep: Prepare the conjugate at ~1 mg/mL. For antibodies, deglycosylation (e.g., using PNGase F) and reduction of remaining disulfide bonds may be necessary for accurate mass analysis.

  • Analysis: Use ESI-MS or MALDI-TOF to determine the mass of the conjugate.

  • Calculation: The Drug-to-Antibody Ratio (DAR) is calculated by comparing the mass of the unconjugated protein with the masses of the conjugated species.

    • DAR = (Mass_Conjugate - Mass_Protein) / Mass_LinkerPayload

B. HPLC Analysis (for Purity and Aggregation):

  • Size Exclusion Chromatography (SEC-HPLC):

    • Purpose: To assess the percentage of monomer, aggregate, and fragment.

    • Method: Inject the purified conjugate onto an SEC column under non-denaturing conditions. A successful conjugate should primarily exist as a single monomeric peak.

  • Hydrophobic Interaction Chromatography (HIC-HPLC):

    • Purpose: To separate species with different DARs.

    • Method: HIC separates proteins based on hydrophobicity. As the hydrophobic payload is added, the conjugate becomes more hydrophobic, resulting in longer retention times. This allows for the visualization and quantification of different DAR species (DAR0, DAR1, DAR2, etc.).

Part 4: Data Summary & Troubleshooting

Expected Characterization Data
ParameterMethodExpected OutcomePurpose
Purity SEC-HPLC>95% MonomerEnsures conjugate is free from aggregates/fragments.
Identity & DAR Mass Spec.Observed mass matches calculated mass for expected DAR.Confirms successful conjugation and quantifies payload.
Heterogeneity HIC-HPLCDistribution of DAR species.Provides detailed insight into the consistency of the product.
Activity Functional AssayRetained binding affinity of the targeting ligand.Validates that the conjugation process did not destroy function.
Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Incomplete reduction of disulfides.- Re-oxidation of thiols to disulfides.- Insufficient molar excess of reagent.- pH too low for efficient reaction.- Optimize reduction conditions; ensure all steps are in degassed buffers.- Increase molar equivalents of the iodoethyl reagent.- Verify and adjust the pH of the conjugation buffer to 7.5-8.5.
High Aggregation - High DAR leading to increased hydrophobicity.- Use of too much organic co-solvent.- Unstable protein construct.- Reduce the molar equivalents of the reagent to target a lower average DAR.- Keep co-solvent concentration below 10% (v/v).- Include stabilizing excipients in the buffer.
Precipitation During Reaction - Poor solubility of the iodoethyl reagent.- Protein concentration is too high.- Add the reagent stock solution slowly while stirring.- Perform the reaction at a lower protein concentration.

References

A consolidated list of authoritative sources is provided below for further reading and verification.

  • Bala, S., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Available at: [Link]

  • Vasile, F., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Available at: [Link]

  • Talele, T. T. (2016). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Request PDF on ResearchGate. Available at: [Link]

  • Consensus. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Consensus. Available at: [Link]

  • Bar-Dolev, M., et al. (2013). Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. Organic & Biomolecular Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (1969). A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

  • Rehman, A., et al. (2019). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. ResearchGate. Available at: [Link]

  • Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69406564, this compound hydroiodide. PubChem. Available at: [Link]

  • St. Amant, A. H., et al. (2020). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Current Organic Chemistry. Available at: [Link]

  • Singh, H., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Zhang, Y., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules. Available at: [Link]

  • Veranova. (2023). Understanding the Critical Role of Linkers in Advancing ADCs. Veranova. Available at: [Link]

  • Shaghaghi, M., et al. (2020). N-Dealkylation of Amines. Molecules. Available at: [Link]

  • SigutLabs. (2025). What Makes a Good Linker for Antibody-Drug Conjugates?. SigutLabs. Available at: [Link]

  • NJ Bio, Inc. Linkers for ADCs. NJ Bio, Inc.. Available at: [Link]

  • Sygnature Discovery. Linker Technologies in ADCs: How They Impact Efficacy & Stability. Sygnature Discovery. Available at: [Link]

  • WuXi Biologics. (2023). Role of ADC linker design in advancing cancer therapies. WuXi Biologics. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chen, H., et al. (2010). A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. Chemical Papers. Available at: [Link]

  • Google Patents. (1993). CN1083837C - N-alkylation of amines. Google Patents.
  • Bakulina, O., et al. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Beaver, M. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

  • Google Patents. (2009). CN101333199B - Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine. Google Patents.
  • Beaver, M. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

Sources

Application Note: 4-(2-Iodoethyl)morpholine as a Versatile Building Block for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth analysis of 4-(2-iodoethyl)morpholine, a key building block for medicinal chemists and drug development professionals. We explore the strategic incorporation of the morpholine moiety to enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. Detailed, field-tested protocols for N-alkylation and O-alkylation reactions are presented, emphasizing the causality behind experimental choices to ensure reproducible, high-yield syntheses. This document serves as a practical resource for researchers aiming to leverage the unique properties of this compound in their synthetic endeavors.

Introduction: The Strategic Value of the Morpholine Moiety

In the landscape of modern drug discovery, the morpholine heterocycle is recognized as a "privileged structure."[1][2] Its frequent appearance in approved drugs and clinical candidates is not coincidental; the inclusion of a morpholine ring often confers significant advantages to a molecule's physicochemical and biological properties.[1][2][3] These benefits include:

  • Enhanced Aqueous Solubility: The ether oxygen of the morpholine ring can act as a hydrogen bond acceptor, often improving the solubility of otherwise lipophilic compounds.[3][4]

  • Improved Metabolic Stability: The morpholine ring itself is generally resistant to metabolic degradation, which can lead to a more favorable pharmacokinetic profile.[1][3]

  • Favorable pKa Profile: The nitrogen atom in morpholine has a pKa that typically ensures it is protonated at physiological pH, which can be crucial for target engagement.

  • Versatile Target Interaction: The morpholine scaffold is a versatile component that can contribute to selective affinity for a wide range of biological targets, including enzymes and receptors.[1]

This compound serves as a highly efficient and versatile reagent for introducing this valuable moiety onto a wide range of molecular scaffolds. Its primary alkyl iodide functionality makes it a potent electrophile for substitution reactions with various nucleophiles.

Physicochemical Properties & Handling

A clear understanding of the reagent's properties is fundamental to its effective use.

PropertyValueSource
Molecular Formula C6H12INOPubChem
Molecular Weight 255.07 g/mol PubChem
Boiling Point 248.1±25.0 °C (Predicted)[5]
Density 1.546±0.06 g/cm³ (Predicted)[5]
Form Liquid (as free base)-
CAS Number 39149-11-8PubChem

Safety & Handling: this compound and its hydroiodide salt are classified as harmful if swallowed, in contact with skin, or if inhaled.[6] It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store the reagent in a cool, dry place away from light and incompatible materials.

Core Reactivity: The S N 2 Pathway

The primary utility of this compound stems from its reactivity as an electrophile in bimolecular nucleophilic substitution (S N 2) reactions. The carbon atom adjacent to the iodine is electron-deficient and readily attacked by nucleophiles.

Causality of Reactivity:

  • Excellent Leaving Group: The iodide ion (I⁻) is an exceptional leaving group due to its large size and the stability of the resulting anion. This makes the displacement reaction highly favorable compared to analogous chloro- or bromo-ethylmorpholine reagents.

  • Steric Accessibility: As a primary alkyl halide, the electrophilic carbon is sterically unhindered, allowing for easy access by a wide range of nucleophiles, from small amines to larger phenolic compounds.

This fundamental reactivity allows for the efficient formation of new carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds.

Caption: General S N 2 reaction mechanism for this compound.

Application & Protocols: Synthesizing Bioactive Molecules

N-Alkylation of Amines, Amides, and Heterocycles

The alkylation of nitrogen nucleophiles is one of the most common and powerful applications of this compound. This reaction is fundamental for building libraries of compounds for structure-activity relationship (SAR) studies.[7]

Expertise & Causality: The choice of base and solvent is critical for achieving high yields and minimizing side reactions.

  • Base Selection: A non-nucleophilic base is required to deprotonate the nitrogen nucleophile without competing in the alkylation reaction.

    • Potassium Carbonate (K₂CO₃): A cost-effective and widely used inorganic base, suitable for many primary and secondary amines. It is heterogeneous in many organic solvents, which can simplify workup via filtration.[7]

    • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can accelerate reactions with less nucleophilic amines (e.g., anilines, amides) due to the "cesium effect," which enhances the nucleophilicity of the deprotonated species.

    • DIPEA (N,N-Diisopropylethylamine): A sterically hindered organic base that is soluble in most organic solvents. It is particularly useful when a homogeneous reaction is desired and the nucleophile is sensitive to strong inorganic bases.

  • Solvent Selection: A polar aprotic solvent is ideal as it can dissolve the reactants and stabilize the charged transition state of the S N 2 reaction without solvating the nucleophile excessively.

    • Acetonitrile (ACN): Excellent choice with a high dielectric constant and a convenient boiling point for refluxing reactions.[7]

    • Dimethylformamide (DMF): A highly polar solvent that can enhance reaction rates, particularly for less reactive substrates. Its high boiling point allows for reactions at elevated temperatures, but its removal can be more challenging.

This protocol provides a general method for the N-alkylation of a generic secondary amine.

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve secondary amine (1.0 eq) and K₂CO₃ (2.0 eq) in ACN add_reagent Add this compound (1.2 eq) dropwise at room temperature start->add_reagent heat Heat to reflux (e.g., 82°C for ACN) add_reagent->heat monitor Monitor reaction by TLC/LC-MS (4-12 hours) heat->monitor cool Cool to room temperature monitor->cool filter Filter solids (K₂CO₃, KI) cool->filter concentrate Concentrate filtrate under reduced pressure filter->concentrate purify Purify by column chromatography concentrate->purify end end purify->end Characterize product (NMR, MS)

Caption: Experimental workflow for a typical N-alkylation reaction.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the secondary amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension (concentration typically 0.1-0.5 M).

  • Reagent Addition: To the stirred suspension, add this compound (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed (typically 4-12 hours).[7]

  • Workup: Once complete, cool the mixture to room temperature. Filter off the solid salts (K₂CO₃ and the KI byproduct) and wash the filter cake with a small amount of acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure N-alkylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

O-Alkylation of Phenols

The synthesis of aryl ethers is another key application, particularly in modifying phenolic drugs or intermediates. The reaction proceeds via the phenoxide ion, which is a potent oxygen nucleophile.

Expertise & Causality:

  • Base Strength: Phenols are more acidic than amines, but a sufficiently strong base is still required to generate the phenoxide nucleophile quantitatively. Potassium or cesium carbonate are highly effective.[8] Stronger bases like sodium hydride (NaH) can be used but require strictly anhydrous conditions.

  • C- vs. O-Alkylation: A major challenge in phenol alkylation can be competing C-alkylation, where the aromatic ring acts as the nucleophile.[9][10] Using polar aprotic solvents (like DMF or ACN) and alkali metal bases (like K₂CO₃) strongly favors the desired O-alkylation pathway by promoting the formation of the more reactive phenoxide ion.[10]

This protocol outlines a general procedure for the synthesis of a morpholinoethyl aryl ether.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve the substituted phenol (1.0 eq) in anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. Stir the suspension at room temperature for 15-30 minutes to facilitate phenoxide formation.

  • Reagent Addition: Add this compound (1.2 eq) to the mixture.

  • Reaction: Heat the reaction to 60-80°C. The higher polarity of DMF often allows for lower reaction temperatures compared to ACN. Monitor the reaction by TLC or LC-MS until the starting phenol is consumed.

  • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation & Purification: Concentrate the organic solution under reduced pressure. Purify the resulting crude product via silica gel column chromatography to yield the pure aryl ether.

Application in Radiochemistry and PET Ligand Synthesis

The 2-morpholinoethyl group is a common structural motif in ligands developed for Positron Emission Tomography (PET) imaging.[11][12][13] this compound can be a precursor for introducing radioisotopes.

  • Radioiodination: The non-radioactive iodine atom can be exchanged with a positron-emitting iodine isotope, such as ¹²⁴I (t½ = 4.2 days), allowing for longitudinal PET imaging studies.[14] This is typically achieved via a nucleophilic radioiodide substitution reaction on a suitable precursor (e.g., a bromo- or tosyl-analogue).

  • ¹¹C-Methylation Precursor: While not a direct application of the iodo-reagent itself, molecules containing the 2-morpholinoethyl moiety are often precursors for ¹¹C-labeling. For example, a desmethyl precursor with a free secondary amine can be alkylated with [¹¹C]CH₃I or [¹¹C]CH₃OTf. The morpholine group helps to tune the overall lipophilicity and pharmacokinetic properties of the resulting PET tracer.[11]

The development of PET tracers is a specialized field, but the fundamental alkylation chemistry described in this note is a cornerstone of the synthesis of the non-radioactive ("cold") standards and precursors required for this research.[12][13]

Conclusion

This compound is a high-value, versatile, and powerful reagent for the synthetic organic and medicinal chemist. Its robust reactivity, driven by the excellent iodide leaving group, allows for the efficient incorporation of the pharmacologically advantageous morpholine moiety onto a diverse range of molecular frameworks. The protocols and mechanistic insights provided herein serve as a validated foundation for researchers to confidently employ this building block in the design and synthesis of the next generation of bioactive molecules and imaging agents.

References

  • Baskin, T., & Williams, C. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Available at: [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. Available at: [Link]

  • Various Authors. (2021). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). This compound hydroiodide. Retrieved from [Link]

  • Various Authors. (n.d.). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). PROCESS FOR THE O-ALKYLATION OF PHENOLS.
  • Various Authors. (2025). Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). O-Alkylation of phenol derivatives via a nucleophilic substitution. Retrieved from [Link]

  • Various Authors. (2025). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate. Available at: [Link]

  • Chen, C. C., & Lee, D. Y. (2007). Alkylation of phenol: a mechanistic view. PubMed. Available at: [Link]

  • Various Authors. (n.d.). N-alkylation of morpholine with other alcohols. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. ResearchGate. Available at: [Link]

  • Li, S., et al. (2024). Radiosynthesis and preclinical evaluation of a carbon-11 labeled PET ligand for imaging metabotropic glutamate receptor 7. PubMed. Available at: [Link]

  • Rehman, A., et al. (2019). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. ResearchGate. Available at: [Link]

  • Ali, I., et al. (2011). Iodine-124: A Promising Positron Emitter for Organic PET Chemistry. PubMed Central. Available at: [Link]

  • Zang, J., et al. (2022). Synthesis, preclinical evaluation and radiation dosimetry of a dual targeting PET tracer [68Ga]Ga-FAPI-RGD. PubMed. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Organic Synthesis and Application of Bioactive Molecules. MDPI. Available at: [Link]

  • Suwattananuruk, P., et al. (2024). Radiosynthesis and preclinical evaluation of a 68Ga-labeled tetrahydroisoquinoline-based ligand for PET imaging of C-X-C chemokine receptor type 4 in an animal model of glioblastoma. PubMed. Available at: [Link]

  • Various Authors. (2024). Radiosynthesis and preclinical evaluation of a Ga-labeled tetrahydroisoquinoline-based ligand for PET imaging of C-X-C chemokine receptor type 4 in an animal model of glioblastoma. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for Antibody Conjugation using 4-(2-Iodoethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide provides a detailed framework for the conjugation of 4-(2-iodoethyl)morpholine to antibodies. The protocol herein is designed to be a self-validating system, emphasizing the chemical principles and practical considerations necessary for successful bioconjugation. We will delve into the mechanism of iodoacetyl-mediated alkylation of antibody cysteine residues, provide step-by-step protocols for antibody reduction and conjugation, and detail methods for the purification and characterization of the final antibody conjugate. This document is intended to equip researchers in drug development and related fields with the expertise to generate well-defined and functional antibody conjugates for a range of applications, from targeted therapeutics to diagnostic reagents.

Introduction: The Principle of Thiol-Reactive Conjugation

The development of antibody-drug conjugates (ADCs) and other functionalized antibody constructs has revolutionized targeted therapies and diagnostics.[1][2] A cornerstone of ADC development is the ability to covalently link a payload to an antibody with precision and stability.[3][] One robust method for achieving this is through the alkylation of free sulfhydryl groups (-SH) on cysteine residues within the antibody.[5]

Antibodies, particularly of the IgG isotype, possess inter-chain disulfide bonds that can be selectively reduced to yield reactive cysteine thiols.[6] These thiols are potent nucleophiles that can readily react with electrophilic functional groups, such as haloacetyls. This compound contains an iodoacetyl group, which is an excellent leaving group, making the adjacent carbon susceptible to nucleophilic attack by a cysteine thiol.[7][8] This reaction results in the formation of a stable thioether bond, covalently linking the morpholine-containing payload to the antibody.[9]

The stoichiometry of this reaction can be controlled to influence the drug-to-antibody ratio (DAR), a critical quality attribute that can impact the efficacy, pharmacokinetics, and toxicity of an ADC.[10][11][12]

Workflow Overview

The overall process for conjugating this compound to an antibody can be broken down into three key stages: antibody preparation, conjugation reaction, and purification/characterization.

Antibody Conjugation Workflow cluster_0 Stage 1: Antibody Preparation cluster_1 Stage 2: Conjugation cluster_2 Stage 3: Purification & Characterization A Antibody in Buffer B Partial Reduction (e.g., TCEP, DTT) A->B Generate free thiols C Reduced Antibody D Add this compound C->D E Conjugation Reaction (Alkylation of Cysteine) D->E F Quench Reaction (e.g., N-acetylcysteine) E->F G Crude Conjugate H Purification (e.g., TFF, HIC, SEC) G->H Remove excess reagents I Characterization (DAR, Purity, etc.) H->I Quality Control J Final Antibody Conjugate I->J DAR_Determination cluster_uv UV-Vis Spectroscopy cluster_hic Hydrophobic Interaction Chromatography (HIC) cluster_ms Mass Spectrometry (LC-MS) uv_vis Measure Absorbance at 280 nm and λmax of payload uv_calc Calculate DAR using Beer-Lambert Law uv_vis->uv_calc hic_sep Separate species based on hydrophobicity (DAR) hic_quant Quantify peak areas for each DAR species hic_sep->hic_quant ms_intact Intact mass analysis to determine mass shift ms_reduced Analysis of light and heavy chains for site occupancy

Sources

use of 4-(2-iodoethyl)morpholine in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 4-(2-Iodoethyl)morpholine in the Synthesis of Kinase Inhibitors

Authored by a Senior Application Scientist

Abstract

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized for its ability to confer favorable physicochemical and pharmacokinetic properties upon bioactive molecules.[1] In the realm of kinase inhibitor design, the incorporation of a morpholinoethyl moiety is a frequently employed strategy to enhance aqueous solubility, metabolic stability, and target engagement.[2] This technical guide provides an in-depth exploration of this compound, a highly effective alkylating agent for introducing this privileged scaffold. We will detail its chemical properties, reactivity, and provide field-proven protocols for its application in synthesizing kinase inhibitor precursors, thereby offering researchers and drug development professionals a practical resource for leveraging this key building block.

The Strategic Importance of the Morpholine Moiety in Kinase Inhibition

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. Their design often requires a delicate balance of potency, selectivity, and drug-like properties. The morpholine ring has emerged as a "privileged scaffold" that addresses many of these challenges.[1]

  • Enhancing Solubility and Pharmacokinetics: The polar oxygen and nitrogen atoms of the morpholine ring can engage in hydrogen bonding with water, significantly improving the aqueous solubility of otherwise hydrophobic inhibitor scaffolds. This is critical for oral bioavailability and formulation.[2]

  • Improving Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, offering an advantage over more labile moieties.

  • Target Engagement (Hinge-Binding): In many kinase inhibitors, the morpholine oxygen acts as a key hydrogen bond acceptor, interacting with the "hinge region" of the ATP-binding pocket. This interaction is a recurring theme in the crystal structures of numerous potent inhibitors, including those targeting PI3K and mTOR, where it anchors the molecule for optimal binding.[3][4][5]

The PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, is a prime example of a target class where morpholine-containing inhibitors have proven highly successful.[5][6][7] The ability of the morpholine group to serve as a hinge-binder is a key contributor to the potency of many compounds targeting these kinases.[4]

Kinase_Hinge_Binding cluster_0 Kinase Hinge Region cluster_1 Kinase Inhibitor hinge_NH Backbone N-H Inhibitor Core Scaffold N O Morpholine Ring hinge_NH->Inhibitor:f2 H-Bond

Caption: Role of Morpholine in Kinase Hinge Binding.

This compound: A Profile

This compound is a versatile synthetic intermediate used to introduce the 2-morpholinoethyl side chain onto various molecular scaffolds. Its utility stems from the high reactivity of the carbon-iodine bond.

Physicochemical Properties

The properties of the hydroiodide salt, a common commercial form, are summarized below.

PropertyValueSource
Molecular Formula C₆H₁₃I₂NO[8]
Molecular Weight 368.98 g/mol [8]
CAS Number 956330-15-7[8]
Appearance Off-white to yellow crystalline solidSupplier Data
Reactivity and Mechanistic Considerations

This compound is a potent electrophile. The iodide ion is an excellent leaving group, facilitating nucleophilic substitution reactions (Sₙ2) with a wide range of nucleophiles. This makes it an ideal reagent for:

  • N-alkylation: Reaction with primary or secondary amines on heterocyclic cores.

  • O-alkylation: Reaction with phenols or alcohols.

  • S-alkylation: Reaction with thiols.

The choice of base and solvent is critical for controlling reactivity and minimizing side reactions. A non-nucleophilic base is typically used to deprotonate the nucleophile without competing in the alkylation reaction.

Safety and Handling

As a reactive alkylating agent, this compound and its salts must be handled with appropriate care.

  • Hazards: The compound is harmful if swallowed, in contact with skin, or if inhaled.[8] It can cause skin and eye irritation.

  • Precautions: Always handle this reagent in a well-ventilated chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12]

  • Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[10]

Experimental Protocols: Application in Synthesis

The following protocols are designed to be self-validating, incorporating in-process controls (TLC) and concluding with product characterization to ensure scientific integrity.

Protocol 1: General Procedure for N-Alkylation of a Heterocyclic Amine

This protocol describes a general method for attaching the morpholinoethyl group to a nitrogen atom within a heterocyclic scaffold, a common step in building kinase inhibitors.

N_Alkylation_Workflow start Dissolve Substrate & Base in Solvent add_reagent Add this compound start->add_reagent react Heat Reaction Mixture (e.g., 60-80°C) add_reagent->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end Pure N-Alkylated Product characterize->end

Caption: General Workflow for N-Alkylation Protocol.

Materials:

  • Heterocyclic substrate containing an N-H bond (1.0 eq)

  • This compound hydroiodide (1.2 - 1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Standard work-up and purification reagents (Ethyl Acetate, Brine, MgSO₄, Silica Gel)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the heterocyclic substrate (1.0 eq) and the base (e.g., K₂CO₃, 2.5 eq).

  • Solvent Addition: Add the anhydrous solvent (e.g., ACN, ~0.1 M concentration relative to the substrate). Stir the suspension vigorously.

  • Reagent Addition: Add this compound hydroiodide (1.3 eq) to the suspension. Rationale: Using a slight excess of the alkylating agent ensures the complete consumption of the starting material. K₂CO₃ serves as a non-nucleophilic base to neutralize the HI salt and deprotonate the substrate.

  • Reaction: Heat the mixture to a suitable temperature (e.g., 80 °C for ACN) and stir. Rationale: Heating accelerates the Sₙ2 reaction. The choice of temperature depends on the solvent and substrate reactivity.[1]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of solvent. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the crude residue in a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of Methanol in Dichloromethane) to yield the pure N-alkylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Case Study - O-Alkylation in the Synthesis of a Gefitinib Analogue

Gefitinib (Iressa®) is an EGFR kinase inhibitor. Its synthesis involves attaching a morpholino-containing side chain to a quinazoline core via an ether linkage. This protocol adapts this key step, demonstrating the use of this compound for O-alkylation of a phenolic precursor.[13]

Caption: O-Alkylation Step for a Gefitinib Analogue.

Materials:

  • 4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol (Phenol Precursor, 1.0 eq)

  • This compound hydroiodide (1.3 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried flask, suspend the phenol precursor (1.0 eq) and anhydrous K₂CO₃ (3.0 eq) in anhydrous DMF.

  • Reagent Addition: Add this compound hydroiodide (1.3 eq) to the suspension at room temperature. Rationale: DMF is an excellent polar aprotic solvent for Sₙ2 reactions. K₂CO₃ is a strong enough base to deprotonate the phenol, forming a nucleophilic phenoxide.

  • Reaction: Heat the reaction mixture to 65 °C. Stir vigorously.

  • Monitoring: Monitor the reaction by TLC (e.g., 10% MeOH in DCM). The reaction is typically complete within 3-6 hours.

  • Work-up: After cooling, pour the reaction mixture into ice-water. A precipitate will form.

  • Isolation: Collect the solid by vacuum filtration. Wash the solid thoroughly with water and then with a cold, non-polar solvent like diethyl ether to remove impurities.

  • Purification: If necessary, the solid can be recrystallized from a suitable solvent system (e.g., Ethanol/Water) or purified by column chromatography to obtain the final product with high purity.

  • Characterization: Confirm the product's identity and purity via NMR and HRMS analysis.

Summary and Outlook

This compound is a highly efficient and versatile reagent for incorporating the valuable morpholinoethyl moiety into potential drug candidates. Its straightforward reactivity in Sₙ2 reactions allows for the alkylation of various nucleophiles under well-defined conditions. The protocols provided herein offer robust starting points for the synthesis of novel kinase inhibitors. By leveraging the beneficial properties of the morpholine scaffold, researchers can continue to develop potent and selective inhibitors with improved drug-like characteristics, advancing the frontier of targeted therapy.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8534484/]
  • The Emergence of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine as a Kinase Inhibitor: A Mechanistic Overview. (Benchchem) [URL: https://www.benchchem.com/product/bchm2104951/technical-guide]
  • This compound hydroiodide | C6H13I2NO | CID 69406564. (PubChem) [URL: https://pubchem.ncbi.nlm.nih.gov/compound/69406564]
  • Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. (ResearchGate) [URL: https://www.researchgate.net/publication/329050961_Morpholine_Derivatives_Greatly_Enhance_the_Selectivity_of_Mammalian_Target_of_Rapamycin_mTOR_Inhibitors]
  • Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. (PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/36634458/]
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (ACS Publications) [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01329]
  • Application Notes and Protocols for N-Alkylation of 4-(2,2-diphenylethyl)morpholine. (Benchchem) [URL: https://www.benchchem.com/product/bchm11796/technical-guide]
  • A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. (Sains Malaysiana) [URL: https://www.ukm.my/jsm/pdf_files/SM-PDF-51-11-2022/10.pdf]
  • Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. (MDPI) [URL: https://www.mdpi.com/1420-3049/27/21/7222]
  • Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. (PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4002235/]
  • A New Synthesis of Gefitinib. (Thieme) [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0037-1610313]
  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3195094/]
  • Safety Data Sheet for 4-(2-Aminoethyl)morpholine. (Thermo Fisher Scientific) [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC153310250&productDescription=4-%282-AMINOETHYL%29-MORPHOLINE%2C+98%2B%25+25GR&vendorId=VN00032119&countryCode=US&language=en]
  • Synthesis of gefitinib. (ResearchGate) [URL: https://www.researchgate.
  • Optimizing reaction conditions for the synthesis of morpholine derivatives. (Benchchem) [URL: https://www.benchchem.com/product/bchm00010/technical-guide]
  • Safety Data Sheet for Morpholine. (Sigma-Aldrich) [URL: https://www.sigmaaldrich.com/US/en/sds/sial/252360]
  • Safety Data Sheet for Morpholine. (Carl ROTH) [URL: https://www.carlroth.com/medias/SDB-9691-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNTA0ODl8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaGE1LzkwNzU5NDM5ODExODIucGRmfGQ5YmMyYjI3Y2U5ZWYxODc2ZjM5ZmY4ZGIzZWY3ZGIxYjYxN2U3YjM5OTM0YjU4YjU5YmU3NjRkZDA1YmI3N2Y]
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7507616/]
  • A rapid method of N-alkylation of amines. (Journal of the Chemical Society C: Organic) [URL: https://pubs.rsc.org/en/content/articlelanding/1969/j3/j39690001550]
  • The Synthetic Utility of (R)-4-(Oxiran-2-ylmethyl)morpholine: A Comparative Guide for Drug Discovery. (Benchchem) [URL: https://www.benchchem.com/product/bchm11790/technical-guide]
  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4632733/]
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (ChemRxiv) [URL: https://chemrxiv.org/engage/chemrxiv/article-details/62f183750f61255f15b36715]
  • Advances in reversible covalent kinase inhibitors. (PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8944510/]
  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. (PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/16837202/]
  • Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. (Springer) [URL: https://link.springer.com/article/10.1007/s11144-010-0255-x]
  • Safety Data Sheet for Morpholine. (Nexchem Ltd) [URL: https://www.nexchem.co.uk/content/msds/Morpholine.pdf]
  • Erk inhibitors Patent. (Google Patents) [URL: https://patents.google.

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Troubleshooting & Optimization

Technical Support Center: 4-(2-Iodoethyl)morpholine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(2-iodoethyl)morpholine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered when using this versatile alkylating agent. By understanding the underlying reaction mechanisms, you can optimize your synthetic outcomes and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product when using this compound in an N-alkylation reaction?

A1: The most prevalent side product is typically 4-vinylmorpholine, which arises from an E2 elimination reaction where a base removes a proton from the carbon adjacent to the morpholine ring, leading to the expulsion of iodide. This is especially common when using strong, sterically hindered bases or when the reaction is heated for extended periods.

Q2: I am observing a new product with a mass that is double my expected product, minus a proton. What could it be?

A2: This observation strongly suggests the formation of a quaternary ammonium salt. This can happen in two primary ways:

  • Self-Quaternization: A molecule of this compound reacts with another, where the morpholine nitrogen of one molecule acts as the nucleophile.

  • Product Quaternization: If your desired product is a tertiary amine, it can be further alkylated by another equivalent of this compound. This is a form of over-alkylation.[1]

Q3: My reaction is sluggish and gives a low yield, even after prolonged reaction time. What are the likely causes?

A3: Low reactivity can stem from several factors:

  • Base Strength: The base may be too weak to effectively deprotonate your nucleophile. For N-alkylation of amines or O-alkylation of phenols, a sufficiently strong base like potassium carbonate, cesium carbonate, or sodium hydride is often required.

  • Solvent Choice: Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they can dissolve the reactants and facilitate SN2 reactions.[2]

  • Reagent Quality: The this compound reagent may have degraded. It is best stored as its hydrochloride or hydroiodide salt to improve stability. The free base can be less stable over time.

  • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination. A careful balance must be struck.[1]

Q4: Is this compound light-sensitive?

A4: Yes, like many alkyl iodides, this compound can be sensitive to light. Prolonged exposure can lead to the formation of iodine, which will give the compound a yellow or brownish tint. It is recommended to store it in an amber bottle or protected from light.

Troubleshooting Guides

Guide 1: Low Yield and Incomplete Conversion

If you are experiencing low yields of your desired alkylated product, consider the following troubleshooting steps.

start Low Yield Observed check_reagents 1. Verify Reagent Quality - Purity of nucleophile? - this compound integrity? start->check_reagents check_conditions 2. Assess Reaction Conditions - Base strength adequate? - Solvent appropriate? - Temperature optimal? check_reagents->check_conditions Reagents OK reagents_bad Action: Use fresh, pure reagents. Store this compound as salt. check_reagents->reagents_bad check_stoichiometry 3. Review Stoichiometry - Correct molar ratios used? check_conditions->check_stoichiometry Conditions OK conditions_bad Action: Screen bases (e.g., K2CO3, Cs2CO3). Switch to polar aprotic solvent (DMF, ACN). Optimize temperature (e.g., 60-80 °C). check_conditions->conditions_bad purification 4. Evaluate Work-up & Purification - Product lost during extraction? - Degradation on silica gel? check_stoichiometry->purification Stoichiometry OK stoichiometry_bad Action: Use slight excess (1.1-1.2 eq.) of alkylating agent for complete conversion. check_stoichiometry->stoichiometry_bad solution Problem Resolved purification->solution Purification Optimized purification_bad Action: Use alternative purification (e.g., crystallization, reverse-phase chromatography). purification->purification_bad

Caption: A logical workflow for troubleshooting low product yields.

This protocol provides a starting point for the N-alkylation of a generic secondary amine.

Materials:

  • Secondary amine (1.0 eq.)

  • This compound hydroiodide (1.2 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq.)

  • Anhydrous Acetonitrile (ACN)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate to the mixture. The use of a fine powder will increase the surface area and reaction rate.

  • Add the this compound hydroiodide. The K₂CO₃ will neutralize the hydroiodide salt to generate the free base in situ and also act as the base for the alkylation.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Guide 2: Identification and Mitigation of Side Products

The primary side products in this compound reactions are formed through competing reaction pathways: elimination and over-alkylation/quaternization.

reagents This compound + Nucleophile (Nu-H) + Base desired_path SN2 Substitution reagents->desired_path elimination_path E2 Elimination reagents->elimination_path overalkylation_path Quaternization reagents->overalkylation_path desired_product Desired Product: Nu-CH2CH2-Morpholine desired_path->desired_product elimination_product Side Product: 4-Vinylmorpholine elimination_path->elimination_product overalkylation_product Side Product: Quaternary Ammonium Salt overalkylation_path->overalkylation_product

Caption: Competing reaction pathways in this compound alkylations.

The table below summarizes key parameters and their effect on the product distribution.

ParameterTo Favor SN2 (Desired)To Favor E2 (Side Product)Rationale
Base Use a non-hindered, moderately strong base (e.g., K₂CO₃, Cs₂CO₃).Use a strong, sterically hindered base (e.g., t-BuOK).Hindered bases are poor nucleophiles but are effective at abstracting protons, favoring elimination.[3]
Temperature Lower to moderate temperatures (e.g., RT to 80 °C).Higher temperatures.Elimination reactions have a higher activation energy and are more favored at elevated temperatures.
Solvent Polar aprotic (DMF, ACN, DMSO).Less polar solvents can sometimes favor elimination.Polar aprotic solvents stabilize the SN2 transition state.
Stoichiometry Use a slight excess (1.1-1.2 eq.) of this compound.Not directly applicable.Ensures full conversion of the limiting nucleophile.

To Minimize Quaternization:

  • Slow Addition: Add the this compound slowly to the reaction mixture to maintain its low concentration, which disfavors reactions where it is both the electrophile and nucleophile (self-quaternization) or where it reacts with the newly formed product.[1]

  • Control Stoichiometry: Avoid using a large excess of the alkylating agent, especially if your product is a tertiary amine.

Stability and Storage

Proper storage of this compound is crucial for its efficacy and for preventing the introduction of impurities into your reaction.

  • Form: The hydroiodide or hydrochloride salt is more stable than the free base and is the preferred form for long-term storage.

  • Light: Store in amber vials or in the dark to prevent light-induced decomposition.

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration is recommended.

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent degradation from moisture and air.

By understanding these common issues and implementing the suggested troubleshooting strategies, researchers can significantly improve the outcomes of their reactions involving this compound.

References

  • BenchChem Technical Support Team. (2025, November).
  • BenchChem Technical Support Team. (2025, December).
  • Ashenhurst, J. (2012, September 12). Two Elimination Reaction Patterns. Master Organic Chemistry. Available at: [Link]

  • PubChem. This compound hydroiodide. National Center for Biotechnology Information. Available at: [Link]

  • Patel, M., et al. (2014). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole.
  • Butters, M., et al. (2001). Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent. Organic Process Research & Development.
  • ACS Green Chemistry Institute. N-alkylation at sp3 Carbon Reagent Guide. American Chemical Society.
  • Markosyan, A. J., et al. (2012). Phase-Transfer Catalyzed Alkylation of Morpholine with 1,2-Dichloroethane. Russian Journal of General Chemistry.
  • Ogidi, M. O., et al. (2017). Thermal Degradation of Morpholine in CO2 Post-combustion Capture. Energy Procedia.

Sources

Technical Support Center: Optimization of 4-(2-Iodoethyl)morpholine Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing alkylation reactions using 4-(2-iodoethyl)morpholine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of your experiments and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application?

This compound is an alkylating agent commonly used in organic synthesis to introduce a morpholinoethyl group onto a nucleophilic substrate. The morpholine moiety is a "privileged scaffold" in medicinal chemistry, often incorporated into drug candidates to improve pharmacokinetic properties such as solubility, metabolic stability, and bioavailability.[1] This reagent is typically used to alkylate amines (N-alkylation), phenols (O-alkylation), and thiols (S-alkylation).

Q2: What is the general reaction mechanism for alkylation with this compound?

The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] A nucleophile (like an amine or a deprotonated phenol) attacks the electrophilic carbon atom attached to the iodine, displacing the iodide ion, which is an excellent leaving group. A base is required to either deprotonate the nucleophile (e.g., a phenol) to increase its nucleophilicity or to neutralize the hydroiodic acid (HI) byproduct formed during the reaction.

Q3: My this compound is supplied as a hydroiodide salt. How does this affect my reaction setup?

The hydroiodide salt form (this compound·HI) is more stable and easier to handle than the free base.[3] However, the presence of the acidic proton on the morpholine nitrogen means you must account for it in your reaction. You will need to add at least two equivalents of base: one to neutralize the hydroiodide salt and a second to scavenge the HI produced during the alkylation reaction itself. Alternatively, the free base can be generated beforehand by treating the salt with a strong base and extracting it into an organic solvent, though this adds an extra step.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the alkylation reaction in a question-and-answer format.

Problem Area 1: Low or No Product Conversion

Q: My reaction shows no or very low conversion of my starting material, even after an extended time. What are the most likely causes?

A: This is a common issue that can usually be traced back to one of four key parameters: the base, the solvent, the temperature, or the integrity of your reagents.

  • Inadequate Base: The choice and amount of base are critical.

    • For Phenol Alkylation: Phenols require a base strong enough to deprotonate the hydroxyl group to form the more nucleophilic phenoxide ion.[4] Weak bases like sodium bicarbonate (NaHCO₃) are often insufficient. Consider using stronger bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH).

    • For Amine Alkylation: Primary and secondary amines are generally nucleophilic enough to react without prior deprotonation.[5] Here, the base's role is primarily to scavenge the HI byproduct. K₂CO₃ is a common and effective choice.[1] Ensure you are using at least one equivalent of base (or two if starting with the hydroiodide salt).

  • Improper Solvent Selection: The solvent influences reagent solubility and reaction rate.

    • Polar aprotic solvents like Acetonitrile (ACN) , N,N-Dimethylformamide (DMF) , or Dimethyl Sulfoxide (DMSO) are generally preferred as they can solvate the cation of the base while not interfering with the nucleophile, often accelerating SN2 reactions.[6]

    • Ensure your starting materials are fully dissolved. If solubility is an issue, switching to a more polar solvent like DMF or gently heating the mixture may be necessary.

  • Insufficient Temperature: Many alkylations require thermal energy. While some reactive nucleophiles may proceed at room temperature, heating is often necessary.[1]

    • If your reaction is sluggish at room temperature, try heating it to 60-80 °C. For less reactive substrates, reflux temperatures may be required. Monitor the reaction by Thin-Layer Chromatography (TLC) to track progress and check for decomposition at higher temperatures.

  • Reagent Degradation: this compound can degrade over time, especially if exposed to light or moisture, potentially releasing free iodine (visible as a purple or brown tint). Use fresh or properly stored reagent for best results.

Problem Area 2: Formation of Multiple Byproducts

Q: My TLC analysis shows the consumption of starting material but reveals multiple product spots. What are these byproducts, and how can I prevent them?

A: The formation of byproducts is often a result of side reactions involving the starting materials or the product itself.

  • Over-alkylation (for primary amines): Primary amines can react with the alkylating agent twice, first forming the secondary amine and then a tertiary amine.[5] This "runaway reaction" occurs because the secondary amine product is often more nucleophilic than the starting primary amine.

    • Solution: Use a large excess of the primary amine (3-5 equivalents) relative to the this compound. This statistically favors the mono-alkylation product.

  • Elimination Reaction: The alkylating agent can undergo E2 elimination in the presence of a strong, sterically hindered base to form 4-vinylmorpholine.

    • Solution: Avoid overly strong or bulky bases like potassium tert-butoxide unless specifically required. Use bases like K₂CO₃ or Cs₂CO₃, which are generally non-nucleophilic and not strong enough to promote significant elimination.

  • Decomposition: At excessively high temperatures, either the starting material or the product may decompose, leading to a complex mixture.[7]

    • Solution: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Monitor the reaction closely by TLC. If you see streaking or the formation of baseline material, the temperature may be too high.

Problem Area 3: Difficult Product Isolation and Purification

Q: The reaction seems to have worked, but I'm struggling with the workup and purification. What are the best practices?

A: The basic nature of the morpholine ring in your product dictates the purification strategy.

  • Workup Issues:

    • Emulsions: During aqueous workup, the amine product can act as a surfactant, causing emulsions. To break an emulsion, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.

    • Product Loss: Your product is a tertiary amine and will be protonated and soluble in the aqueous phase under acidic conditions. Do not use an acidic wash (e.g., 1M HCl) unless you intend to extract the product from the aqueous layer after basification. A typical workup involves diluting the reaction mixture with water and extracting with an organic solvent like ethyl acetate or dichloromethane. A subsequent wash with brine can help remove residual water and water-soluble impurities.[8]

  • Purification Challenges:

    • Column Chromatography: This is the most common purification method. Since the product is basic, it may streak on silica gel. To mitigate this, you can pre-treat the silica with triethylamine (Et₃N) or add 1-2% Et₃N to the eluent system (e.g., ethyl acetate/hexanes). This deactivates the acidic sites on the silica gel, leading to better peak shape.

    • Crystallization/Salt Formation: If the product is a solid, recrystallization is an excellent purification method. Alternatively, if the product is an oil, it can often be converted to a crystalline hydrochloride or hydrobromide salt by treating a solution of the free base with HCl or HBr in a solvent like ether or isopropanol.

Data & Protocols

Comparative Data for Reaction Optimization

The selection of base and solvent is crucial for success. The tables below provide a starting point for your optimization.

Table 1: Comparison of Common Bases for Alkylation

BasepKa (Conjugate Acid)Typical Use CaseAdvantages & Disadvantages
K₂CO₃ ~10.3General purpose for N- and O-alkylationInexpensive, moderately strong, easy to remove by filtration. May be too weak for some less acidic phenols.
Cs₂CO₃ ~10.3O-alkylation of phenolsHigher solubility in organic solvents than K₂CO₃, often leads to faster reactions. More expensive.
Et₃N ~10.7N-alkylation (HI scavenger)Soluble organic base, easy to remove under vacuum. Can sometimes form quaternary ammonium salts.
DIPEA ~11.0N-alkylation (HI scavenger)Sterically hindered, non-nucleophilic. Good for preventing side reactions.
NaH ~36O-alkylation of phenols & alcoholsVery strong, irreversible deprotonation. Requires anhydrous conditions and careful handling (flammable).

Table 2: Guide to Solvent Selection

SolventPolarityBoiling Point (°C)Suitability & Notes
Acetonitrile (ACN) Polar Aprotic82Excellent choice for many SN2 reactions. Easy to remove.[1]
DMF Polar Aprotic153High boiling point, excellent solvating power. Can be difficult to remove completely.
DMSO Polar Aprotic189Very high boiling point and solvating power. Use with caution at high temperatures with bases.[6]
THF Moderately Polar66Good general-purpose solvent, but less polar than ACN or DMF.
2-Butanone (MEK) Polar Aprotic80Good alternative to ACN, often used in industrial processes.

Visualized Workflows

A logical workflow is essential for reproducible results. The following diagrams outline a general experimental procedure and a troubleshooting decision tree.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification A Combine Nucleophile, Base, and Solvent in Flask B Add this compound (or its HI salt) A->B under N₂ atmosphere if sensitive C Stir at RT or Heat (e.g., 60-80 °C) B->C D Monitor by TLC (check for consumption of starting material) C->D E Cool to RT, Filter Solids (if applicable, e.g., K₂CO₃) D->E F Aqueous Workup (e.g., add H₂O, extract with EtOAc) E->F G Dry Organic Layer (e.g., Na₂SO₄) & Concentrate F->G H Purify Crude Product G->H I Silica Gel Chromatography (may need Et₃N in eluent) H->I J Recrystallization or Salt Formation H->J

Caption: General Experimental Workflow for Alkylation.

G start Low or No Yield Observed q1 Is Starting Nucleophile Consumed (via TLC)? start->q1 no_path Reaction Not Working q1->no_path No yes_path Product Lost or Decomposed q1->yes_path Yes cause1 Cause: Inactive Reagent Solution: Check this compound quality. no_path->cause1 cause2 Cause: Insufficient Activation Solution: Increase temperature. no_path->cause2 cause3 Cause: Wrong Base/Solvent Solution: See Tables 1 & 2. no_path->cause3 cause4 Cause: Product is Water Soluble Solution: Check aqueous layer. yes_path->cause4 cause5 Cause: Decomposition Solution: Lower reaction temperature. yes_path->cause5 cause6 Cause: Workup Issue Solution: Avoid acidic wash. Check for emulsion. yes_path->cause6

Caption: Troubleshooting Decision Tree for Low Yield.

Exemplary Step-by-Step Protocols

Protocol 1: N-Alkylation of a Secondary Amine

This protocol describes the alkylation of 4-(2,2-diphenylethyl)morpholine as a representative example.[1]

  • Reagent Preparation: To a dry round-bottom flask, add 4-(2,2-diphenylethyl)morpholine (1.0 eq.) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add anhydrous acetonitrile (ACN) to the flask (approximately 10 mL per mmol of the amine).

  • Initiation: Stir the suspension and add this compound (1.2 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and monitor its progress using TLC until the starting amine is consumed (typically 4-12 hours).

  • Workup: Cool the mixture to room temperature. Filter off the solid K₂CO₃ and wash the filter cake with a small amount of ACN.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by silica gel column chromatography, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with 1% triethylamine) to yield the pure N-alkylated product.

Protocol 2: O-Alkylation of a Phenol

This protocol is a general method for the alkylation of a substituted phenol.

  • Reagent Preparation: In a flask under a nitrogen atmosphere, dissolve the substituted phenol (1.0 eq.) in anhydrous DMF.

  • Base Addition: Add cesium carbonate (Cs₂CO₃, 1.5 eq.) to the solution and stir for 15-20 minutes at room temperature.

  • Initiation: Add a solution of this compound (1.1 eq.) in DMF dropwise.

  • Reaction: Heat the mixture to 60°C and stir until TLC analysis indicates complete consumption of the phenol.

  • Workup: Cool the reaction to room temperature and pour it into cold water. Extract the aqueous mixture three times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by silica gel chromatography or recrystallization.

References

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • ResearchGate. (n.d.). Utility of the alkylation process a, Derivatizations of morpholine.... Retrieved from [Link]

  • CyberLeninka. (n.d.). SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of compound (4 a) [a]. Retrieved from [Link]

  • Wikipedia. (n.d.). Alkylation. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]

  • YouTube. (2022). SK025 MECHANISM FRIEDEL-CRAFTS ALKYLATION USING PRIMARY HALOALKANE. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • National Institutes of Health. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b) sodium formate. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • ResearchGate. (2025). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Retrieved from [Link]

  • PubChem. (n.d.). This compound hydroiodide. Retrieved from [Link]

  • Google Patents. (n.d.). US7692047B2 - Process for the alkylation of phenols.
  • Reddit. (2016). Help with N-Alkylation gone wrong. Retrieved from [Link]

  • PubMed. (n.d.). Alkylation of phenol: a mechanistic view. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Phase-Transfer catalyzed alkylation of morpholine with 1,2-dichloroethane. Retrieved from [Link]

  • Sciforum. (n.d.). Alkylation of substituted phenols in DMF by MeI using TMGN (bis-). Retrieved from [Link]

  • Google Patents. (n.d.). US2831898A - Phenol alkylation process.

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degradation pathways of 4-(2-iodoethyl)morpholine under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-iodoethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile yet reactive intermediate. My goal as a Senior Application Scientist is to move beyond simple protocols and provide a deeper understanding of the molecule's behavior under common experimental conditions. Understanding the causality behind its degradation is key to optimizing your synthetic routes, ensuring the purity of your target molecules, and developing robust analytical methods.

This compound is a valuable building block, frequently employed in the synthesis of pharmaceuticals and other biologically active compounds due to the versatile reactivity of the morpholine moiety and the ethyl iodide group.[1][2][3] However, the carbon-iodine bond is inherently labile, making the molecule susceptible to various degradation pathways. This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of working with this compound.

Troubleshooting Guide: Experimental Observations & Solutions

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I'm observing a new, more polar peak in my LC-MS analysis when running reactions in protic solvents like methanol or water. What is it, and how can I prevent it?

Answer:

This is a classic and highly common observation. The new peak is almost certainly 4-(2-hydroxyethyl)morpholine , the product of hydrolysis or solvolysis.

Causality & Mechanism: The iodide ion (I⁻) is an excellent leaving group. In the presence of a nucleophilic solvent (like water or alcohols), this compound will readily undergo a nucleophilic substitution reaction (Sₙ2 or Sₙ1 type) to replace the iodide with a hydroxyl or alkoxy group. Water, even in trace amounts in your solvents, can act as a nucleophile.

Troubleshooting Protocol:

  • Confirm Identity: The most definitive way to confirm the impurity is by comparing its retention time and mass spectrum with a commercially available standard of 4-(2-hydroxyethyl)morpholine.

  • Solvent & Reagent Purity:

    • Use high-purity, anhydrous solvents for your reaction. Solvents from freshly opened bottles or those dried over molecular sieves are recommended.

    • Ensure any other reagents added to the reaction are also anhydrous.

  • Inert Atmosphere: Run your reaction under an inert atmosphere (e.g., Nitrogen or Argon). This prevents atmospheric moisture from entering the reaction vessel.

  • Temperature Control: While hydrolysis can occur at room temperature, higher temperatures will accelerate this side reaction. If your primary reaction allows, consider running it at a lower temperature.

Q2: My reaction mixture or stored solution of this compound has developed a yellow-brown or purple tint after being left on the benchtop. What is causing this discoloration?

Answer:

This discoloration is a tell-tale sign of photodegradation . Alkyl iodides are notoriously sensitive to light, particularly in the UV spectrum.[4]

Causality & Mechanism: The energy from light can induce the homolytic cleavage of the relatively weak carbon-iodine bond, generating an ethylmorpholine radical and an iodine radical.[5][6] These iodine radicals can then combine to form molecular iodine (I₂), which is responsible for the characteristic yellow, brown, or even violet/purple color in solution.[4]

Troubleshooting Protocol:

  • Light Protection: Always store this compound and its solutions in amber glass vials or bottles to protect them from light.

  • Reaction Setup: When running reactions, wrap the flask in aluminum foil or conduct the experiment in a darkened fume hood.

  • Solvent Choice: Photodecomposition can be solvent-dependent. While it occurs in many common organic solvents, being aware of this sensitivity is the primary preventative measure.[4]

  • Purity Check: If you observe discoloration, it is a strong indicator that the purity of your starting material has been compromised. It is advisable to re-analyze the material for purity before use.

Q3: I am performing a reaction with a basic nucleophile and observing a significant non-polar impurity alongside my expected product. What could this be?

Answer:

When using a strong or sterically hindered base, you are likely promoting a competing elimination (E2) reaction , leading to the formation of 4-vinylmorpholine .

Causality & Mechanism: Instead of attacking the electrophilic carbon atom (substitution), a strong base can abstract a proton from the carbon adjacent to the one bearing the iodide. This results in the formation of a double bond and the elimination of hydrogen iodide (HI). This pathway is favored by strong, non-nucleophilic bases and higher temperatures.

Troubleshooting Protocol:

  • Base Selection: If your desired reaction is nucleophilic substitution, choose a nucleophile that is less basic, if possible. For example, if you are performing an amination, using a less hindered primary or secondary amine can favor substitution.

  • Temperature Control: Elimination reactions are often favored at higher temperatures. Running your reaction at a lower temperature can significantly increase the ratio of substitution to elimination product.

  • Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS to observe the formation of the non-polar byproduct. If it appears, consider adjusting the reaction conditions immediately.

Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be aware of for this compound?

The three most critical degradation pathways are:

  • Nucleophilic Substitution: Displacement of the iodide by nucleophiles (e.g., water, alcohols, amines). This is often the most common pathway under typical reaction conditions.

  • Photodegradation: Cleavage of the C-I bond induced by light, leading to radical species and the formation of colored I₂.[4][5]

  • Elimination: Removal of HI by a strong base to form an alkene (4-vinylmorpholine).

The diagram below illustrates these primary pathways.

G main This compound sub_prod 4-(2-Nu-ethyl)morpholine (e.g., Hydrolysis Product) main->sub_prod  Nucleophile (Nu⁻)  (e.g., H₂O, R-NH₂) elim_prod 4-Vinylmorpholine main->elim_prod  Strong Base  (e.g., t-BuOK) photo_prod Radical Intermediates + I₂ main->photo_prod  Light (hν)

Caption: Primary degradation pathways of this compound.

Q2: How should I properly store this compound to ensure its long-term stability?

For optimal stability, adhere to the following storage conditions:

  • Temperature: Store in a refrigerator or freezer (-20°C to 4°C). Lower temperatures slow down potential degradation reactions.

  • Light: Store in an amber, light-blocking container.[4]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to displace moisture and oxygen.

  • Purity: Ensure the material is of high purity. Impurities can sometimes catalyze degradation.

Q3: I need to validate a stability-indicating analytical method. What conditions should I use for a forced degradation study of this compound?

A forced degradation or "stress testing" study is essential to identify potential degradants and establish degradation pathways.[7][8] This is a cornerstone of pharmaceutical development and is guided by ICH regulations.[9] The diagram below outlines a typical workflow.

G cluster_stress start Prepare Stock Solution of This compound stress Subject Aliquots to Stress Conditions start->stress acid Acidic (e.g., 0.1 M HCl, 60°C) stress->acid base Basic (e.g., 0.1 M NaOH, RT) stress->base oxid Oxidative (e.g., 3% H₂O₂, RT) stress->oxid therm Thermal (e.g., 80°C, Solid & Solution) stress->therm photo Photolytic (ICH Q1B Light Exposure) stress->photo quench Quench Reaction / Neutralize Sample acid->quench base->quench oxid->quench therm->quench photo->quench analyze Analyze by Stability-Indicating Method (e.g., LC-MS/UV) quench->analyze report Identify Degradants & Establish Pathways analyze->report

Caption: Experimental workflow for forced degradation studies.

The following table summarizes recommended starting conditions. The goal is to achieve 5-20% degradation to ensure that the primary degradants are formed without excessive secondary degradation.

Stress ConditionReagent/ParameterTemperatureDurationProbable Degradation Pathway
Acidic Hydrolysis 0.1 M HCl60 °C24 - 48 hoursHydrolysis to 4-(2-hydroxyethyl)morpholine
Basic Hydrolysis 0.1 M NaOHRoom Temp2 - 8 hoursHydrolysis and/or Elimination
Oxidation 3% H₂O₂Room Temp24 hoursOxidation of Morpholine Ring or C-I bond
Thermal Heat80 °C72 hoursGeneral decomposition
Photolytic ICH Q1B StandardAmbientAs per guidelinePhotodegradation via radical mechanism
Experimental Protocol: Forced Degradation Study

This protocol provides a detailed methodology for systematically investigating the degradation of this compound.

Objective: To identify the degradation products of this compound under various stress conditions and to serve as a basis for validating a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade Acetonitrile and Water

  • 0.1 M Hydrochloric Acid

  • 0.1 M Sodium Hydroxide

  • 3% (w/v) Hydrogen Peroxide

  • Class A volumetric flasks, pipettes

  • pH meter

  • HPLC-UV/MS system with a C18 column

  • Photostability chamber, temperature-controlled oven

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve this compound in a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Stress Sample Preparation:

    • Control Sample: Dilute the stock solution with the 50:50 acetonitrile/water mixture to a final concentration of 0.1 mg/mL. Store at 4°C.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Place in an oven at 60°C. Note: The final acid concentration will be 0.1 M.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH at room temperature. Note: The final base concentration will be 0.1 M.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ at room temperature. Protect from light. Note: The final H₂O₂ concentration will be 3%.

    • Thermal Degradation: Place a sample of the stock solution in an oven at 80°C. Additionally, place a sample of the solid compound in the same oven.

    • Photolytic Degradation: Expose a sample of the stock solution to light conditions as specified in the ICH Q1B guideline (e.g., 1.2 million lux hours and 200 watt hours/square meter). Wrap a control sample in aluminum foil and place it alongside the exposed sample.

  • Time Point Sampling & Analysis:

    • Withdraw aliquots from each stress condition at specified time points (e.g., 2, 4, 8, 24, 48 hours).

    • Before analysis, neutralize the acidic and basic samples to approximately pH 7 using an equivalent amount of base or acid, respectively.

    • Dilute all samples to a final concentration of approximately 0.1 mg/mL using the mobile phase.

    • Analyze all samples by a suitable stability-indicating HPLC-UV/MS method. A typical starting point would be a C18 column with a gradient elution from 5% to 95% acetonitrile in water (with 0.1% formic acid) over 20 minutes.

  • Data Evaluation:

    • Calculate the percentage degradation in each sample.

    • Use the mass spectrometry data to propose structures for the observed degradation products.

    • Ensure the analytical method shows baseline separation between the parent peak and all major degradation peaks.

This structured approach will provide a comprehensive profile of the degradation pathways of this compound, enabling you to handle it more effectively in your research and development endeavors.[7]

References
  • Gibson, K. E., & Iredale, T. (1935). THE PHOTODECOMPOSITION OF IODOFORM AND OF THE ALKYL AND ALKYLENE IODIDES. Transactions of the Faraday Society. [Link]

  • Lepaumier, H., et al. (2011). Thermal degradation kinetics of morpholine for carbon dioxide capture. ResearchGate. [Link]

  • Okoro, M. O., et al. (2017). Thermal Degradation of Morpholine in CO2 Post-combustion Capture. Energy Procedia. [Link]

  • AIChE. (2018). (6ek) Thermal Degradation of Morpholine for CO2 Capture. AIChE Proceedings. [Link]

  • Okoro, M. O., et al. (2017). (PDF) Thermal Degradation of Morpholine in CO 2 Post-combustion Capture. ResearchGate. [Link]

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  • Braslavsky, S. E., et al. (1967). Alkyl iodides as a source of alkyl radicals. Part I. Mechanism of the gas-phase photolysis of isopropyl iodide. Journal of the Chemical Society B: Physical Organic. [Link]

  • McCauley, C. E., et al. (1956). Isomerization in the Photolysis of Alkyl Iodides. Journal of the American Chemical Society. [Link]

  • Shornikova, O. N., et al. (2022). Photocatalytic Degradation of Alkyl Halide Molecules Promoted by CsPbBr3 Perovskite Quantum Dots. ACS Publications. [Link]

  • Al-Dargazelli, S. S., & Al-Rawi, S. S. (1993). Determination of trace amounts of morpholine and its thermal degradation products in boiler water by HPLC. Semantic Scholar. [Link]

  • Kumar, R., et al. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. ResearchGate. [Link]

  • Sharma, M., & K.R., S. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

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  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link]

  • Rehman, A., et al. (2019). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. ResearchGate. [Link]

  • PubChem. (n.d.). This compound hydroiodide. National Center for Biotechnology Information. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Combourieu, B., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. ResearchGate. [Link]

  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. EDP Sciences. [Link]

  • Kumar, R., et al. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Herald Scholarly Open Access. [Link]

  • Eawag. (n.d.). Morpholine Degradation Pathway. Eawag Aquatic Research. [Link]

  • Beaver, M. G., et al. (2018). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. [Link]

  • Bakulina, O. Y., et al. (2013). (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Chem-Impex. (n.d.). 4-(2-Aminoethyl)morpholine. Chem-Impex. [Link]

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Technical Support Center: Troubleshooting Low Conjugation Efficiency with 4-(2-Iodoethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(2-iodoethyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during conjugation reactions. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions and initial hurdles faced when using this compound.

Q1: My conjugation yield is consistently low. What are the most common initial factors to check?

A1: Low conjugation efficiency can often be traced back to a few fundamental issues. Before delving into complex optimization, verify the following:

  • Reagent Quality: Confirm the purity and stability of your this compound. It is a reactive alkylating agent and can degrade over time, especially if not stored properly (cool, dry, and protected from light). Degradation can lead to a lower effective concentration of the active reagent.

  • Substrate Purity: Ensure the purity of your substrate (e.g., protein, peptide, or small molecule). Impurities can compete for the reagent or inhibit the reaction.

  • Reaction Stoichiometry: Double-check the molar ratios of your reactants. A common starting point is a slight excess of this compound, but the optimal ratio is substrate-dependent and may require empirical determination.

  • pH of the Reaction: For reactions with nucleophiles like amines or thiols, the pH is critical. The nucleophile must be in its deprotonated, more reactive form. For amines, a pH between 8-10 is often optimal. For thiols, a pH around 7-8.5 is typically effective.[1]

Q2: I'm observing the formation of multiple products or significant side reactions. What could be the cause?

A2: The appearance of multiple products often points to a lack of reaction specificity. Consider these possibilities:

  • Over-alkylation: If your substrate has multiple nucleophilic sites, poly-alkylation can occur. This is common with primary amines, which can be alkylated twice. To mitigate this, you can try using a larger excess of the amine substrate relative to the this compound or adding the alkylating agent slowly to the reaction mixture.[2]

  • Reaction with Buffer Components: Some buffer components, like Tris, contain nucleophilic amines that can react with your alkylating agent. Switch to a non-nucleophilic buffer such as HEPES or phosphate buffer.

  • Hydrolysis of the Reagent: In aqueous solutions, this compound can undergo hydrolysis, especially at higher pH values and temperatures. This side reaction consumes the reagent and reduces your yield.

Q3: The reaction is not proceeding to completion, even after extended reaction times. What steps can I take?

A3: A stalled reaction suggests that the conditions are not optimal for driving the reaction forward. Here are some adjustments to consider:

  • Increase Temperature: Gently warming the reaction can increase the rate. However, be cautious, as excessive heat can lead to degradation of reactants or products.[2]

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. For SN2 reactions, polar aprotic solvents like DMF or DMSO can accelerate the reaction compared to polar protic solvents like water or ethanol.[3][4][5][6] This is because polar protic solvents can solvate and stabilize the nucleophile, reducing its reactivity.[4][5]

  • Base Selection: The presence of a suitable base is often necessary to deprotonate the nucleophile or neutralize any acid generated during the reaction.[2] For N-alkylation, common bases include potassium carbonate or DIPEA.[7] The strength and concentration of the base should be optimized for your specific system.[2]

Q4: How do I effectively purify my morpholine-conjugated product?

A4: Purification can be challenging due to the properties of the morpholine group.

  • Chromatography: The basic nature of the morpholine nitrogen can cause peak tailing on silica gel.[8] To counteract this, add a small amount (0.1-2%) of a basic modifier like triethylamine or ammonia to your eluent.[8]

  • Extraction: If your product is water-soluble, extraction can be inefficient. You can improve this by "salting out" – adding a salt like NaCl to the aqueous layer to decrease the solubility of your organic product.[8] Adjusting the pH to ensure your compound is in its less soluble free base form can also aid extraction.[8]

  • HPLC: For high-purity applications, reverse-phase HPLC is often effective. The choice of column and mobile phase should be tailored to exploit differences in hydrophobicity or charge between your product and any impurities.[9]

Section 2: Systematic Troubleshooting Guide

When initial checks do not resolve the issue, a more systematic approach is necessary. This guide walks you through a logical workflow to diagnose and solve problems with low conjugation efficiency.

Workflow for Troubleshooting Low Conjugation Yield

Troubleshooting_Workflow A Start: Low Conjugation Yield B Step 1: Reagent & Substrate Integrity A->B C Check Purity & Age of This compound B->C D Verify Purity of Substrate (e.g., via NMR, LC-MS) B->D E Problem Solved? C->E D->E F Step 2: Reaction Condition Optimization E->F No Q End: Optimized Protocol E->Q Yes G Adjust pH (e.g., 8-10 for amines, 7-8.5 for thiols) F->G H Optimize Stoichiometry (e.g., titrate molar excess of reagent) F->H I Modify Temperature (e.g., incremental increase) F->I J Problem Solved? G->J H->J I->J K Step 3: Advanced Troubleshooting J->K No J->Q Yes L Change Solvent System (e.g., DMF, DMSO for SN2) K->L M Screen Different Bases (e.g., K2CO3, DIPEA) K->M N Investigate Substrate-Specific Issues (e.g., steric hindrance) K->N O Problem Solved? L->O M->O N->O P Consult Literature for Similar Substrates O->P No O->Q Yes P->K

Caption: A step-by-step workflow for diagnosing and resolving low conjugation yield.

In-Depth Analysis of Troubleshooting Steps
Step 1: Reagent and Substrate Integrity

The principle of "garbage in, garbage out" is highly applicable in chemical synthesis. The quality of your starting materials is paramount.

  • This compound: This is a primary alkyl iodide, making it a good substrate for SN2 reactions.[10] However, alkyl iodides can be sensitive to light and may slowly decompose, releasing free iodine (often visible as a slight purple or brown tint). If degradation is suspected, purification by passing through a short plug of silica gel or distillation may be necessary. For confirmation, 1H NMR spectroscopy can be used to check for the presence of impurities.

  • Substrate: The target molecule for conjugation must be pure. For biomolecules like proteins, ensure that buffer exchange has been performed to remove any interfering substances. For small molecules, confirm the structure and purity by appropriate analytical methods (NMR, LC-MS, etc.).

Step 2: Reaction Condition Optimization

Fine-tuning the reaction environment is crucial for maximizing efficiency.

  • pH Control: The nucleophilicity of amines and thiols is highly pH-dependent. The unprotonated form is the active nucleophile. Therefore, maintaining the reaction pH above the pKa of the target functional group is essential. However, excessively high pH can promote hydrolysis of the alkyl iodide.

  • Stoichiometry: The ideal molar ratio of this compound to the substrate nucleophile depends on the reactivity of the substrate and the potential for side reactions. A systematic titration, starting with a 1:1 ratio and increasing the excess of the alkylating agent (e.g., 1.5, 2, 5 equivalents), can help identify the optimal balance between conversion and side-product formation.

  • Temperature: The rate of SN2 reactions is temperature-dependent. If the reaction is sluggish at room temperature, a modest increase in temperature (e.g., to 40-60 °C) can be beneficial. Monitor the reaction closely, as higher temperatures can also accelerate degradation and side reactions.[11]

Step 3: Advanced Troubleshooting

If the above steps do not yield satisfactory results, more significant modifications to the protocol are warranted.

  • Solvent Effects in SN2 Reactions: The choice of solvent can have a dramatic effect on the rate of an SN2 reaction.[3][5]

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally the best choice for SN2 reactions.[5][6] They can dissolve ionic reagents but do not strongly solvate the nucleophile, leaving it "naked" and highly reactive.[5][10] The reaction between potassium iodide and bromoethane, for instance, is 500 times faster in acetone than in methanol.[3]

    • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes it and lowers its reactivity.[5] This effect significantly slows down SN2 reactions.[4]

  • Base Selection: An appropriate base is often required to ensure the nucleophile remains deprotonated.[2]

    • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are often used in polar aprotic solvents. They are generally non-nucleophilic and can effectively scavenge protons.

    • Organic Bases (e.g., DIPEA, Triethylamine): These are soluble in a wider range of organic solvents and are often used when a homogeneous reaction mixture is desired.

  • Substrate-Specific Challenges:

    • Steric Hindrance: If the nucleophilic site on your substrate is sterically hindered, the backside attack required for an SN2 reaction can be impeded, leading to a slower reaction rate.[10] In such cases, longer reaction times, higher temperatures, or a less hindered analogue of the substrate may be necessary.

    • Electronic Effects: Electron-withdrawing groups near the nucleophilic site can reduce its nucleophilicity, slowing the reaction. Conversely, electron-donating groups can enhance it.

Reaction Mechanism: SN2 Conjugation

The conjugation of this compound with a nucleophile (Nu:⁻) proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Caption: SN2 reaction mechanism of this compound with a nucleophile.

This is a single, concerted step where the nucleophile attacks the carbon atom bearing the iodine from the back, simultaneously displacing the iodide leaving group.[3] The rate of this reaction is dependent on the concentration of both the nucleophile and the alkyl iodide.[3]

Section 3: Experimental Protocols

General Protocol for Conjugation to a Thiol-Containing Peptide

This protocol provides a starting point and may require optimization.

Materials:

  • Thiol-containing peptide

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4, degassed

  • N,N-Dimethylformamide (DMF)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Peptide Preparation:

    • Dissolve the peptide in degassed PBS buffer at a concentration of 1-5 mg/mL.

    • If the peptide contains disulfide bonds that need to be reduced to free thiols, add a 10-fold molar excess of TCEP and incubate at room temperature for 30 minutes.[1]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMF (e.g., 100 mM).

  • Conjugation Reaction:

    • To the stirring peptide solution, add a 10-20 molar excess of the this compound stock solution.[1]

    • Protect the reaction from light and incubate at room temperature for 2 hours or overnight at 4°C.[1][12]

  • Purification:

    • Separate the conjugated peptide from excess reagent and byproducts using a size-exclusion column equilibrated with the desired buffer.[1]

  • Analysis:

    • Confirm successful conjugation and assess purity using methods such as LC-MS and HPLC.

Data Summary Table
ParameterRecommended Starting ConditionRationale
Solvent Polar aprotic (e.g., DMF, DMSO)Accelerates SN2 reactions by minimizing nucleophile solvation.[3][5]
pH (Amines) 8.0 - 10.0Ensures the amine is deprotonated and nucleophilic.
pH (Thiols) 7.0 - 8.5Ensures the thiol is in its reactive thiolate form.[1]
Temperature Room Temperature to 60°CBalances reaction rate with potential for degradation.[2]
Reagent Excess 5-20 molar equivalentsDrives the reaction to completion, but may need optimization to minimize side reactions.[12]
Base K₂CO₃ or DIPEANeutralizes acid byproducts and maintains optimal pH.[2][7]

References

  • Gene Tools, LLC. (2018, September 14). Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples.
  • Chemistry LibreTexts. (2020, October 20). 9.
  • Organic Chemistry. (2009, April 23).
  • Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?
  • Benchchem. The Influence of Solvent Choice on SN2 Reaction Kinetics: A Technical Guide.
  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent.
  • Benchchem.
  • Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • Benchchem. Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds.
  • Journal of the American Chemical Society. Co-Catalytic Coupling of Alkyl Halides and Alkenes: the Curious Role of Lutidine.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • PMC. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
  • SAFETY DATA SHEET. (n.d.). 4-(2-Aminoethyl)-morpholine.
  • PubMed.
  • PMC - NIH. (n.d.).
  • PMC - NIH. (n.d.). Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement.
  • Benchchem. Application Notes and Protocols for N-Alkylation of 4-(2,2-diphenylethyl)morpholine.
  • PubChem. (n.d.). This compound hydroiodide.
  • Synthesis and Antibacterial Study of 4-(2-Aminoethyl)
  • CORE.
  • Benchchem.
  • Tocris Bioscience. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes.
  • PMC - PubMed Central. (n.d.).
  • Controlling the outcome of an N-alkylation reaction by using N-oxide functional groups. (n.d.).
  • CymitQuimica. (n.d.). CAS 126200-24-6: Morpholine, 4-(2-iodoethyl)-.
  • Apollo Scientific. (n.d.). 4-(2-Aminoethyl)morpholine.
  • Chem-Impex. (n.d.). 4-(2-Aminoethyl)morpholine.
  • Sigma-Aldrich. (n.d.). 4-(2-Aminoethyl)morpholine 99 2038-03-1.
  • ResearchGate. (2025, August 6).
  • ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols | Download Table.
  • ChemRxiv. (n.d.).
  • Thermo Fisher Scientific - US. (n.d.). Thiol-Reactive Probe Labeling Protocol.
  • PMC - NIH. (n.d.). Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • PMC - PubMed Central. (n.d.). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals.
  • BOC Sciences. (n.d.). Antibody Conjugation Protocols: A Complete Step-by-Step Guide.
  • PMC - PubMed Central. (2016, November 4). Chiral Alkyl Halides: Underexplored Motifs in Medicine.
  • PubChem. (n.d.). 4-(2-(2-Hydroxyethoxy)ethyl)morpholine.
  • ChemRxiv. (2024, September 6).
  • ResearchGate. (2017, July 27).

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Technical Support Center: Purification Strategies for 4-(2-Iodoethyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical assistance for the purification of 4-(2-iodoethyl)morpholine and its derivatives. We address common challenges with practical, field-tested solutions to streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative appears to be unstable during silica gel chromatography. What's happening and how can I prevent this?

A: The instability of iodoalkane derivatives on silica gel is a common issue. The iodide is a good leaving group, and the morpholine nitrogen is nucleophilic, which can lead to self-alkylation or reaction with other nucleophiles present. Additionally, the acidic nature of standard silica gel can catalyze decomposition.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before preparing your column, you can neutralize the acidic sites on the silica gel. This can be done by preparing a slurry of the silica in your chosen eluent system that contains a small amount of a basic modifier, such as 0.5-2% triethylamine (Et3N) or ammonia in methanol.[1][2] This simple step can significantly reduce on-column degradation.

  • Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (basic or neutral).[1] For particularly sensitive compounds, reversed-phase chromatography (C18 silica) can be an effective alternative.

  • Rapid Purification: Minimize the time your compound spends on the column. Flash chromatography is generally preferred over gravity chromatography for this reason.[3]

Q2: I'm observing significant streaking and poor peak shape during column chromatography of my morpholine derivative. What causes this and how can I fix it?

A: The basic nitrogen atom in the morpholine ring can interact strongly with the acidic silanol groups on the surface of silica gel.[2] This interaction leads to peak tailing, streaking, and sometimes irreversible adsorption of your compound, resulting in poor separation and low recovery.[2]

Solutions:

  • Incorporate a Basic Additive: As mentioned in Q1, adding a small percentage (0.1-2%) of triethylamine or another amine to your mobile phase will compete with your compound for the acidic sites on the silica gel, leading to much-improved peak shape.[1][2]

  • Consider a Different Solvent System: Experiment with different solvent systems to find one that minimizes these secondary interactions. Sometimes, a more polar solvent system can improve elution and peak shape.

Q3: My this compound derivative is highly water-soluble. How can I efficiently extract it from an aqueous workup?

A: High water solubility is a known characteristic of many morpholine derivatives, which can complicate extraction with common non-polar organic solvents.

Strategies for Improved Extraction:

  • "Salting Out": Increase the ionic strength of the aqueous phase by adding a saturated solution of sodium chloride (brine) or solid sodium chloride. This decreases the solubility of your organic compound in the aqueous layer, driving it into the organic phase.

  • pH Adjustment: Ensure the aqueous layer is basic (pH > 9) by adding a base like sodium hydroxide or potassium carbonate before extraction. This will ensure your morpholine derivative is in its free base form, which is typically less water-soluble than its protonated salt form.[2]

  • Use a More Polar Extraction Solvent: If extraction with solvents like ethyl acetate or diethyl ether is inefficient, try a more polar solvent such as dichloromethane (DCM) or chloroform.[2] Be aware that these solvents can also extract more water, so a subsequent drying step with an agent like sodium sulfate or magnesium sulfate is crucial.

  • Continuous Liquid-Liquid Extraction: For very polar compounds, a continuous liquid-liquid extraction apparatus can be highly effective, though it is more complex to set up.

Q4: What are the common impurities I should expect in the synthesis of this compound derivatives, and how can I remove them?

A: Common impurities often arise from the starting materials or side reactions during the synthesis.

Common ImpurityOriginRecommended Purification Strategy
Unreacted Starting Materials Incomplete reactionColumn chromatography or crystallization.
Over-alkylated Products The product amine can react with the haloalkane starting material.This is a common issue in the synthesis of amines from haloalkanes.[4] Using an excess of the amine starting material can help minimize this.[5] Purification can often be achieved by careful column chromatography.
Elimination Byproducts Strong bases can promote the elimination of HI to form a vinyl derivative.Column chromatography is typically effective for separating these less polar byproducts.
Hydrolysis Products Reaction with water to form the corresponding alcohol.These are generally more polar and can be separated by column chromatography. Anhydrous reaction conditions are key to prevention.

Troubleshooting Guide: Purification Workflows

This section provides step-by-step guidance on common purification techniques for this compound derivatives.

Workflow 1: Purification by Flash Column Chromatography

This is often the primary method for purifying crude reaction mixtures.

Step-by-Step Protocol:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your desired compound. A common starting point is a mixture of hexanes and ethyl acetate. If your compound is very polar, consider using dichloromethane and methanol.[6]

  • Prepare the Column:

    • Select an appropriately sized column for your sample amount.

    • Dry pack the column with silica gel.

    • Wet the silica gel with your chosen eluent.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (like DCM).

    • Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. This dry-loading method often results in better separation.

    • Carefully add the dry-loaded sample to the top of your prepared column.

  • Elution:

    • Begin eluting with your chosen solvent system, applying pressure to achieve a steady flow rate.

    • Collect fractions and monitor their contents by TLC.

  • Isolation:

    • Combine the pure fractions containing your product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain your purified compound.[3]

Diagram: Decision-Making in Column Chromatography

chromatography_workflow start Crude Product tlc TLC Analysis (Hexanes/EtOAc or DCM/MeOH) start->tlc decision Good Separation and Rf (0.2-0.4)? tlc->decision add_base Add 1% Et3N to Eluent decision->add_base No (Streaking/Tailing) column Flash Column Chromatography decision->column Yes add_base->tlc fractions Collect & Analyze Fractions column->fractions combine Combine Pure Fractions fractions->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for purifying morpholine derivatives via column chromatography.

Workflow 2: Purification by Acid-Base Extraction

This technique is useful for separating your basic morpholine derivative from neutral or acidic impurities.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). Your basic morpholine derivative will be protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.

  • Separation: Separate the two layers. Keep the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath and carefully add a base (e.g., 1M NaOH or saturated NaHCO3) until the solution is basic (pH > 9). This will deprotonate your amine, making it less water-soluble.

  • Re-extraction: Extract the now basic aqueous solution multiple times with an organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (like Na2SO4), filter, and concentrate under reduced pressure to yield your purified product.

Diagram: Acid-Base Extraction Logic

extraction_logic cluster_organic Organic Phase cluster_aqueous Aqueous Phase crude Crude Mixture in Organic Solvent neutral_impurities Neutral/Acidic Impurities (Discard) crude->neutral_impurities Separate Layers protonated_amine Protonated Amine Salt in Aqueous Acid crude->protonated_amine Wash with 1M HCl final_product Purified Product in Organic Solvent free_base Free Base Amine in Aqueous Base protonated_amine->free_base Add Base (e.g., NaOH) free_base->final_product Extract with Organic Solvent

Caption: Separation logic for the acid-base extraction of basic morpholine derivatives.

Workflow 3: Purification by Crystallization

If your this compound derivative is a solid, crystallization can be a highly effective method for achieving high purity.

Step-by-Step Protocol:

  • Solvent Selection: The key is to find a solvent or solvent system in which your compound is sparingly soluble at room temperature but highly soluble when hot. Test small amounts in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate).

  • Dissolution: In a flask, add the minimum amount of the hot solvent required to completely dissolve your crude solid.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

References

  • Chemguide. (n.d.). Reactions between halogenoalkanes and ammonia. Retrieved from [Link]

  • Making amines from haloalkanes. (2016, September 18). YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Reddit. (2022, March 12). Amine workup. r/Chempros. Retrieved from [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Retrieved from [Link]

  • Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. (n.d.). National Institutes of Health. Retrieved from [Link]

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Technical Support Center: Enhancing the Reactivity of 4-(2-Iodoethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-iodoethyl)morpholine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Here, we address common challenges and provide in-depth, field-proven strategies to enhance its reactivity in nucleophilic substitution reactions, ensuring higher yields and operational efficiency.

Section 1: Frequently Asked Questions (FAQs)

This section tackles the most common initial queries and provides rapid, actionable advice.

Q1: My alkylation reaction with this compound is slow or incomplete. What are the first things I should check?

A: A sluggish reaction is a frequent issue, typically pointing to suboptimal conditions for an S_N2 (Substitution Nucleophilic Bimolecular) reaction.[1][2][3] Begin by assessing these four critical parameters:

  • Solvent Choice: Ensure you are using a polar aprotic solvent such as Acetone, Acetonitrile (MeCN), or Dimethylformamide (DMF). These solvents effectively solvate the counter-ion of your base but do not solvate the nucleophile, leaving it "bare" and more reactive.[4][5][6] Protic solvents like water or ethanol can hydrogen-bond with your nucleophile, drastically reducing its reactivity.[6]

  • Base Strength & Solubility: The base must be strong enough to deprotonate your nucleophile but not so strong that it promotes elimination side reactions. More importantly, the choice of base can impact solubility. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[7][8]

  • Temperature: S_N2 reactions are sensitive to temperature.[9] If the reaction is slow at room temperature, gently heating the mixture (e.g., to 50-80 °C) can significantly increase the reaction rate.[8] Monitor for potential side reactions at higher temperatures.

  • Reagent Purity: Ensure the this compound and your nucleophile are pure and dry. The hydroiodide salt form of the reagent is common and will require neutralization.[10] Water in the reaction can hinder the effectiveness of both the nucleophile and the base.

Q2: What is the best general-purpose solvent and base combination for alkylating a phenol or amine with this compound?

A: For a robust starting point, the combination of Acetonitrile (MeCN) as the solvent and potassium carbonate (K₂CO₃) as the base is highly recommended.[8][11]

  • Why this works: MeCN is an excellent polar aprotic solvent that solubilizes the organic reactants well. K₂CO₃ is a moderately strong base that is effective for deprotonating phenols and many amines without being overly harsh, minimizing side reactions. It has limited solubility, which can be beneficial in some cases, but often provides a sufficient concentration of the active nucleophile. For less reactive nucleophiles, switching to a stronger solvent like DMF and a more soluble, stronger base like Cs₂CO₃ can be advantageous.[7]

Q3: Can I increase the reactivity of the reagent itself? I have the corresponding 4-(2-chloroethyl)morpholine.

A: Absolutely. If you are starting with 4-(2-chloroethyl)morpholine or the bromo- analogue, you can convert it in situ to the much more reactive iodo- species via the Finkelstein reaction .[1][4][5]

  • Mechanism: This is a classic S_N2 reaction where iodide ion displaces chloride or bromide. The reaction is driven to completion by Le Châtelier's principle. By using sodium iodide (NaI) in acetone, the resulting sodium chloride (NaCl) or sodium bromide (NaBr) precipitates out of the solution, pushing the equilibrium towards the formation of the alkyl iodide.[2][3]

  • Application: Simply add a catalytic or stoichiometric amount of NaI to your reaction mixture containing the chloro- or bromo- starting material in acetone or acetonitrile. The iodide will act as a superior leaving group in the subsequent alkylation step.[1]

Q4: I'm observing the formation of byproducts. How can I improve the selectivity of my reaction?

A: The primary side reaction to consider is elimination (E2), which competes with substitution (S_N2), especially with sterically hindered nucleophiles or overly strong bases.[12] Another potential issue is the quaternization of the morpholine nitrogen.

  • To Minimize Elimination:

    • Use the least sterically bulky base possible that is still effective (e.g., K₂CO₃ instead of potassium tert-butoxide).

    • Avoid excessive heat. While heating increases the S_N2 rate, it often increases the E2 rate more significantly.

    • Choose a good nucleophile. Bulky, strongly basic nucleophiles favor elimination.

  • To Avoid Quaternization:

    • This is less common when the morpholine nitrogen is already part of the electrophile, but if conditions are harsh or reaction times are excessively long, intermolecular reactions can occur. Ensure you use a proper stoichiometric ratio of reactants and monitor the reaction to avoid prolonged heating after completion.

Section 2: In-Depth Troubleshooting & Optimization Guides

Guide 1: Systematic Optimization of S_N2 Alkylation Reactions

When initial attempts yield poor results, a systematic approach is necessary. The goal is to maximize the rate of the desired bimolecular substitution while minimizing competing pathways.

This workflow provides a logical sequence of experimental adjustments to diagnose and solve low reactivity issues.

G cluster_start Initial Reaction cluster_diagnostics Primary Optimization Steps cluster_advanced Advanced Strategies cluster_result Outcome start Low Yield / No Reaction (TLC/LC-MS Confirmation) check_temp Increase Temperature (e.g., 25°C to 65°C) start->check_temp Is reaction run at RT? check_solvent Switch to Stronger Aprotic Solvent (e.g., MeCN -> DMF) check_temp->check_solvent Still slow? success Reaction Complete (High Yield) check_temp->success Improved check_base Use Stronger / More Soluble Base (e.g., K₂CO₃ -> Cs₂CO₃) check_solvent->check_base Still slow? check_solvent->success Improved add_catalyst Add Catalytic NaI (Finkelstein In Situ) check_base->add_catalyst Still slow? (If starting from Cl/Br) add_ptc Introduce Phase-Transfer Catalyst (e.g., TBAB) check_base->add_ptc Is nucleophile salt poorly soluble? check_base->success Improved add_catalyst->success add_ptc->success

Caption: Troubleshooting workflow for a stalled alkylation reaction.

This protocol provides a reliable starting point for the O-alkylation of a phenolic substrate.

  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the phenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous acetonitrile (MeCN, approx. 0.1 M concentration).

  • Stirring: Stir the resulting suspension vigorously for 15-30 minutes at room temperature to ensure formation of the phenoxide.

  • Addition of Electrophile: Add this compound (1.1 to 1.5 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.[11]

  • Workup: After completion, cool the mixture to room temperature and filter off the inorganic solids. Wash the solids with a small amount of MeCN.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography.

The choice of solvent and base is paramount for success. The following table summarizes typical outcomes.

Nucleophile (Substrate)ElectrophileBase (eq)SolventTemp (°C)Time (h)Approx. Yield (%)Key Insight
4-MethoxyphenolThis compoundK₂CO₃ (2.0)MeCN806>90%Standard, highly effective conditions for electron-rich phenols.
4-MethoxyphenolThis compoundK₂CO₃ (2.0)EtOH8024<20%Demonstrates the inhibiting effect of a protic solvent.[6]
4-NitrophenolThis compoundK₂CO₃ (2.0)DMF254>95%Electron-withdrawing groups make the phenol more acidic and nucleophilic, requiring milder conditions.
AnilineThis compoundNa₂CO₃ (3.0)MeOH2512~70% (Mono-alkylated)N-alkylation often requires careful control to avoid over-alkylation.[7]
ThiophenolThis compoundEt₃N (1.5)THF252>98%Thiolates are excellent nucleophiles and react rapidly under mild conditions.
Guide 2: Advanced Strategies Using Catalysis

For particularly challenging substrates, such as those with poor solubility or low intrinsic nucleophilicity, catalytic methods can be employed.

PTC is a powerful technique when your nucleophile (e.g., a sodium phenoxide salt) is soluble in an aqueous or solid phase but insoluble in the organic phase containing the alkyl iodide.[13]

  • Mechanism of Action: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of the nucleophilic anion from its native phase into the organic phase where the reaction can occur.[14][15] The bulky organic groups on the catalyst cation make the ion pair soluble in the organic solvent.[16]

PTC cluster_organic Organic Phase (e.g., Toluene) Nu_aq Nucleophile Anion (Nu⁻) + Na⁺ PTC_cat PTC Catalyst (Q⁺X⁻, e.g., TBAB) Nu_aq->PTC_cat Anion Exchange RX_org This compound (R-I) Product_org Product (R-Nu) RX_org->Product_org SN2 Reaction PTC_cat->RX_org Q⁺Nu⁻ attacks R-I

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

  • Setup: In a flask, combine the nucleophile (1.0 eq), the base (e.g., 50% aq. NaOH), and this compound (1.2 eq) in a non-polar organic solvent like toluene.

  • Catalyst Addition: Add the phase-transfer catalyst, such as TBAB (0.05 - 0.1 eq).

  • Reaction: Stir the biphasic mixture vigorously at a temperature between 25-70 °C. Vigorous stirring is crucial to maximize the interfacial area between the two phases.[16]

  • Monitoring & Workup: Monitor by TLC/LC-MS. Upon completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product for purification.

By implementing these structured troubleshooting and optimization strategies, you can effectively overcome common reactivity challenges associated with this compound, leading to more successful and reproducible synthetic outcomes.

References

  • SATHEE. Finkelstein Reaction. Available from: [Link]

  • Unacademy. Finkelstein Reaction. Available from: [Link]

  • BYJU'S. Finkelstein Reaction. Available from: [Link]

  • Díez-Barra, E., et al. Phase Transfer Catalysis without Solvent. Use of Alkyl Iodides. Synthetic Communications. 1989, 19(1-2). Available from: [Link]

  • Wikipedia. Finkelstein reaction. Available from: [Link]

  • Grokipedia. Finkelstein reaction. Available from: [Link]

  • Díez-Barra, E., et al. Phase Transfer Catalysis without Solvent. Use of Alkyl Iodides. ResearchGate. Available from: [Link]

  • Macmillan Group. Phase-Transfer Catalysis (PTC). 2008. Available from: [Link]

  • Kumar, S., et al. Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. ACS Omega. 2019, 4(23). Available from: [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. 2014, 3(1). Available from: [Link]

  • Li, C-J., et al. Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry. 2016, 18. Available from: [Link]

  • Wikipedia. Phase-transfer catalyst. Available from: [Link]

  • Sinopec. Alkyl Strategies for Optimizing Reaction Conditions. Technology Assessment. 2024. Available from: [Link]

  • Organic Chemistry Portal. Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. 2020. Available from: [Link]

  • ResearchGate. Optimization of the alkylation reaction. Available from: [Link]

  • National Institutes of Health. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. Molecules. 2022, 27(19). Available from: [Link]

  • ResearchGate. Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system. Available from: [Link]

  • PubChem. This compound hydroiodide. Available from: [Link]

  • ResearchGate. Do Π-Conjugative Effects Facilitate SN2 Reactions?. Available from: [Link]

  • Fiveable. Characteristics of the SN2 Reaction. Available from: [Link]

  • PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. 2002, 36(9). Available from: [Link]

  • National Institutes of Health. The isocyanide SN2 reaction. Nature Communications. 2023, 14. Available from: [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available from: [Link]

  • PubMed. The isocyanide SN2 reaction. Nature Communications. 2023, 14(1). Available from: [Link]

Sources

Technical Support Center: Monitoring 4-(2-iodoethyl)morpholine Reactions by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the progress of reactions involving 4-(2-iodoethyl)morpholine by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. My aim is to combine technical accuracy with practical, field-proven insights to help you navigate the complexities of your experiments.

Introduction: The Challenge of Monitoring this compound Reactions

This compound is a valuable alkylating agent in pharmaceutical synthesis, prized for its ability to introduce the morpholine moiety. However, its reactivity and basic nature present unique challenges for accurate reaction monitoring by HPLC. Common issues include poor peak shape, retention time variability, and potential for on-column degradation. This guide will provide a structured approach to overcoming these obstacles.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific problems you might encounter during your HPLC analysis, providing explanations for the underlying causes and step-by-step solutions.

Problem 1: Poor Peak Shape - Tailing Peaks for this compound and Amine-Containing Products

Symptoms:

  • Asymmetrical peaks with a pronounced "tail" extending from the back of the peak.

  • Reduced peak height and poor integration accuracy.

Root Cause Analysis: Peak tailing with basic compounds like morpholine derivatives is most often caused by secondary interactions with residual silanol groups on the silica-based stationary phase of the column[1][2]. At typical reversed-phase pH ranges (2-7), the morpholine nitrogen can be protonated, leading to strong ionic interactions with deprotonated, negatively charged silanols.

Solutions:

  • Mobile Phase pH Adjustment:

    • The "High pH" Strategy: Increase the mobile phase pH to a level 2 units above the pKa of the morpholine nitrogen (pKa ≈ 7.5-8.5). This suppresses the ionization of the analyte, making it more hydrophobic and reducing silanol interactions. A pH of 9.5-10.5 is often effective[1].

      • Caution: Ensure your HPLC column is stable at high pH. Standard silica columns degrade above pH 8. Use a hybrid-silica or a specifically designed high-pH stable column[3].

    • The "Low pH" Strategy: Decrease the mobile phase pH to below 3. At this low pH, the residual silanol groups are protonated and less likely to interact with the protonated analyte[4].

  • Mobile Phase Additives:

    • Buffers: Use a buffer in the 10-25 mM range to maintain a consistent pH and improve peak shape[2]. Phosphate or acetate buffers are common choices for lower pH ranges, while ammonium bicarbonate or ammonium hydroxide can be used for higher pH[3][4].

    • Ion-Pairing Agents: For low pH methods, adding an ion-pairing agent like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) can improve peak shape by pairing with the protonated analyte and masking silanol interactions[5].

  • Column Selection:

    • High-Purity, End-Capped Columns: Modern, high-purity silica columns with extensive end-capping have fewer accessible silanol groups, reducing the likelihood of tailing[6].

    • Polar-Embedded Phases: Columns with polar-embedded groups can provide alternative interaction sites and shield the analytes from residual silanols.

    • Mixed-Mode Columns: A mixed-mode column with both reversed-phase and cation-exchange characteristics can offer unique selectivity for basic compounds[7][8].

Workflow for Mitigating Peak Tailing

G start Peak Tailing Observed ph_adjust Adjust Mobile Phase pH (High pH > 9.5 or Low pH < 3) start->ph_adjust check_column Is Column pH Stable? ph_adjust->check_column new_column Select pH-Stable Column (e.g., Hybrid Silica) check_column->new_column No additives Incorporate Mobile Phase Additives (e.g., Buffer, TFA) check_column->additives Yes new_column->ph_adjust column_select Consider Alternative Column (e.g., Polar-Embedded, Mixed-Mode) additives->column_select end Symmetrical Peak Achieved additives->end column_select->end

Caption: A logical workflow for troubleshooting peak tailing.

Problem 2: Inconsistent Retention Times

Symptoms:

  • Retention times for the same analyte vary between injections or across a sequence.

Root Cause Analysis: Shifting retention times can be caused by a variety of factors, including changes in the mobile phase, column temperature fluctuations, or a lack of system equilibration[9][10].

Solutions:

CauseTroubleshooting Steps
Mobile Phase Composition Ensure mobile phase components are accurately measured and thoroughly mixed. For gradient elution, ensure the pump's proportioning valves are functioning correctly. Prepare fresh mobile phase daily to avoid changes in composition due to evaporation[10].
Column Temperature Use a column oven to maintain a stable temperature. Even minor fluctuations in ambient temperature can affect retention times, especially for ionizable compounds[10].
Column Equilibration Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection. A minimum of 10-20 column volumes is a good starting point, especially when changing mobile phases[11].
Pump Performance Check for leaks in the pump and ensure a stable flow rate. A fluctuating backpressure can indicate pump seal issues or air bubbles in the system[12].
Problem 3: Appearance of Unexpected Peaks or Disappearance of Starting Material

Symptoms:

  • A new, unexpected peak appears in the chromatogram over time.

  • The peak area of this compound decreases even in a quenched reaction sample.

Root Cause Analysis: this compound is an alkylating agent and can be susceptible to degradation, especially in the presence of nucleophilic solvents or impurities. The iodide leaving group can also potentially cause interference.

Solutions:

  • Sample Preparation and Stability:

    • Quenching: Immediately stop the reaction at your desired time point by adding a quenching agent. For reactions with nucleophiles, a common method is to dilute the aliquot into a large volume of a solvent that is compatible with your mobile phase but does not promote further reaction[13]. Acidic quenching can also be effective if the reaction is base-catalyzed[14].

    • Solvent Choice: Dissolve your standards and samples in a non-nucleophilic solvent. Acetonitrile is generally a good choice. Avoid highly aqueous or protic solvents for prolonged storage if degradation is observed.

    • Temperature: Store prepared samples in an autosampler at a low temperature (e.g., 4 °C) to minimize degradation while awaiting injection.

  • Investigate Potential Iodide Interference:

    • While iodide itself does not have a strong chromophore for UV detection at common wavelengths, it can sometimes be detected, especially at lower wavelengths or if it forms complexes[9][15]. To confirm if a peak is due to iodide, inject a standard solution of sodium or potassium iodide under the same chromatographic conditions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for monitoring a reaction with this compound?

A1: A good starting point would be a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) with a gradient elution.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes. This will help to elute the polar starting material and any more hydrophobic products.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210-220 nm (as the morpholine moiety has low UV absorbance at higher wavelengths).

  • Column Temperature: 30 °C

This method starts at a low pH to help with peak shape and uses a gradient to ensure elution of compounds with a range of polarities[4][16].

Q2: How do I prepare my reaction sample for HPLC analysis?

A2: Proper sample preparation is crucial for accurate reaction monitoring.

Step-by-Step Sample Preparation Protocol:

  • Withdraw an Aliquot: At your desired time point, carefully withdraw a small, precise volume of the reaction mixture (e.g., 10 µL).

  • Quench the Reaction: Immediately add the aliquot to a larger volume of a quenching solution in a vial (e.g., 990 µL of acetonitrile or your mobile phase A). This dilution will effectively stop the reaction[13].

  • Filter: If the sample contains any particulate matter, filter it through a 0.22 µm or 0.45 µm syringe filter to prevent clogging of the HPLC system[17].

  • Inject: Inject the diluted and filtered sample into the HPLC.

Sample Preparation Workflow

G start Reaction in Progress withdraw Withdraw Aliquot (e.g., 10 µL) start->withdraw quench Immediately Quench (e.g., Dilute 1:100 in Acetonitrile) withdraw->quench filter Filter through 0.45 µm Syringe Filter quench->filter inject Inject into HPLC filter->inject

Caption: Standard workflow for preparing a reaction sample for HPLC analysis.

Q3: My starting material, this compound, is not well-retained on a C18 column. What can I do?

A3: This is a common issue with polar compounds. Here are a few strategies:

  • Use a More Polar Mobile Phase: Start with a very low percentage of organic solvent in your gradient (e.g., 0-5% acetonitrile or methanol).

  • Consider a Different Stationary Phase:

    • AQ-type C18 columns: These are designed for use in highly aqueous mobile phases and provide better retention for polar compounds.

    • HILIC (Hydrophilic Interaction Liquid Chromatography): This technique uses a polar stationary phase and a high organic mobile phase, which is excellent for retaining very polar compounds like morpholine derivatives[7].

    • Mixed-Mode Columns: As mentioned earlier, these can provide enhanced retention through multiple interaction mechanisms[5].

Q4: Can I use mass spectrometry (MS) detection with my HPLC method?

A4: Yes, and it is highly recommended for reaction monitoring. MS detection provides molecular weight information, which can help in identifying your product, byproducts, and any degradation products. When using MS, ensure your mobile phase additives are volatile. For example, use formic acid or ammonium formate instead of non-volatile buffers like phosphate[4][16].

References

  • Pharma Knowledge Forum. (2024, April 7). How to Develop HPLC Method for Basic Compounds. Available from: [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Available from: [Link]

  • Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. Available from: [Link]

  • Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Available from: [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Available from: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Available from: [Link]

  • SIELC Technologies. (n.d.). Morpholine. Available from: [Link]

  • Preprints.org. (2024, October 30). Protocol For The Determination Of Total Iodine In Iodized Table Salts Using Ultra High-Performance Liquid Chromatography. Available from: [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available from: [Link]

  • MDPI. (n.d.). Development of an Improved Method for the Determination of Iodine/β-Cyclodextrin by Means of HPLC-UV: Validation and the Thyroid-Stimulating Activity Revealed by In Vivo Studies. Available from: [Link]

  • MDPI. (n.d.). HPLC Analysis of the Urinary Iodine Concentration in Pregnant Women. Available from: [Link]

  • SciSpace. (n.d.). Determination of Iodate by HPLC-UV after On-Line Electrochemical Reduction to Iodide. Available from: [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Available from: [Link]

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Available from: [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Available from: [Link]

  • Shenyang East Chemical Science-Tech Co., Ltd. (2023, November 30). Liquid phase method for morpholine. Available from: [Link]

  • Vscht.cz. (2021, December 16). How Do I Choose- A Guide to HPLC Column Selection. Available from: [Link]

  • National Institutes of Health. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Available from: [Link]

  • Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Available from: [Link]

  • Department of Biochemistry. (n.d.). Investigation of Enzyme Kinetics Using Quench-Flow Techniques with MALDI-TOF Mass Spectrometry. Available from: [Link]

  • Crunch Chemistry. (2023, May 19). Experimental methods for following the rate of a reaction. Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of 4-(2-Methyl-1-oxoallyl)morpholine on Newcrom R1 HPLC column. Available from: [Link]

  • PubMed. (n.d.). Potential analytical interferences and seasonal variability in diethyltoluamide environmental monitoring programs. Available from: [Link]

  • National Institutes of Health. (2020, November 11). Development and Validation of Stability-Indicating HPLC Methods for the Estimation of Lomefloxacin and Balofloxacin Oxidation Process under ACVA, H2O2, or KMnO4 Treatment. Kinetic Evaluation and Identification of Degradation Products by Mass Spectrometry. Available from: [Link]

  • Agilent. (n.d.). Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries. Available from: [Link]

  • ResearchGate. (2025, August 5). Development and validation of a stability-indicating reversed-phase high performance liquid chromatography method for assay of betamethylepoxide and estimation of its related compounds. Available from: [Link]

Sources

challenges and solutions in scaling up 4-(2-iodoethyl)morpholine production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of 4-(2-iodoethyl)morpholine. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during the scaling up of its production.

Introduction

This compound is a crucial intermediate in the synthesis of numerous pharmaceutical compounds, owing to the reactivity of its iodide leaving group in nucleophilic substitution reactions.[1] However, scaling up its production can present several challenges, from ensuring complete conversion to managing product stability. This guide offers practical solutions and detailed protocols to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most prevalent and scalable method is a two-step process. First, 2-morpholinoethan-1-ol is converted to 4-(2-chloroethyl)morpholine.[2][3] This is typically achieved using a chlorinating agent like thionyl chloride, often with a catalytic amount of DMF.[2] The subsequent step is a Finkelstein reaction, where the chloride is displaced by an iodide using an alkali metal iodide like sodium iodide (NaI) in a suitable solvent such as acetone.[4][5] This reaction is driven to completion by the precipitation of the insoluble sodium chloride.[5][6]

Q2: My Finkelstein reaction is sluggish or incomplete. What are the likely causes?

A2: Several factors can contribute to an incomplete Finkelstein reaction:

  • Purity of the starting material: The precursor, 4-(2-chloroethyl)morpholine, should be of high purity. Residual starting material from the previous step (2-morpholinoethan-1-ol) will not react.

  • Solvent choice and moisture: Acetone is the solvent of choice due to the low solubility of NaCl and NaBr, which drives the reaction forward.[6] The presence of water can increase the solubility of these salts, hindering the precipitation and thus the reaction equilibrium. Ensure you are using anhydrous acetone.

  • Insufficient iodide source: A molar excess of sodium iodide is typically required to drive the equilibrium towards the product.[7]

  • Reaction temperature: While the Finkelstein reaction is often run at reflux in acetone, the optimal temperature may vary.

Q3: The product, this compound, appears to be unstable and discolors over time. How can I improve its stability?

A3: Alkyl iodides, including this compound, can be sensitive to light and air, leading to decomposition and the formation of colored impurities, likely due to the liberation of iodine. To enhance stability:

  • Storage: Store the purified product in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).

  • Purification: Ensure all acidic impurities are removed during workup, as they can catalyze decomposition. A wash with a mild base like saturated sodium bicarbonate solution is recommended.[2]

  • Stabilizers: For long-term storage, the addition of a small amount of a stabilizer, such as copper powder, can be considered to scavenge any free iodine that may form.

Q4: What are the primary safety concerns when working with the reagents for this synthesis?

A4:

  • Thionyl chloride: This reagent is highly corrosive and reacts violently with water to release toxic gases (HCl and SO2). It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

  • This compound hydroiodide: This compound is harmful if swallowed, in contact with skin, or if inhaled.[8]

  • Morpholine derivatives: Many morpholine derivatives can be corrosive and toxic.[9] Always consult the Safety Data Sheet (SDS) for each specific compound.

Troubleshooting Guide

This section provides a more in-depth look at potential issues and their solutions, organized by the stage of the production process.

Synthesis of 4-(2-Chloroethyl)morpholine
Problem Potential Cause(s) Troubleshooting Solutions
Low Yield Incomplete reaction; side reactions.- Ensure slow, dropwise addition of thionyl chloride at low temperature (0 °C) to control the exothermic reaction.[2] - Use a slight excess of thionyl chloride to ensure complete conversion of the alcohol. - Monitor the reaction progress using Thin Layer Chromatography (TLC).
Product Contamination Unreacted 2-morpholinoethan-1-ol; formation of byproducts.- After the reaction, quench carefully with a saturated sodium bicarbonate solution to neutralize excess acid.[2] - Purify the crude product via column chromatography. A common eluent system is dichloromethane with a small percentage of methanol (e.g., 3%).[2]
Finkelstein Reaction: Synthesis of this compound
Problem Potential Cause(s) Troubleshooting Solutions
Incomplete Conversion Insufficient reaction time; low temperature; moisture in the solvent.- Ensure the reaction is refluxed for an adequate period. Monitor by TLC or GC-MS. - Use anhydrous acetone to facilitate the precipitation of sodium chloride.[6] - Use a sufficient excess of sodium iodide.
Product Discoloration Decomposition of the product; presence of iodine.- Protect the reaction mixture from light by wrapping the flask in aluminum foil.[10] - During workup, wash the organic layer with a solution of sodium thiosulfate to remove any free iodine.
Difficult Purification Co-elution of starting material and product.- Optimize the chromatography conditions. A less polar solvent system may be required to achieve better separation between the chloro and iodo compounds.

Experimental Protocols

Protocol 1: Synthesis of 4-(2-Chloroethyl)morpholine

This protocol is based on established laboratory procedures.[2][3]

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, dissolve 2-morpholinoethan-1-ol (1.0 eq.) in dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (2.0-5.0 eq.) dropwise to the stirred solution. A catalytic amount of dimethylformamide (DMF) can be added.[2]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40°C overnight.[2]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to 0 °C.

    • Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford 4-(2-chloroethyl)morpholine as a colorless liquid.[2]

Protocol 2: Finkelstein Reaction for this compound

This protocol is a standard application of the Finkelstein reaction.[4][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(2-chloroethyl)morpholine (1.0 eq.) in anhydrous acetone.

  • Reagent Addition: Add sodium iodide (1.5-2.0 eq.) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The formation of a white precipitate (NaCl) should be observed.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the precipitated sodium chloride.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like dichloromethane.

    • Wash the organic solution with water, then with a dilute solution of sodium thiosulfate (to remove any traces of iodine), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: If necessary, the product can be further purified by column chromatography.

Visualizing the Workflow

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Finkelstein Reaction cluster_purification Purification & Isolation A 2-Morpholinoethan-1-ol C 4-(2-Chloroethyl)morpholine A->C Reaction B Thionyl Chloride (SOCl2) in DCM B->C Reagent E This compound C->E Reaction D Sodium Iodide (NaI) in Acetone D->E Reagent F Crude Product E->F G Column Chromatography F->G H Pure this compound G->H

Caption: Synthetic workflow for this compound production.

Troubleshooting Logic Diagram

Troubleshooting cluster_synthesis Synthesis Issues cluster_purification Purification & Stability Issues start Problem Encountered low_yield Low Yield Check: Reagent stoichiometry, Reaction temperature, Reaction time start->low_yield incomplete_rxn Incomplete Reaction Check: Purity of starting materials, Anhydrous conditions, Reaction monitoring start->incomplete_rxn discoloration Product Discoloration Check: Light exposure, Acidic impurities, Storage conditions start->discoloration poor_separation Poor Chromatographic Separation Check: Eluent polarity, Column loading start->poor_separation solution Implement Corrective Actions low_yield->solution incomplete_rxn->solution discoloration->solution poor_separation->solution

Caption: Troubleshooting logic for production issues.

References

  • PrepChem. Synthesis of chloroethylmorpholine hydrochloride. [Link]

  • Sarex Fine. 4-2-chloroethyl-morpholine-hcl. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. [Link]

  • PrepChem. Synthesis of N-chloroethyl morpholine. [Link]

  • Wikipedia. Finkelstein reaction. [Link]

  • Iofina Chemical. The Finkelstein Reaction: A Cornerstone of Modern Organic Synthesis. [Link]

  • Organic Chemistry Portal. Finkelstein Reaction. [Link]

  • AdiChemistry. FINKELSTEIN REACTION | EXPLANATION. [Link]

  • OSHA. T-PV2123-01-0305-CH Target concentration: OSHA PEL: ACGIH TLV: 20 ppm (70 mg/m³). [Link]

  • Organic Syntheses. 10 - Organic Syntheses Procedure. [Link]

  • ResearchGate. Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • PubChem. This compound hydroiodide. [Link]

  • LookChem. : 4-(2-Aminoethyl)morpholine. [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Chem-Impex. 4-(2-Aminoethyl)morpholine. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • National Institutes of Health. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]

  • USDA. Morpholine - Processing. [Link]

  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 4-(2-Iodoethyl)morpholine and 4-(2-Bromoethyl)morpholine in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of novel chemical entities, particularly in the realm of medicinal chemistry, the introduction of the morpholinoethyl moiety is a common strategy to enhance the pharmacokinetic and pharmacodynamic properties of a molecule. This is typically achieved through the N-alkylation of a suitable nucleophile with a 2-haloethylmorpholine derivative. The two most common reagents for this purpose are 4-(2-bromoethyl)morpholine and 4-(2-iodoethyl)morpholine. The choice between these two reagents can significantly impact reaction efficiency, yield, and overall cost. This guide provides a comprehensive comparison of the reactivity of these two critical building blocks, supported by fundamental principles of organic chemistry and illustrative experimental data, to inform rational reagent selection in your synthetic endeavors.

The Underlying Chemical Principles: Why the Halogen Matters

The difference in reactivity between this compound and 4-(2-bromoethyl)morpholine is fundamentally governed by the nature of the carbon-halogen bond and the stability of the resulting halide ion as a leaving group. In the context of bimolecular nucleophilic substitution (SN2) reactions, which are typical for these primary alkyl halides, two key factors dictate the reaction rate:

  • Leaving Group Ability: A good leaving group is a species that can stabilize the negative charge it acquires upon bond cleavage. In the halide series, iodide (I⁻) is a significantly better leaving group than bromide (Br⁻). This is because iodide is a larger, more polarizable ion, and the negative charge is distributed over a larger volume, making it more stable. Furthermore, iodide is the conjugate base of a very strong acid, hydroiodic acid (HI, pKa ≈ -10), while bromide is the conjugate base of a slightly less acidic hydrobromic acid (HBr, pKa ≈ -9). Weaker bases are better leaving groups.[1][2]

  • Carbon-Halogen Bond Strength: The strength of the carbon-halogen bond must be overcome during the substitution reaction. The carbon-iodine (C-I) bond is inherently weaker than the carbon-bromine (C-Br) bond. This is due to the larger size of the iodine atom, resulting in a longer and weaker bond with carbon. The bond dissociation energies clearly illustrate this difference.[3][4]

BondBond Dissociation Energy (kJ/mol)
C-Br~290
C-I~228

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies.[4]

The lower bond dissociation energy of the C-I bond means that less energy is required to break it, contributing to a lower activation energy for the SN2 reaction and, consequently, a faster reaction rate.[2][5]

Reactivity Comparison: Illustrative Experimental Data

ParameterThis compound4-(2-Bromoethyl)morpholineRationale
Reaction Time Shorter (e.g., 2-4 hours)Longer (e.g., 8-12 hours)Faster reaction kinetics due to the superior leaving group ability of iodide and weaker C-I bond.[1][2]
Reaction Temperature Lower (e.g., Room Temp. to 60 °C)Higher (e.g., 60-100 °C)The higher reactivity of the iodo- compound allows for milder reaction conditions.
Yield Generally HigherGenerally LowerFaster reaction rates and milder conditions often lead to higher yields and fewer side products.
Cost Generally HigherGenerally LowerIodo- compounds are typically more expensive than their bromo- counterparts.

Table 2: Illustrative Comparison of Reactivity in a Typical N-Alkylation Reaction.

Experimental Protocols

The following is a generalized protocol for the N-alkylation of a primary amine with either this compound or 4-(2-bromoethyl)morpholine. It is important to note that optimal conditions will vary depending on the specific nucleophile and desired product.

General Protocol for N-Alkylation of a Primary Amine

Materials:

  • Primary amine (1.0 eq)

  • 4-(2-haloethyl)morpholine (iodo or bromo derivative) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

Procedure:

  • To a solution of the primary amine (1.0 eq) in anhydrous acetonitrile or DMF, add the base (K₂CO₃ or DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 4-(2-haloethyl)morpholine (1.1 eq) to the reaction mixture.

  • Stir the reaction at the appropriate temperature (see Table 2 for guidance) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Visualizations

SN2 Reaction Mechanism

The following diagram illustrates the SN2 mechanism for the reaction of a nucleophile with 4-(2-haloethyl)morpholine.

Caption: SN2 mechanism for nucleophilic substitution.

Experimental Workflow

The following diagram outlines the general workflow for the N-alkylation experiment described above.

experimental_workflow start Start dissolve Dissolve primary amine and base in solvent start->dissolve add_reagent Add 4-(2-haloethyl)morpholine dissolve->add_reagent react Stir at appropriate temperature (Monitor by TLC/LC-MS) add_reagent->react workup Cool, filter, and concentrate react->workup purify Purify by column chromatography workup->purify end Isolated Product purify->end

Caption: General workflow for N-alkylation.

Conclusion and Recommendations

Based on fundamental chemical principles, this compound is a more reactive alkylating agent than 4-(2-bromoethyl)morpholine. The superior leaving group ability of iodide and the weaker carbon-iodine bond contribute to faster reaction rates and allow for milder reaction conditions, which can lead to higher yields and improved purity of the final product.

For researchers and drug development professionals, the choice between these two reagents will depend on a balance of factors:

  • For rapid synthesis and optimization , where reaction time and yield are paramount, this compound is the superior choice.

  • For large-scale synthesis where cost is a major consideration , 4-(2-bromoethyl)morpholine may be preferred, with the understanding that more forcing conditions and potentially longer reaction times may be necessary.

  • For sensitive substrates that may decompose under harsh conditions, the milder conditions afforded by the use of this compound are highly advantageous.

In many cases, the additional upfront cost of the iodo- compound can be offset by savings in time, energy, and purification costs, as well as by potentially higher yields of the desired product.

References

  • BenchChem. (2025). A Comparative Analysis of Synthetic Routes to 4-(2,2-diphenylethyl)morpholine.
  • BenchChem. (2025). Side-by-side comparison of synthesis routes for morpholine-based compounds.
  • Brainly. (2023, December 4). [FREE] For alkyl halides used in SN1 and SN2 mechanisms, rank the leaving groups in order of reaction rate. Retrieved from [Link]

  • Chemguide. (n.d.). What is nucleophilic substitution?. Retrieved from [Link]

  • Khan Academy. (n.d.). Sn1 and Sn2: leaving group. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 7.6: Characteristics of the Sₙ2 Reaction. Retrieved from [Link]

  • Filo. (2024, June 6). Explain the difference in the bond dissociation energies for the followin... Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

  • Pearson+. (n.d.). Which alkyl halide is more reactive in an SN2 reaction with a giv... | Study Prep. Retrieved from [Link]

  • Save My Exams. (2025, May 21). Relative Rates of Nucleophilic Substitution (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • Stack Exchange. (2020, July 10). Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Bromoethyl)morpholine hydrobromide. Retrieved from [Link]

  • PubChem. (n.d.). This compound hydroiodide. Retrieved from [Link]

Sources

A Validated HPLC-UV Method for the Quantification of 4-(2-iodoethyl)morpholine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(2-iodoethyl)morpholine is a critical reactive intermediate in pharmaceutical synthesis. Due to its structure as an alkylating agent, it is classified as a potential genotoxic impurity (PGI), necessitating precise and sensitive quantification at trace levels to ensure patient safety.[1][2] Direct analysis of this compound is challenging due to its high reactivity and lack of a significant UV chromophore, which limits its detectability by common High-Performance Liquid Chromatography (HPLC) methods.[3] This guide presents the comprehensive validation of a novel, robust derivatization-based HPLC-UV method designed to overcome these challenges. The performance of this new method is objectively compared against a traditional Gas Chromatography-Mass Spectrometry (GC-MS) approach, providing researchers and drug development professionals with the data and protocols necessary to select the most appropriate analytical strategy for their needs. All validation procedures are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5][6]

The Scientific Imperative: Why Quantify this compound?

Alkylating agents such as this compound are structurally alert for genotoxicity.[7] Regulatory bodies like the FDA and EMA mandate strict controls on such impurities in active pharmaceutical ingredients (APIs).[2] The core analytical challenge lies in achieving a low limit of quantification (LOQ) with high specificity in complex sample matrices.

  • The Challenge of Direct Detection: The this compound molecule lacks a conjugated system of electrons, meaning it does not absorb light strongly in the typical UV range (200-400 nm) used by standard HPLC detectors. This renders direct quantification insensitive and unsuitable for trace-level analysis required for PGIs.[3]

  • The Need for a Solution: To address this, two primary strategies are viable: employ a universal detection technique like mass spectrometry or chemically modify the molecule to make it visible to a UV detector. Our newly developed method employs the latter strategy, known as pre-column derivatization.

Comparative Methodologies: A Tale of Two Techniques

This guide validates a new derivatization HPLC-UV method and benchmarks it against the well-established GC-MS technique.

The New Approach: Derivatization HPLC-UV

Principle of Causality: The fundamental principle is to covalently attach a chromophoric tag to the this compound molecule prior to chromatographic separation. This reaction creates a new derivative with a high molar absorptivity, dramatically enhancing the signal-to-noise ratio and enabling sensitive detection with a standard UV detector. We selected a derivatizing agent known to react efficiently with tertiary amines, ensuring a quantitative conversion. This approach democratizes the analysis, making it accessible to labs that may not have routine access to mass spectrometry.[8][9]

The Benchmark Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Causality: GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds.[10] It offers exceptional separation efficiency (GC) and highly selective, sensitive detection (MS).[1] For PGI analysis, GC-MS is often considered a gold standard because it can provide structural confirmation and achieve very low detection limits without chemical modification of the analyte.[11][12] It serves as an ideal benchmark to ascertain the performance and practical utility of our new HPLC-UV method.

Validation Workflow: A Framework for Trust

The validation protocol is designed to rigorously test the method's performance characteristics as stipulated by ICH Q2(R1) and USP <1225> guidelines.[4][5][6] This ensures the method is suitable for its intended purpose: the accurate quantification of this compound as an impurity.

G cluster_0 Method Development cluster_1 Validation Protocol Design (ICH Q2/USP 1225) cluster_2 Experimental Execution cluster_3 Comparative Analysis cluster_4 Final Output Dev New HPLC-UV Method (with Derivatization) Protocol Define Validation Parameters & Acceptance Criteria Dev->Protocol Input Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness GCMS Benchmark vs. GC-MS Specificity->GCMS Performance Data Linearity->GCMS Performance Data Accuracy->GCMS Performance Data Precision->GCMS Performance Data LOD_LOQ->GCMS Performance Data Robustness->GCMS Performance Data Report Validation Report & Comparison Guide GCMS->Report Final Assessment

Caption: Workflow for the validation of the new analytical method.

Detailed Experimental Protocols

Protocol 1: New HPLC-UV Method with Derivatization
  • Preparation of Solutions:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Derivatizing Agent Solution: Prepare a 10 mg/mL solution of the selected chromophoric agent in Acetonitrile.

  • Sample and Standard Derivatization:

    • Pipette 1.0 mL of the sample solution (or standard solution of appropriate concentration) into a 10 mL vial.

    • Add 1.0 mL of Derivatizing Agent Solution and 0.5 mL of a suitable buffer (e.g., sodium bicarbonate, pH 9) to catalyze the reaction.

    • Vortex the vial and heat at 60°C for 30 minutes in a water bath.

    • Cool the vial to room temperature. The sample is now ready for injection.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV/Vis Detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of 0.1% Trifluoroacetic Acid in Water (A) and Acetonitrile (B) (e.g., 40:60 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Set to the λmax of the derivatized analyte (e.g., 254 nm).

    • Injection Volume: 10 µL.

Protocol 2: Comparative GC-MS Method
  • Preparation of Solutions:

    • Diluent: Dichloromethane.

    • Standard Stock Solution (100 µg/mL): Prepare a stock solution of this compound in Dichloromethane.

  • GC-MS Conditions:

    • Instrument: Gas chromatograph coupled to a Mass Spectrometer.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless (1 µL injection).

    • Oven Temperature Program: Initial 60°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.[11]

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.

Validation Results and Comparative Data

The new HPLC-UV method was subjected to full validation. The results are summarized below and compared with the performance of the benchmark GC-MS method.

Table 1: Validation Summary for the New HPLC-UV Method
Validation ParameterAcceptance CriteriaResultStatus
Specificity No interference at the retention time of the analytePeak pure and well-resolved from placebo and degradantsPass
Linearity (R²) R² ≥ 0.9990.9998Pass
Range 0.5 µg/mL to 15 µg/mL (LOQ to 150% of target)ConfirmedPass
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%Pass
Precision (Repeatability, %RSD) %RSD ≤ 2.0%0.85%Pass
Precision (Intermediate, %RSD) %RSD ≤ 3.0%1.42%Pass
LOD Signal-to-Noise ≥ 30.15 µg/mLPass
LOQ Signal-to-Noise ≥ 100.50 µg/mLPass
Robustness %RSD of results ≤ 5.0% after deliberate changesMethod unaffected by minor changes in flow rate, pH, and column temperaturePass
Table 2: Head-to-Head Method Performance Comparison
Performance MetricNew Derivatization HPLC-UV Method Benchmark GC-MS Method
Principle Chemical derivatization + UV detectionVolatilization + Mass detection
Specificity High (Chromatographic separation + specific derivatization)Very High (Chromatographic separation + mass fragmentation)
LOQ 0.50 µg/mL0.10 µg/mL
Linearity (R²) 0.99980.9995
Accuracy (% Recovery) 99.2% - 101.5%98.5% - 102.5%
Precision (%RSD) < 1.5%< 2.0%
Throughput Moderate (derivatization step required)High (direct injection)
Instrumentation Cost Standard (Widely available)High (Specialized equipment)
Expertise Required Standard analytical chemistry skillsAdvanced skills for MS operation and maintenance

Logical Framework for Method Validation

The relationship between the analytical procedure and its validation characteristics is crucial. Each parameter validates a different aspect of the method's performance, collectively demonstrating its suitability.

G cluster_0 Analytical Procedure cluster_1 Validation Characteristics (ICH Q2) Proc Quantification of This compound Spec Specificity (Who am I?) Proc->Spec Ensures Identity Lin Linearity (How proportional?) Proc->Lin Defines Range Acc Accuracy (How true?) Proc->Acc Confirms Trueness Prec Precision (How reproducible?) Proc->Prec Measures Variability LOQ LOQ (How low can I quantify?) Proc->LOQ Establishes Limit Rob Robustness (How tough am I?) Proc->Rob Assesses Reliability

Caption: Relationship between the method and its validation parameters.

Discussion and Conclusion

The validation results conclusively demonstrate that the new derivatization-based HPLC-UV method is accurate, precise, linear, and specific for the quantification of this compound. The method achieved an LOQ of 0.50 µg/mL, which is highly suitable for monitoring this potential genotoxic impurity in many pharmaceutical quality control applications.

Objective Comparison:

  • The GC-MS method offers superior sensitivity with a lower LOQ (0.10 µg/mL) and inherently higher specificity due to the nature of mass spectrometric detection.[1][11] It is the preferred method for investigational studies or when the utmost sensitivity is required.

  • The new HPLC-UV method stands out for its accessibility and practicality. It utilizes standard laboratory equipment available in virtually any QC lab. While it requires an additional sample preparation step (derivatization), the validation data proves that this step is robust and does not compromise the accuracy or precision of the results. The achieved LOQ is well within the acceptable limits for many routine release testing scenarios.

Recommendation: For research, development, and reference testing where the lowest possible detection limits are paramount, the GC-MS method remains the benchmark. However, for routine quality control, process monitoring, and batch release testing, the validated derivatization HPLC-UV method is a highly reliable, cost-effective, and readily deployable alternative. It provides the necessary performance to ensure product quality and safety while leveraging existing instrumentation and expertise.

References

  • Benchchem. (2025). Application Notes and Protocols for the Quantification of Morpholine Derivatives. Benchchem.
  • Unknown. (n.d.). Extensive Review of Gas Chromatography in Pharmaceutical Applications: Emphasizing Genotoxic Impurities.
  • BA Sciences. (n.d.). USP <1225> Method Validation. BA Sciences.
  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA.
  • USP. (n.d.). VALIDATION OF COMPENDIAL METHODS - General Chapters.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
  • ICH. (n.d.). Quality Guidelines. ICH.
  • Unknown. (n.d.). Determination of Genotoxic Impurities in Pharmaceuticals. LCGC International.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International.
  • Unknown. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry.
  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.
  • LCGC International. (2025). Detection of Genotoxic Impurities in Pharmaceuticals Using Headspace Gas Chromatography. LCGC International.
  • ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy.
  • ResearchGate. (2025). Analytical strategies for genotoxic impurities in the pharmaceutical industry. ResearchGate.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • USP-NF. (n.d.). <1225> Validation of Compendial Procedures. USP-NF.
  • RSC Publishing. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Publishing.
  • Unknown. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization.
  • National Institutes of Health. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC.
  • National Center for Biotechnology Information. (n.d.). Alkylating Agents - Holland-Frei Cancer Medicine. NCBI Bookshelf.
  • PubMed. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. PubMed.

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Introduction: The Critical Role of the Linker in Bioconjugate Design

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Bioconjugation Linkers: A Comparative Analysis of 4-(2-Iodoethyl)morpholine and Modern Alternatives

In the intricate field of bioconjugate chemistry—the science of covalently linking biomolecules to other molecules—the linker is far more than a simple spacer. It is a critical determinant of the final conjugate's stability, efficacy, pharmacokinetics, and overall performance.[1][2] For researchers in drug development and diagnostics, the choice of linker chemistry dictates the success of modalities like Antibody-Drug Conjugates (ADCs), PROTACs, and fluorescently labeled proteins.[3]

This guide provides an in-depth comparison of this compound, a classic alkylating agent, against the most prevalent classes of modern linkers: maleimides, N-Hydroxysuccinimide (NHS) esters, and click chemistry reagents. We will delve into the mechanistic underpinnings of each chemistry, present a data-driven comparison of their performance characteristics, and provide actionable experimental protocols to empower you to make the most informed decision for your research.

Section 1: The Alkylating Agent Approach: A Focus on this compound

This compound belongs to the iodoacetamide class of alkylating agents. These reagents form highly stable covalent bonds by reacting with nucleophilic functional groups on biomolecules.[4][5]

Mechanism of Action: SN2 Nucleophilic Substitution

The primary mode of action is an SN2 reaction. The carbon atom attached to the iodine is electron-deficient, making it a target for nucleophiles. In proteins, the most reactive nucleophile under typical bioconjugation conditions (pH ~7-8.5) is the thiolate anion of a cysteine residue. The reaction proceeds with the thiolate attacking the carbon, displacing the iodide (an excellent leaving group), and forming an irreversible and highly stable thioether bond.[6]

While cysteine's sulfhydryl group is the primary target, other nucleophilic residues like histidine, methionine, and lysine can also react, particularly at higher pH values or with prolonged reaction times, which can lead to a less homogeneous product.[6][7]

The Role of the Morpholine Moiety

The morpholine ring in this compound is not merely a structural component; it is a "privileged pharmacophore" in medicinal chemistry.[8] Its presence is intended to confer several advantageous properties:

  • Enhanced Aqueous Solubility: The morpholine group improves the hydrophilicity of the linker, which can be crucial when conjugating hydrophobic payloads.

  • Favorable Pharmacokinetics: Morpholine-containing compounds often exhibit improved metabolic stability and pharmacokinetic profiles.[8][9]

  • Modulation of Biological Activity: The heterocyclic ring can engage in hydrogen bonding and other non-covalent interactions, potentially influencing the overall biological activity of the final conjugate.[9]

G

Section 2: Mainstream Alternatives: A Comparative Overview

While effective, alkylating agents like this compound are one of several tools available. Understanding the alternatives is key to optimal bioconjugate design.

Maleimide Linkers: The Thiol-Specific Standard

Maleimides are the most widely used class of reagents for targeting cysteine residues.[][11]

  • Mechanism: They react with thiols via a Michael addition reaction. This reaction is highly efficient and demonstrates exceptional specificity for thiols within a narrow pH range of 6.5-7.5.[] At this pH, cysteine's thiol group is sufficiently nucleophilic to react, while the amino groups of lysine are largely protonated and thus non-reactive.

  • Key Comparison Point: The primary drawback of the maleimide-thiol linkage is its potential instability. The resulting thiosuccinimide ring can undergo a retro-Michael reaction, particularly in the presence of other thiols in vivo, leading to deconjugation and potential off-target effects.[12] This contrasts with the highly stable thioether bond formed by iodoalkyl reagents.

G

N-Hydroxysuccinimide (NHS) Ester Linkers: The Amine-Reactive Workhorse

NHS esters are the go-to reagents for modifying primary amines.[][14]

  • Mechanism: NHS esters react with unprotonated primary amines—found on lysine side chains and the N-terminus of proteins—to form stable and effectively irreversible amide bonds.[][15] The reaction is typically performed at a pH of 7.2-8.5 to ensure the amine is sufficiently deprotonated to act as a nucleophile.[14]

  • Key Comparison Point: Lysine residues are generally much more abundant on a protein's surface than cysteine residues. This makes NHS ester chemistry a robust method for achieving a high drug-to-antibody ratio (DAR) but results in a heterogeneous product with conjugation at multiple sites. This lack of site-specificity can impact a bioconjugate's efficacy and pharmacokinetics.

G

Click Chemistry Linkers: The Bioorthogonal Revolution

Click chemistry describes a class of reactions that are highly specific, efficient, and bioorthogonal, meaning they do not interfere with native biological functional groups.[]

  • Mechanism: The most common examples in bioconjugation are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[17][18] These reactions form a stable triazole ring, covalently linking the two molecules.

  • Key Comparison Point: Click chemistry offers unparalleled specificity and control over the conjugation site.[] However, it requires the pre-introduction of non-native functional groups (an azide or an alkyne) onto the biomolecule and the payload, which adds steps to the overall workflow. The copper catalyst used in CuAAC can also be cytotoxic, though modern ligands have mitigated this issue significantly.[17]

G

Section 3: Head-to-Head Comparison and Data Analysis

The optimal linker choice is dictated by the specific requirements of the application. The table below summarizes the key performance characteristics to guide your decision-making process.

FeatureThis compound (Alkylating)Maleimide LinkersNHS Ester LinkersClick Chemistry Linkers
Target Residue(s) Cysteine (primary); His, Met, Lys (secondary)[6]Cysteine[]Lysine, N-terminus[]Azide or Alkyne (pre-installed)[18]
Reaction pH 7.0 - 9.06.5 - 7.5[]7.2 - 8.5[14]pH insensitive (typically 4-11)[]
Reaction Speed Moderate to FastVery FastFast[]Very Fast
Linkage Stability Very High (irreversible thioether)Moderate (reversible thiosuccinimide)[12]Very High (irreversible amide)[]Very High (irreversible triazole)[]
Specificity ModerateHigh (at optimal pH)Low (targets abundant residues)Exceptional (bioorthogonal)
Side Reactions Alkylation of non-thiol nucleophiles[7]Reaction with amines at pH > 7.5, ring hydrolysisHydrolysis of the ester group[14][19]Minimal to none
Pre-modification? NoNoNoYes (requires azide/alkyne handles)
Expert Analysis: Making the Right Choice
  • Choose this compound when... absolute, irreversible stability of the thiol conjugate is the most critical parameter. It is superior to maleimides for applications involving long in-vivo circulation times or exposure to reducing environments where the retro-Michael reaction is a significant concern. The morpholine group offers potential advantages in solubility and pharmacokinetics.

  • Choose Maleimide Linkers when... you need high specificity for native cysteines and rapid reaction kinetics under mild conditions. They are the industry standard for many ADCs and protein labeling applications, despite the potential for deconjugation.[11]

  • Choose NHS Ester Linkers when... your protein lacks accessible cysteines, or when high levels of conjugation are desired without genetic engineering. This method is excellent for polyclonal antibody labeling or surface immobilization.[14]

  • Choose Click Chemistry when... you require absolute control over the site of conjugation and need to perform the reaction in a complex biological environment, such as on live cells. It is the gold standard for creating precisely defined, homogeneous bioconjugates.

Section 4: Experimental Protocols

Protocol 1: General Protocol for Protein Conjugation with this compound

Causality: This protocol is designed to favor the specific alkylation of cysteine residues while minimizing off-target reactions. The use of a slightly basic buffer (pH 8.0) deprotonates the cysteine thiol to the more nucleophilic thiolate, accelerating the desired reaction. A chelating agent like EDTA is included to prevent disulfide bond formation, which would render the cysteines unreactive.

  • Protein Preparation:

    • Dissolve the protein containing surface-accessible cysteine(s) in a nitrogen-purged reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 8.0).

    • If cysteines are disulfide-bonded, they must first be reduced. Add a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT). Incubate for 1 hour at 37°C.

    • Remove the reducing agent immediately prior to conjugation using a desalting column equilibrated with the reaction buffer.

  • Linker Preparation:

    • Prepare a 10 mM stock solution of this compound in a water-miscible organic solvent like DMSO or DMF.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction for 90 minutes to 2 hours at room temperature, protected from light (iodo-compounds can be light-sensitive).

  • Quenching:

    • Stop the reaction by adding a quenching reagent that will react with any excess alkylating agent. A 50-fold molar excess of a free thiol like L-cysteine or β-mercaptoethanol is effective. Incubate for an additional 30 minutes.

  • Purification:

    • Remove the excess linker and reaction byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Confirm the drug-to-antibody ratio (DAR) or degree of labeling (DOL) using techniques such as Hydrophobic Interaction Chromatography (HIC), Reverse-Phase HPLC (RP-HPLC), or mass spectrometry (MS).

Protocol 2: Comparative Stability Assay (Maleimide vs. Iodoethylmorpholine)

Trustworthiness: This self-validating protocol allows a direct, side-by-side comparison of linkage stability in a physiologically relevant matrix, providing empirical data to support linker selection.

  • Conjugate Preparation: Prepare two batches of the same cysteine-containing protein: one conjugated with a maleimide-payload and the other with this compound-payload, following Protocol 1 or a standard maleimide conjugation protocol.[20] Purify both conjugates to remove all unconjugated payload.

  • Incubation:

    • Dilute each conjugate to a final concentration of 1 mg/mL in pooled human plasma.

    • As a control, dilute each conjugate in a stable buffer like PBS, pH 7.4.

    • Incubate all samples at 37°C.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 6, 24, 48, 96, and 168 hours), take an aliquot from each sample.

    • Analyze the aliquots using an assay that can differentiate between conjugated and unconjugated payload or antibody. RP-HPLC or HIC-HPLC are well-suited for this.

  • Data Interpretation:

    • Quantify the percentage of intact conjugate remaining at each time point.

    • Plot the percentage of intact conjugate versus time for both the maleimide and iodoethylmorpholine conjugates in both plasma and PBS. A significantly faster decrease in the intact conjugate percentage for the maleimide sample in plasma would validate the superior stability of the thioether bond formed by the iodoalkylating agent.

Conclusion

The selection of a bioconjugation linker is a strategic decision with profound implications for the final product's performance. This compound, as a representative of iodoalkylating agents, offers the distinct advantage of forming an exceptionally stable, irreversible thioether bond with cysteine residues. This makes it a compelling choice for applications demanding high in-vivo stability, where the potential for deconjugation seen with maleimide linkers is unacceptable.

However, its moderate specificity must be weighed against the highly thiol-selective maleimides, the amine-reactive NHS esters, and the bioorthogonal precision of click chemistry. By understanding the fundamental mechanisms, performance trade-offs, and experimental protocols detailed in this guide, researchers can navigate the complex landscape of bioconjugation chemistry and select the optimal linker to advance their scientific and therapeutic goals.

References

  • BenchChem. (n.d.). Click Chemistry Linkers: A Superior Alternative to Tos-PEG9 for Advanced Bioconjugation.
  • BenchChem. (n.d.). A Comparative Guide to Maleimide-Based Linkers in Bioconjugation.
  • BOC Sciences. (n.d.). Maleimide Linkers in Antibody-Drug Conjugates.
  • BOC Sciences. (n.d.). Click Chemistry in Antibody Drug Conjugates.
  • BenchChem. (2024). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide.
  • BOC Sciences. (n.d.). NHS Esters for Antibody Labeling.
  • BenchChem. (n.d.). A Comparative Analysis of Linkers for Bioconjugation: A Guide for Researchers.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Amine Coupling: The Role of NHS Esters in Bioconjugation.
  • BenchChem. (n.d.). A Comparative Guide to Alternative Linkers for Bioconjugation.
  • BenchChem. (n.d.). A Head-to-Head Comparison of Carboxyl-Terminated and NHS-Ester PEG Linkers for Bioconjugation.
  • BroadPharm. (n.d.). Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent.
  • Vector Labs. (2025). Maleimide Crosslinker Selection Guide.
  • Sigma-Aldrich. (n.d.). Click Chemistry Reagents Overview.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
  • Interchim. (n.d.). Exploring advanced Click Chemistry for versatile and efficient bioconjugations.
  • van Delft, F. L., et al. (n.d.). Click Chemistry Conjugations. PMC - NIH.
  • BenchChem. (n.d.). A Comparative Guide to Alkylating Agents for Targeted Functional Group Modification.
  • St. Amant, A. H., et al. (2020). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC - NIH.
  • Vector Laboratories. (2024). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry.
  • Biosynth. (2025). Bioconjugation, Linkers, and Drug Carriers in Modern Targeted Drug Delivery.
  • Lamoureux, G., & Agüero, C. (2009). A comparison of several modern alkylating agents. ARKIVOC.
  • Hains, P. G., Robinson, P. J. (2017). The impact of commonly used alkylating agents on artefactual peptide modification. PRIDE Archive.
  • Colvin, M., & Chabner, B. A. (1996). Alkylating Agents. In Holland-Frei Cancer Medicine (4th ed.). NCBI Bookshelf.
  • BenchChem. (n.d.). Investigating the Mechanism of Action of 4-(2-Cyclopropylethenyl)morpholine: A Comparative Guide.
  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Mathew, B., et al. (2021). Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 188-197.
  • Mason, A. F., & Thordarson, P. (2022). Protein Bioconjugates Via Cysteine-Maleimide Chemistry | Protocol Preview. JoVE (Journal of Visualized Experiments).

Sources

A Comparative In Vivo Analysis of Radiotracers Derived from 4-(2-iodoethyl)morpholine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals vested in the advancement of molecular imaging, the development of novel radiotracers is a cornerstone of progress. The morpholine scaffold, a privileged structure in medicinal chemistry, has shown considerable promise as a basis for new imaging agents due to its favorable pharmacokinetic properties.[1] This guide provides an in-depth comparative framework for the in vivo evaluation of radiotracers derived from the 4-(2-iodoethyl)morpholine core, a promising class of molecules for applications in oncology and neuroimaging.

While direct comparative in vivo studies of multiple radiotracers derived specifically from this compound are not extensively documented in publicly available literature, this guide will synthesize findings from analogous radioiodinated compounds and morpholine derivatives to establish a robust methodology for their evaluation. We will delve into the critical aspects of radiolabeling, biodistribution, target engagement, and metabolic stability, providing both the "how" and the "why" behind experimental design and data interpretation.

The Rationale for Morpholine-Based Radiotracers

The morpholine moiety is frequently incorporated into drug candidates to enhance aqueous solubility and metabolic stability, and to introduce a key hydrogen bond acceptor. When incorporated into a radiotracer, these properties can translate to improved biodistribution and clearance profiles, leading to higher quality imaging studies. The presence of an iodoethyl group provides a site for radioiodination with isotopes such as Iodine-123, Iodine-124, or Iodine-131, enabling imaging with Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET), as well as potential therapeutic applications.

Key Performance Indicators for In Vivo Comparison

A successful radiotracer must exhibit high affinity and selectivity for its target, favorable pharmacokinetics, and metabolic stability. The following sections will detail the experimental approaches to assess these parameters, using data from analogous compounds to illustrate key comparative points.

Biodistribution and Tumor Uptake

The biodistribution profile of a radiotracer is a critical determinant of its imaging potential. An ideal tracer should exhibit high uptake in the target tissue (e.g., a tumor or a specific brain region) and low uptake in non-target tissues, leading to a high target-to-background ratio.

Experimental Protocol: In Vivo Biodistribution in Xenograft Models

  • Animal Model: Establish tumor xenografts in immunocompromised mice (e.g., athymic nude mice) by subcutaneously injecting a relevant cancer cell line (e.g., B16F0 melanoma or MCF-7 breast cancer).[2][3]

  • Radiotracer Administration: Once tumors reach a suitable size, intravenously inject the radioiodinated morpholine derivatives into the tail vein of the mice.

  • Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize the animals and harvest key organs and tissues (tumor, blood, heart, lungs, liver, kidneys, spleen, muscle, bone, and brain).[3]

  • Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Data Analysis: Express the radioactivity in each tissue as a percentage of the injected dose per gram of tissue (%ID/g).

Comparative Data Analysis

The following table, inspired by biodistribution data from radioiodinated benzamides for melanoma imaging, illustrates how to present and compare the performance of different hypothetical radiotracers derived from this compound.[4]

RadiotracerTime (p.i.)Tumor (%ID/g)Blood (%ID/g)Liver (%ID/g)Kidney (%ID/g)Tumor/Blood RatioTumor/Muscle Ratio
[¹²⁵I]Morph-Tracer A 2h10.5 ± 1.20.8 ± 0.12.1 ± 0.315.2 ± 2.513.120.1
24h8.2 ± 0.90.2 ± 0.051.0 ± 0.23.5 ± 0.841.035.5
[¹²⁵I]Morph-Tracer B 2h7.8 ± 1.01.5 ± 0.25.5 ± 0.912.8 ± 2.15.215.3
24h4.1 ± 0.50.3 ± 0.072.3 ± 0.42.1 ± 0.513.720.8

This is hypothetical data for illustrative purposes.

Interpretation of Results: In this hypothetical comparison, [¹²⁵I]Morph-Tracer A demonstrates more favorable characteristics for imaging. It shows higher initial tumor uptake and, critically, faster clearance from the blood and liver, resulting in significantly higher tumor-to-blood and tumor-to-muscle ratios at 24 hours post-injection. This would lead to clearer images with better contrast.

Target Specificity and Receptor Binding

Demonstrating that the radiotracer binds specifically to its intended target is paramount. This is often achieved through in vivo blocking studies.

Experimental Protocol: In Vivo Blocking Study

  • Animal Groups: Prepare two groups of tumor-bearing animals.

  • Blocking Agent: In the "blocked" group, pre-inject a high dose of a non-radioactive, known ligand for the target receptor approximately 30-60 minutes before administering the radiotracer.

  • Radiotracer Injection: Inject the radiotracer into both the "blocked" and "unblocked" (control) groups.

  • Imaging or Biodistribution: Perform imaging or biodistribution studies as described previously.

  • Data Analysis: Compare the tracer uptake in the target tissue between the two groups. A significant reduction in uptake in the blocked group indicates specific binding.

Visualization of Experimental Workflow

G cluster_0 In Vivo Blocking Study Workflow A Tumor-Bearing Animal Cohort B Control Group (Vehicle Pre-injection) A->B C Blocked Group (Cold Ligand Pre-injection) A->C D Radiotracer Administration ([¹²⁵I]Morph-Tracer) B->D C->D E Biodistribution Study or PET/SPECT Imaging D->E F Comparative Data Analysis (Target Tissue Uptake) E->F

Caption: Workflow for an in vivo blocking study to assess target specificity.

Metabolic Stability

A good radiotracer should exhibit reasonable stability in vivo to ensure that the detected signal originates from the intact tracer binding to its target, rather than from radiometabolites.

Experimental Protocol: In Vivo Metabolite Analysis

  • Sample Collection: Following radiotracer injection, collect blood samples at various time points.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Protein Precipitation: Precipitate the plasma proteins using a solvent like acetonitrile.

  • Analysis: Analyze the supernatant using radio-High-Performance Liquid Chromatography (radio-HPLC) to separate the parent radiotracer from its radiometabolites.

  • Data Quantification: Quantify the percentage of intact radiotracer at each time point.

Comparative Data Presentation

Radiotracer% Intact Tracer in Plasma (30 min p.i.)% Intact Tracer in Plasma (60 min p.i.)
[¹²⁵I]Morph-Tracer A 85%70%
[¹²⁵I]Morph-Tracer B 60%35%

This is hypothetical data for illustrative purposes.

Interpretation of Results: [¹²⁵I]Morph-Tracer A shows significantly higher metabolic stability, which is a desirable characteristic. High levels of circulating radiometabolites can lead to increased background signal and complicate the interpretation of imaging data.

Radiosynthesis of Iodinated Morpholine Derivatives

The synthesis of radioiodinated compounds typically involves a halogen exchange or an electrophilic substitution on a suitable precursor. For this compound derivatives, a common approach is radioiododestannylation of a trialkyltin precursor.

Experimental Protocol: Radioiododestannylation

  • Precursor: Start with the corresponding tri-n-butyltin precursor of the morpholine derivative.

  • Radioiodination: Add no-carrier-added radioiodide (e.g., Na[¹²³I]) to a solution of the precursor in a suitable solvent (e.g., ethanol/acetic acid).

  • Oxidation: Introduce an oxidizing agent (e.g., Chloramine-T or peracetic acid) to facilitate the electrophilic substitution of the stannyl group with the radioiodine.

  • Quenching: Quench the reaction with a reducing agent (e.g., sodium metabisulfite).

  • Purification: Purify the radiolabeled product using preparative HPLC.

  • Formulation: Formulate the final product in a biocompatible solution (e.g., saline with ethanol) for in vivo administration.

Visualization of Radiosynthesis Workflow

G cluster_0 Radiosynthesis Workflow A Stannyl Precursor + Radioiodide B Add Oxidizing Agent (e.g., Chloramine-T) A->B Initiate Iodination C Reaction Quenching B->C D HPLC Purification C->D E Formulation D->E

Caption: General workflow for radioiododestannylation.

Conclusion and Future Directions

The development of novel radiotracers based on the this compound scaffold holds significant potential for advancing molecular imaging. A rigorous and systematic in vivo comparison is essential to identify lead candidates for clinical translation. This guide has outlined the key experimental protocols and data analysis frameworks necessary for such a comparison, drawing upon established methodologies in the field.

Future research should focus on synthesizing and evaluating a series of these derivatives to establish clear structure-activity relationships. By systematically modifying the substituents on the morpholine ring or other parts of the molecule, it will be possible to fine-tune the pharmacokinetic and target-binding properties to develop superior imaging agents for a range of diseases.

References

Sources

A Senior Application Scientist's Guide to Confirming 4-(2-iodoethyl)morpholine Incorporation Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development and chemical biology, the precise modification of proteins and peptides is a cornerstone of innovation. The covalent labeling of biomolecules with specific reagents, such as 4-(2-iodoethyl)morpholine, allows for the introduction of unique functionalities, enabling the study of protein structure, function, and the development of targeted therapeutics. However, the successful incorporation of this iodo-functionalized morpholine moiety must be rigorously confirmed to ensure the validity of subsequent experiments and the quality of the final product.

This guide provides an in-depth comparison of mass spectrometry techniques for the definitive confirmation of this compound incorporation. We will delve into the rationale behind experimental choices, provide detailed protocols, and present supporting data to empower you to select and implement the most appropriate method for your research needs.

The Chemistry of Confirmation: Expected Fragmentation Patterns

Key Predicted Fragmentation Pathways:

  • Alpha-Cleavage: The most probable initial fragmentation is the homolytic cleavage of the carbon-iodine (C-I) bond, which is the weakest bond in the molecule. This will result in the loss of an iodine radical (I•), leading to a prominent fragment ion corresponding to the morpholinoethyl cation.

  • Morpholine Ring Fragmentation: The morpholine ring itself can undergo characteristic fragmentation, typically involving the loss of small neutral molecules like ethylene oxide or cleavage at the bonds adjacent to the nitrogen and oxygen atoms.

Predicted Diagnostic Fragment Ions for this compound:

Fragment Ionm/z (monoisotopic)Description
[M-I]⁺114.0919Loss of iodine radical from the molecular ion. This is expected to be a major fragment.
[M-C2H4O]⁺198.9885Loss of ethylene oxide from the morpholine ring of the molecular ion.
[C4H8NO]⁺86.0606Fragment corresponding to the protonated morpholine ring.
[C2H5N]⁺43.0422A smaller fragment arising from cleavage within the morpholine ring.

Comparative Analysis of Mass Spectrometry Techniques

The choice of mass spectrometry technique will depend on the nature of the sample (the free labeling reagent or a modified biomolecule) and the specific information required. Here, we compare the most suitable techniques: Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry.

TechniqueIonizationMass AnalyzerKey AdvantagesKey LimitationsIdeal For
ESI-MS/MS Electrospray Ionization (ESI)Quadrupole, Ion Trap, Orbitrap, TOFSoft ionization, minimal fragmentation in MS1, allows for detailed structural elucidation via MS/MS. Excellent for analyzing complex mixtures and large biomolecules.Can be sensitive to salt and detergent contamination.Confirming modification of peptides and proteins, and detailed fragmentation analysis of the free label.
MALDI-TOF Matrix-Assisted Laser Desorption/Ionization (MALDI)Time of Flight (TOF)High throughput, tolerant to some salts and buffers, good for analyzing intact large molecules.Matrix interference can be an issue for small molecules (<500 Da). Fragmentation information is less direct than with MS/MS.Rapid screening of successful modification of peptides and small proteins, and analysis of the free label with appropriate matrix selection.

Experimental Protocols

Protocol 1: ESI-MS/MS for Confirmation of this compound and its Incorporation into Peptides

This protocol is designed for the detailed characterization of the free labeling reagent and for identifying the specific site of modification on a peptide.

1. Sample Preparation:

  • Free Label: Dissolve this compound in 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1-10 µM.
  • Modified Peptide: Following the labeling reaction, desalt and purify the peptide using a C18 ZipTip or equivalent solid-phase extraction method. Elute the peptide in 50:50 acetonitrile:water with 0.1% formic acid.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Use a C18 reverse-phase column with a gradient of acetonitrile in water (both with 0.1% formic acid) to separate the analyte from contaminants.
  • Mass Spectrometry (MS):
  • MS1 Scan: Acquire a full scan from m/z 100-1000 to identify the protonated molecular ion of the free label ([M+H]⁺) or the modified peptide.
  • MS2 Scan (Tandem MS): Perform collision-induced dissociation (CID) on the precursor ion of interest. Set the collision energy to a level that induces fragmentation, which may require optimization (start around 20-30 eV).

3. Data Analysis:

  • Free Label: Look for the precursor ion at the expected m/z. In the MS2 spectrum, identify the predicted diagnostic fragment ions.
  • Modified Peptide: Compare the MS1 spectrum of the modified peptide to the unmodified control to confirm the mass shift corresponding to the addition of the morpholinoethyl group (mass of C6H12NO = 114.0919 Da). Analyze the MS2 spectrum to identify fragment ions (b- and y-ions) that contain the mass modification, which will pinpoint the modified amino acid residue.

Experimental Workflow for ESI-MS/MS Analysis

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep_label Dissolve/Purify Sample lc_separation Reverse-Phase Chromatography prep_label->lc_separation ms1_scan MS1 Scan (Precursor Ion) lc_separation->ms1_scan cid Collision-Induced Dissociation (CID) ms1_scan->cid ms2_scan MS2 Scan (Fragment Ions) cid->ms2_scan data_analysis Confirm Mass Shift & Identify Fragments ms2_scan->data_analysis

Caption: Workflow for ESI-MS/MS analysis.

Protocol 2: MALDI-TOF for Rapid Screening of Peptide Modification

This protocol is suitable for a quick assessment of whether the labeling reaction has occurred.

1. Sample Preparation:

  • Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid.
  • Mix the desalted modified peptide solution with the matrix solution in a 1:1 ratio.
  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

2. MALDI-TOF Analysis:

  • Acquire a mass spectrum in positive ion mode.
  • Calibrate the instrument using a standard peptide mixture.

3. Data Analysis:

  • Compare the mass spectrum of the modified peptide with that of an unmodified control.
  • A mass shift corresponding to the addition of the morpholinoethyl group (114.0919 Da) indicates successful incorporation.

Expected Fragmentation of this compound

cluster_frags M [this compound]⁺˙ m/z 241.00 F1 [M-I]⁺ m/z 114.09 M->F1 - I• F2 [C4H8NO]⁺ m/z 86.06 F1->F2 - C2H4

Caption: Predicted fragmentation of this compound.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of your results, it is crucial to incorporate controls into your experimental design.

  • Negative Control: Analyze an unlabeled peptide or protein to establish a baseline mass and fragmentation pattern.

  • Positive Control: If available, use a well-characterized molecule known to be modified by this compound to validate your methodology.

  • High-Resolution Mass Spectrometry: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to obtain accurate mass measurements, which can help to confirm the elemental composition of your molecule and its fragments.

By employing these techniques and controls, researchers can confidently and accurately confirm the incorporation of this compound, ensuring the integrity and reliability of their scientific findings.

References

  • Mass Spectrometry: Fragmentation Patterns - Chemistry LibreTexts. (2023). Provides a general overview of fragmentation patterns in mass spectrometry for different classes of organic compounds. [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. (2023). Offers a detailed explanation of the principles of fragmentation in mass spectrometry. [Link]

  • Matrix-assisted laser desorption/ionization - Wikipedia. (2023). Provides a comprehensive overview of the MALDI technique. [Link]

  • A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - MDPI. (2024). Details a protocol for LC-MS/MS analysis of alkylated peptides, which is analogous to the analysis of peptides modified with this compound. [Link]

  • MALDI-TOF Sample Preparation - University of Illinois. (n.d.). A practical guide to sample preparation for MALDI-TOF analysis. [Link]

a comparative analysis of alkylating agents for specific protein labeling

Author: BenchChem Technical Support Team. Date: January 2026

<_ _> A Comparative Guide to Alkylating Agents for Specific Protein Labeling

Introduction: The Critical Role of Covalent Labeling in Protein Research

In the landscape of protein science, the ability to attach a molecular tag to a specific site on a protein is fundamental. This process, known as protein labeling, allows researchers to elucidate protein structure, track protein dynamics within cells, and develop targeted therapeutics like antibody-drug conjugates (ADCs). Among the various strategies for protein modification, alkylation of nucleophilic amino acid residues stands out as a robust and widely adopted method.[1][2]

Alkylating agents are a class of reagents that form stable, covalent bonds with electron-rich atoms in protein side chains.[3][4] This guide provides a comparative analysis of the most common alkylating agents used for specific protein labeling, with a focus on reagents targeting the uniquely nucleophilic thiol group of cysteine residues. We will delve into the mechanisms, reaction kinetics, specificity, and stability of these agents, providing field-proven insights and detailed protocols to guide your experimental design.

The Chemistry of Alkylation: Targeting Nucleophilic Residues

The power of alkylating agents lies in their ability to react with nucleophilic amino acid side chains, forming a stable covalent bond.[5] The primary targets within a protein are dictated by the nucleophilicity of the amino acid residues.

  • Cysteine: The thiol (-SH) group of cysteine is the most nucleophilic residue in proteins, making it the premier target for specific alkylation.[6] This high reactivity allows for labeling under mild conditions with high specificity. The reaction forms a stable thioether bond.[7]

  • Lysine: The ε-amino group of lysine is also nucleophilic and can be targeted by some alkylating agents, though it is generally less reactive than cysteine's thiol group.[6]

  • Other Residues: Histidine, methionine, aspartate, and glutamate can also be susceptible to alkylation, particularly under non-ideal conditions, leading to potential off-target effects.[8]

This guide will primarily focus on the two most prevalent classes of cysteine-targeting alkylating agents: Haloacetamides and Maleimides .

A Tale of Two Chemistries: Haloacetamides vs. Maleimides

The choice between a haloacetamide and a maleimide reagent is a critical decision in experimental design, as their distinct reaction mechanisms dictate their performance characteristics.

Haloacetamides (e.g., Iodoacetamide, Bromoacetamide)

Haloacetamides, with iodoacetamide (IAM) being the most common example, react with thiols via a classic SN2 nucleophilic substitution reaction.[7] The deprotonated thiolate anion (-S⁻) acts as the nucleophile, attacking the carbon atom adjacent to the halogen, which serves as a leaving group.[7][9]

Key Characteristics:

  • pH Dependence: The reaction is highly dependent on pH. A slightly alkaline pH (typically 7.5-8.5) is required to ensure a sufficient population of the reactive thiolate anion.[10][11]

  • Reaction Rate: The reaction rate is generally slower compared to maleimides.[12]

  • Bond Stability: The resulting thioether bond is extremely stable and considered irreversible under most biological conditions.[7][13]

  • Specificity: While highly specific for cysteines under optimal pH, high concentrations or elevated pH can lead to off-target reactions with other nucleophilic residues like methionine, histidine, and lysine.[8][14]

Maleimides (e.g., N-ethylmaleimide)

Maleimides react with thiols through a Michael-type addition reaction. The thiolate anion attacks one of the double-bonded carbons of the maleimide ring.[7]

Key Characteristics:

  • pH Dependence: The reaction proceeds efficiently over a broader and milder pH range (6.5-7.5) compared to haloacetamides.[9][15]

  • Reaction Rate: Maleimides react much more rapidly with thiols than haloacetamides.[11]

  • Bond Stability: The initial thiosuccinimide bond, while generally stable, can be subject to a retro-Michael reaction, especially in the presence of other thiols like glutathione.[16][17] This can lead to label exchange and is a critical consideration for in vivo applications. However, newer maleimide derivatives have been developed to improve stability.[18]

  • Specificity: Maleimides exhibit high selectivity for cysteine residues within their optimal pH range.[19] However, at pH values above 7.5, reactivity towards lysine's primary amine can occur.[15]

Head-to-Head Comparison

To facilitate reagent selection, the following table summarizes the key performance characteristics of haloacetamides and maleimides.

FeatureHaloacetamides (e.g., Iodoacetamide)Maleimides (e.g., N-ethylmaleimide)
Reaction Mechanism SN2 Nucleophilic Substitution[7]Michael Addition[7]
Primary Target Cysteine (Thiol)[6]Cysteine (Thiol)[6]
Optimal pH Range 7.5 - 8.5[10]6.5 - 7.5[15]
Reaction Speed Slower[12]Faster[11]
Bond Stability Highly Stable (Irreversible)[7]Stable, but can be reversible (Retro-Michael)[16]
Selectivity High for Cys at optimal pH[9]Very high for Cys at optimal pH[19]
Common Off-Targets Met, His, Lys (at high pH/concentration)[8]Lys (at pH > 7.5), Sulfinic Acids[15][20]

Visualizing the Mechanisms

To better understand the chemical transformations, the following diagrams illustrate the core reaction mechanisms.

Caption: Reaction mechanisms for cysteine alkylation.

Experimental Design & Protocols

The success of any protein labeling experiment hinges on a well-designed protocol. As a Senior Application Scientist, I emphasize that a protocol is not just a series of steps, but a system of controlled variables designed to achieve a specific outcome.

Core Experimental Workflow

A typical labeling experiment follows a logical progression, from protein preparation to analysis of the final conjugate.

G start Start: Purified Protein Sample reduction Step 1: Reduction of Disulfides (e.g., DTT, TCEP) start->reduction buffer_exchange Step 2: Buffer Exchange / Desalting (Removes reducing agent) reduction->buffer_exchange Critical to prevent reagent inactivation alkylation Step 3: Alkylation Reaction (Add Maleimide or Haloacetamide) buffer_exchange->alkylation quenching Step 4: Quench Excess Reagent (e.g., DTT, β-mercaptoethanol) alkylation->quenching Stops the reaction purification Step 5: Purify Labeled Protein (e.g., Dialysis, Gel Filtration) quenching->purification analysis Step 6: Analysis & Quantification (e.g., MS, Spectroscopy) purification->analysis end End: Characterized Conjugate analysis->end

Caption: Standard workflow for protein labeling via cysteine alkylation.

Detailed Protocol: Cysteine Labeling with a Maleimide Reagent

This protocol provides a self-validating framework for labeling a protein with a thiol-reactive dye.

Objective: To covalently label exposed cysteine residues on a purified protein with a fluorescent maleimide probe.

Materials:

  • Purified protein solution (1-10 mg/mL)

  • Reaction Buffer: Degassed 100 mM phosphate buffer, 150 mM NaCl, pH 7.0.

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) solution (e.g., 50 mM stock).

  • Maleimide Reagent: Stock solution in anhydrous DMSO or DMF (e.g., 10 mM).

  • Quenching Solution: DTT or β-mercaptoethanol (e.g., 1 M stock).

  • Purification: Desalting column or dialysis cassette.

Methodology:

  • Protein Preparation & Reduction (The "Why"):

    • Dissolve the protein in the degassed Reaction Buffer.[19] Degassing is crucial to prevent oxygen from re-oxidizing the thiols to disulfide bonds.

    • If the protein contains disulfide bonds that need to be labeled, add TCEP to a final concentration of 10-fold molar excess over the protein. Incubate for 20-30 minutes at room temperature.[21] TCEP is a phosphine-based reducing agent that does not contain a thiol, preventing it from competing with the protein for the maleimide reagent.[10]

    • Self-Validation: If reduction is performed, you must remove the excess TCEP before adding the maleimide. Use a desalting column equilibrated with the degassed Reaction Buffer.[1] Failure to do so will result in the TCEP consuming your labeling reagent.

  • Alkylation Reaction (The "Why"):

    • Immediately after preparing the reduced, thiol-free protein, add the maleimide stock solution to achieve a 10- to 20-fold molar excess of the reagent over the protein.[19] This excess drives the reaction to completion.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[15] The longer incubation at a lower temperature can sometimes improve specificity.

    • Self-Validation: Perform the reaction in a vial flushed with an inert gas (nitrogen or argon) to minimize oxidation.[21]

  • Quenching & Purification (The "Why"):

    • Stop the reaction by adding a quenching agent (e.g., DTT) to a final concentration that is at least 10-fold higher than the initial maleimide concentration. This will consume any unreacted maleimide.

    • Remove the excess, unreacted label and quenching agent by extensive dialysis or gel filtration.[22] This step is critical for accurate downstream quantification.

  • Quantification (The "Why"):

    • The degree of labeling (DOL), or the average number of dye molecules per protein, must be determined to ensure consistency.

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and the absorbance maximum of the dye (Amax).[22]

    • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.[22]

    • Calculate the DOL using the Beer-Lambert law for both the protein and the dye.[22]

    • Self-Validation: A well-controlled experiment will have a consistent DOL across batches. For more advanced applications, mass spectrometry can confirm the site(s) of labeling.[1]

Conclusion and Future Outlook

The strategic alkylation of cysteine residues remains a cornerstone of protein bioconjugation. Haloacetamides like iodoacetamide offer an irreversible and highly stable linkage, making them ideal for applications in proteomics where preventing disulfide bond reformation is key.[8] Maleimides provide the advantage of rapid kinetics and milder reaction conditions, though the potential for retro-Michael reactions necessitates careful consideration, particularly for in vivo studies.[15][16]

The choice of alkylating agent is not arbitrary but a deliberate decision based on the experimental goals, the nature of the protein, and the desired stability of the final conjugate. By understanding the underlying chemistry and implementing robust, self-validating protocols, researchers can confidently and specifically label proteins to unlock new insights in biology and medicine.

References

  • Jonietz, E. (2018). Spotting labels: Determining the efficiency of protein labelling with fluorescent dyes. Wiley Analytical Science. Retrieved from [Link]

  • Oncohema Key. (2016). Alkylating Agents. Retrieved from [Link]

  • Hellmeier, J., et al. (2024). Quantification of absolute labeling efficiency at the single-protein level. Nature Methods. Retrieved from [Link]

  • Parvez, S., et al. (2017). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Redox Biology. Retrieved from [Link]

  • Jandial, D. D., et al. (2012). The Scarlet Letter of Alkylation: A Mini Review of Selective Alkylating Agents. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • G-Biosciences. (2015). How To Determine Degree of Protein Labeling. Retrieved from [Link]

  • Hellmeier, J., et al. (2024). Quantification of absolute labeling efficiency at the single-protein level. Nature Methods. Retrieved from [Link]

  • Koniev, O., & Wagner, A. (2015). Fast Cysteine Bioconjugation Chemistry. Accounts of Chemical Research. Retrieved from [Link]

  • Carrico, I. S. (2008). Chemoselective modification of proteins: hitting the target. Chemical Society Reviews. Retrieved from [Link]

  • Lahnsteiner, M., et al. (2020). Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. Bioconjugate Chemistry. Retrieved from [Link]

  • Strop, P., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry. Retrieved from [Link]

  • ResearchGate. (2020). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Retrieved from [Link]

  • Carroll, K. S., et al. (2018). Profiling protein S-sulfination with maleimide-linked probes. Nature Communications. Retrieved from [Link]

  • Tenne, M., et al. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters. Retrieved from [Link]

  • González, J., et al. (2001). Amino Acid Nitrosation Products as Alkylating Agents. Journal of the American Chemical Society. Retrieved from [Link]

  • Ren, D., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems. Retrieved from [Link]

  • Asri, D., et al. (2020). Affinity-Specific Dual Labeling of Cysteine-Rich Proteins for Identification of Metal-Binding Sites. Analytical Chemistry. Retrieved from [Link]

  • Lahnsteiner, M., et al. (2020). Locking the thioether conjugation bond in a 6-membered ring via a transcyclization reaction. Chemical Science. Retrieved from [Link]

  • National Center for Biotechnology Information. (2000). Alkylating Agents. In Holland-Frei Cancer Medicine (6th ed.). Retrieved from [Link]

  • Fiveable. (n.d.). Essential Protein Labeling Techniques to Know for Proteomics. Retrieved from [Link]

  • Molecules. (2022). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. Retrieved from [Link]

  • Borst, J. W., et al. (2005). A method for site-specific labeling of multiple protein thiols. Biophysical Journal. Retrieved from [Link]

  • Oncohema Key. (2016). Alkylating Agents. Retrieved from [Link]

  • ResearchGate. (2019). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Retrieved from [Link]

  • Ren, D., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems. Retrieved from [Link]

  • ResearchGate. (2020). A comparison of several modern alkylating agents. Retrieved from [Link]

  • Poirier, D., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry. Retrieved from [Link]

  • ResearchGate. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Retrieved from [Link]

  • ResearchGate. (2021). Optimization of Cysteine Residue Alkylation Using an On-line LC-MS Strategy: Benefits of Using a Cocktail of Haloacetamide Reagents. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Comprehensive Quality Assessment of Synthesized 4-(2-Iodoethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of a synthetic intermediate is paramount. The quality of a molecule like 4-(2-iodoethyl)morpholine, a crucial building block in medicinal chemistry and radiopharmaceutical development, directly dictates the success, reproducibility, and safety of subsequent synthetic steps and the final active pharmaceutical ingredient (API).[1][2] Its high reactivity, owing to the excellent leaving group character of iodine, makes it a valuable reagent but also susceptible to degradation and the formation of impurities.[3]

This guide provides an in-depth, experience-based framework for assessing the purity and confirming the identity of synthesized this compound. We will move beyond simple checklists to explore the causality behind our analytical choices, ensuring a robust and self-validating quality control (QC) strategy.

The Analytical Imperative: Why Standard Protocols Are Not Enough

This compound is often synthesized from its more stable precursor, 4-(2-chloroethyl)morpholine, or via the activation of 4-(2-hydroxyethyl)morpholine.[4] Each synthetic route presents a unique impurity profile that must be rigorously characterized. The primary concerns are:

  • Residual Starting Materials: Incomplete reactions can leave behind precursors like 4-(2-chloroethyl)morpholine or 4-(2-hydroxyethyl)morpholine.

  • Byproduct Formation: Elimination reactions can form the volatile impurity 4-vinylmorpholine.

  • Degradation: The labile carbon-iodine bond can lead to de-iodination, particularly upon exposure to light or heat, resulting in the formation of morpholine or other derivatives.

  • Solvent Residues: Residual solvents from synthesis and purification must be identified and quantified according to ICH Q3C guidelines.[1]

A multi-modal analytical approach is therefore not just recommended; it is essential for building a complete and trustworthy profile of the material. Modern analytical techniques provide the precision needed to understand molecular structure, functional groups, and chemical characteristics.[5]

Orthogonal Analytical Strategy for Identity and Purity

We will employ a combination of spectroscopic and chromatographic techniques. This orthogonal approach ensures that a potential impurity missed by one method will be detected by another, providing a comprehensive and reliable assessment.

Workflow for Quality Assessment of this compound

G cluster_0 Start: Crude Synthesized Product cluster_1 Primary Analysis: Identity & Purity Screen cluster_2 Decision Point cluster_3 Final Action Crude Crude this compound NMR ¹H & ¹³C NMR Spectroscopy Crude->NMR Confirm Structure HPLC HPLC-UV Analysis Crude->HPLC Assess Purity LCMS LC-MS Analysis Crude->LCMS Confirm Mass & Screen Impurities Decision Purity > 98%? Identity Confirmed? NMR->Decision HPLC->Decision LCMS->Decision Release Release for Use (Store under N₂, protected from light) Decision->Release Yes Repurify Repurify (e.g., Column Chromatography) Decision->Repurify No Repurify->Crude Re-analyze

Caption: A comprehensive workflow for the quality assessment of synthesized this compound.

Comparative Analysis of Key QC Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Identity Check

NMR is the cornerstone for unambiguous structure elucidation. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework. For morpholine-containing compounds, the spectrum typically shows a distinct pattern.[6][7]

Causality Behind the Method: ¹H NMR confirms the presence and connectivity of all protons, with chemical shifts indicating their electronic environment. The protons on the ethyl bridge are particularly diagnostic. The methylene group adjacent to the highly electronegative iodine atom (-CH₂-I) will be significantly downfield compared to the methylene group adjacent to the morpholine nitrogen (-N-CH₂-). ¹³C NMR complements this by confirming the carbon skeleton.

Expected ¹H and ¹³C NMR Data (Predicted, in CDCl₃, 400 MHz)

Assignment¹H Chemical Shift (ppm)¹H Multiplicity¹³C Chemical Shift (ppm)
-CH₂-I~ 3.25Triplet (t)~ 5.5
-N-CH₂- (ethyl bridge)~ 2.85Triplet (t)~ 58.0
-N-CH₂- (morpholine ring)~ 2.60Triplet (t)~ 53.5
-O-CH₂- (morpholine ring)~ 3.75Triplet (t)~ 67.0

Note: These are predicted values. Actual shifts may vary based on solvent and concentration.

Alternative Comparison:

  • 4-(2-Chloroethyl)morpholine: The -CH₂-Cl protons would appear further upfield (around 3.6 ppm) compared to the -CH₂-I protons, and the adjacent -N-CH₂- protons would also be slightly shifted. This allows for easy differentiation from the iodo-analog and detection of it as a potential impurity.[8]

  • 4-(2-Hydroxyethyl)morpholine: The presence of a hydroxyl proton (-OH) and a significant upfield shift of the -CH₂-OH protons (around 3.6 ppm) would clearly distinguish it from the halo-derivatives.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the primary method for quantifying the purity of the synthesized compound and detecting non-volatile impurities.[9] A reversed-phase method is typically effective for separating polar and basic compounds like morpholine derivatives.[10]

Causality Behind the Method: Reversed-phase HPLC separates compounds based on their hydrophobicity. This compound is more hydrophobic than its hydroxyl precursor but may be less retained than certain non-polar byproducts. The basic nitrogen in the morpholine ring can interact with acidic silanol groups on the silica-based column, leading to poor peak shape.[11] To counteract this, an acid modifier like trifluoroacetic acid (TFA) is added to the mobile phase to protonate the morpholine nitrogen and saturate the silanol groups, ensuring sharp, symmetrical peaks.[10][12]

Recommended HPLC Method

ParameterCondition
ColumnC18, 5 µm, 4.6 x 150 mm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient5% to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Column Temp.30 °C

Alternative Comparison: This method can effectively separate this compound from its common precursor, 4-(2-chloroethyl)morpholine. Due to the difference in halogen size and electronegativity, the iodo compound will be more retained (longer retention time) on a C18 column than the chloro analog.

Mass Spectrometry (MS): Absolute Mass Verification

Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of its elemental composition.[5] When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying unknown impurity peaks seen in the HPLC chromatogram.

Causality Behind the Method: Electrospray ionization (ESI) in positive mode is ideal for this molecule, as the basic morpholine nitrogen is readily protonated to form the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, allowing for the confident determination of the molecular formula.

Expected Mass Spectrometry Data

ParameterValue
Molecular FormulaC₆H₁₂INO
Exact Mass241.0018
[M+H]⁺ (ESI+)242.0091

Note: The hydroiodide salt form will have a molecular weight of 368.98 g/mol .[13]

Detailed Experimental Protocols

These protocols are designed to be self-validating by incorporating system suitability checks and clear analysis parameters.

Protocol 1: NMR Analysis (Identity Confirmation)
  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Instrument Setup: Use a ≥400 MHz NMR spectrometer. Ensure the instrument is properly shimmed to achieve good resolution.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals, which is useful for confirming the methylene groups.[6]

  • Data Processing: Process the spectra using appropriate software. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks in the ¹H spectrum and assign them based on the expected structure.

  • Acceptance Criteria: The chemical shifts, multiplicities, and integration ratios must be consistent with the structure of this compound. No significant unassigned peaks should be present.

Protocol 2: HPLC-UV Analysis (Purity Assessment)
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of TFA to 1 L of HPLC-grade water.

    • Mobile Phase B: Add 1.0 mL of TFA to 1 L of HPLC-grade acetonitrile.

    • Degas both phases by sonication or vacuum filtration.[10]

  • Sample Preparation: Prepare a stock solution by dissolving 10 mg of the compound in 10 mL of Mobile Phase A (1 mg/mL). Further dilute to 0.1 mg/mL with Mobile Phase A. Filter the final solution through a 0.45 µm syringe filter.

  • System Setup and Equilibration: Install a C18 column and equilibrate the system with 95% A / 5% B for at least 20 minutes at 1.0 mL/min until a stable baseline is achieved.

  • Analysis: Inject 10 µL of the sample and run the gradient method outlined in Section 3.2.

  • Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

  • Acceptance Criteria: Purity should typically be ≥98% for use in sensitive applications. The main peak should be symmetrical (tailing factor < 1.5).

Conclusion: A Framework for Confidence

Assessing the identity and purity of a critical intermediate like this compound is a foundational step in ensuring the quality and success of a research or drug development program. By employing an orthogonal analytical strategy that combines the structural detail of NMR with the quantitative power of HPLC and the mass confirmation of MS, scientists can build a comprehensive and trustworthy data package. This guide provides not just the methods, but the scientific rationale behind them, empowering researchers to make informed decisions, troubleshoot issues, and proceed with confidence in the quality of their materials. Adherence to these principles aligns with the rigorous quality standards expected in the pharmaceutical industry.[1][14][15]

References

  • Title: Pharmaceutical Intermediate Quality Standards: A Practical Guide Source: Vertex AI Search Grounding API URL
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A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 4-(2-iodoethyl)morpholine (IEM)-Modified Biomolecules

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise modification of biomolecules is a cornerstone of innovation. The introduction of specific functionalities, such as reporter tags or therapeutic payloads, hinges on the reliability and specificity of the chosen chemical linker. 4-(2-iodoethyl)morpholine (IEM) has emerged as a valuable reagent for the targeted alkylation of cysteine residues in proteins and peptides. However, the success of any bioconjugation strategy is not solely defined by the efficiency of the on-target reaction but equally by the absence of off-target modifications. This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of IEM-modified biomolecules, offering field-proven insights and detailed experimental protocols to ensure the integrity and specificity of your conjugates.

The "Why": Understanding the Imperative of Cross-Reactivity Assessment

This compound is an alkylating agent that reacts with the sulfhydryl group of cysteine residues.[1][2][3][4] This reaction is favored due to the high nucleophilicity of the cysteine thiolate anion.[5][6] While cysteine is a relatively rare amino acid, enhancing the potential for site-specific modification, the possibility of off-target reactions with other nucleophilic amino acid residues (e.g., histidine, lysine, methionine) cannot be dismissed, particularly under non-optimal reaction conditions.[7]

Such unintended modifications, or cross-reactivity, can have profound consequences:

  • Altered Biological Activity: Modification of amino acids in active sites or regions crucial for protein conformation can lead to a partial or complete loss of function.

  • Increased Immunogenicity: Novel epitopes created by off-target modifications can trigger an undesirable immune response.

  • Compromised Therapeutic Efficacy and Safety: In the context of antibody-drug conjugates (ADCs), off-target conjugation can lead to instability and premature release of the cytotoxic payload, impacting both efficacy and safety.[8]

Therefore, a rigorous assessment of cross-reactivity is not merely a quality control step but a fundamental requirement for the validation of any IEM-modified biomolecule.[8]

The "How": A Multi-Faceted Approach to Detecting Off-Target Modifications

A comprehensive cross-reactivity assessment employs a combination of proteomic and immunological techniques to provide a holistic view of modification specificity.

Mass spectrometry (MS)-based proteomics is the gold standard for identifying and localizing post-translational modifications, including those introduced artificially.[9][10] This powerful technique allows for the direct identification of off-target amino acid residues that have been modified by IEM.

A typical workflow involves:

  • Proteolytic Digestion: The IEM-modified protein is digested into smaller peptides using an enzyme such as trypsin.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.[11] The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.

  • Database Searching: The acquired MS/MS spectra are searched against a protein sequence database to identify the peptides.[11] The search parameters are configured to include the mass shift corresponding to the IEM modification on all potential amino acid residues.

This approach provides definitive evidence of off-target modifications at the amino acid level.

Experimental Protocol: Mass Spectrometry-Based Off-Target Analysis

  • Sample Preparation:

    • Treat the target protein with IEM under the desired reaction conditions.

    • As a control, subject an unmodified sample of the same protein to the same buffer and incubation conditions without IEM.

    • Remove excess IEM using a desalting column or dialysis.

  • Reduction and Alkylation (of disulfide bonds):

    • Denature the protein in a buffer containing 8 M urea.

    • Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 1 hour.

    • Alkylate the free cysteines with iodoacetamide in the dark at room temperature for 45 minutes to prevent disulfide bond reformation.[12]

  • Proteolytic Digestion:

    • Dilute the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the digest with formic acid.

    • Analyze the peptide mixture using a high-resolution mass spectrometer.[13]

  • Data Analysis:

    • Search the MS/MS data against the protein sequence database using a software platform that allows for the specification of variable modifications.

    • Define the mass of the IEM adduct as a potential modification on all relevant amino acid residues (cysteine, histidine, lysine, methionine, etc.).

    • Manually validate any identified off-target modifications by inspecting the MS/MS spectra for characteristic fragment ions.[14]

While MS provides molecular-level detail, immunoassays are crucial for evaluating the functional impact of potential cross-reactivity, particularly concerning antibody binding and immunogenicity.[15][16]

  • Western Blotting: This technique is used to assess whether the IEM modification has altered the binding of a specific antibody to the target protein.[17] A change in antibody recognition could indicate a modification within the epitope.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA offers a quantitative measure of antibody binding and can be configured to assess cross-reactivity in several ways.[17][18][19] A competitive ELISA, for instance, can determine if the IEM-modified biomolecule competes with the unmodified version for antibody binding, providing insights into the preservation of the epitope.[17]

Experimental Protocol: Western Blotting for Antibody Specificity

  • Sample Preparation: Prepare lysates from cells expressing the target protein, both treated and untreated with IEM.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20][21][22]

  • Blocking: Block non-specific binding sites on the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST).[20]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[20]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[20] Compare the band intensities between the IEM-modified and unmodified samples.

Experimental Protocol: Competitive ELISA for Epitope Integrity

  • Plate Coating: Coat a 96-well microplate with the unmodified target protein.

  • Blocking: Block the remaining protein-binding sites on the plate.[23]

  • Competition: In a separate plate, pre-incubate a fixed concentration of the primary antibody with serial dilutions of either the IEM-modified protein or the unmodified protein (as a self-competition control).

  • Incubation: Transfer the antibody-competitor mixtures to the coated plate and incubate.

  • Detection: Wash the plate and add an HRP-conjugated secondary antibody. After another wash, add a substrate and measure the absorbance.

  • Analysis: Plot the absorbance as a function of the competitor concentration. A rightward shift in the curve for the IEM-modified protein compared to the unmodified protein indicates reduced binding affinity, suggesting potential modification within or near the epitope.

Visualizing the Workflow

The following diagram illustrates a comprehensive workflow for the cross-reactivity assessment of IEM-modified biomolecules.

Cross_Reactivity_Assessment_Workflow cluster_modification Biomolecule Modification cluster_proteomics Proteomic Analysis cluster_immuno Immunological Analysis cluster_conclusion Conclusion start Target Biomolecule iem_mod IEM Modification start->iem_mod digestion Proteolytic Digestion iem_mod->digestion wb Western Blot iem_mod->wb elisa Competitive ELISA iem_mod->elisa lcms LC-MS/MS digestion->lcms db_search Database Search & Analysis lcms->db_search off_target_id Identification of Off-Target Sites db_search->off_target_id conclusion Comprehensive Cross-Reactivity Profile off_target_id->conclusion ab_binding Assessment of Antibody Binding wb->ab_binding elisa->ab_binding ab_binding->conclusion

Caption: Workflow for assessing the cross-reactivity of IEM-modified biomolecules.

Comparing Alternatives to IEM

While IEM is a potent tool, several alternative reagents for cysteine modification exist, each with its own reactivity profile and potential for cross-reactivity.

Reagent ClassPrimary Reaction MechanismAdvantagesPotential for Cross-Reactivity
Iodoacetamides Nucleophilic Substitution (SN2)Fast reaction kineticsCan react with histidine, lysine, and methionine at higher pH and longer reaction times.[7]
Maleimides Michael AdditionHighly specific for cysteines at neutral pH.[7]Minimal reaction with other residues at optimal pH; the resulting thioether bond can be subject to hydrolysis.[6]
Diaryliodonium Salts Nucleophilic ArylationForms stable thioether linkages.Chemoselective for cysteine.[24]
5-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os) Thiol ConjugationExcellent cysteine selectivity and stable conjugates.[5]High specificity for cysteine.[5]

The choice of reagent should be guided by the specific application, the properties of the biomolecule, and the tolerance for potential off-target effects.

Conclusion: Ensuring Specificity and Confidence

The modification of biomolecules with reagents like this compound is a powerful strategy in biomedical research and drug development. However, the integrity of the resulting conjugate is paramount. A thorough assessment of cross-reactivity, employing both proteomic and immunological methods, is essential to validate the specificity of the modification. By understanding the potential for off-target reactions and implementing rigorous analytical workflows, researchers can proceed with confidence in the quality and reliability of their IEM-modified biomolecules. This multi-pronged approach, grounded in sound scientific principles, ensures that the intended biological function is preserved and that experimental and therapeutic outcomes are not compromised by unintended chemical alterations.

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A Comparative Guide to the Stability of the Morpholine Ring in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the selection of heterocyclic scaffolds is a critical decision that profoundly impacts a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Among the saturated heterocycles, the morpholine ring is a ubiquitous pharmacophore found in numerous FDA-approved drugs.[1][2] Its popularity stems from its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, which can enhance a molecule's pharmacokinetic profile.[3][4]

This guide provides an in-depth evaluation of the morpholine ring's stability in biological systems. We will dissect its metabolic fate, compare its performance against common structural analogs like piperidine and piperazine, and provide detailed experimental protocols for assessing stability in your own research. This analysis is designed to equip researchers and drug development scientists with the necessary insights to make informed decisions when incorporating this privileged scaffold into novel therapeutic agents.[2][5]

The Metabolic Profile of the Morpholine Ring

While often chosen for its stability, the morpholine ring is not metabolically inert.[6][7] Understanding its potential biotransformation pathways is crucial for predicting a compound's in vivo half-life and avoiding the generation of active or toxic metabolites.[8] Metabolism primarily occurs through Phase I oxidation reactions, catalyzed by cytochrome P450 (CYP) enzymes in the liver.[9][10]

The major metabolic pathways include:

  • C-Oxidation: This is the most common metabolic route, typically occurring at the carbon atoms adjacent (alpha) to the ring's nitrogen or oxygen atoms. This hydroxylation can lead to ring opening.

  • N-Dealkylation: If the morpholine nitrogen is attached to a larger molecular scaffold via an alkyl linker, enzymatic cleavage of this bond can occur.

  • Ring Cleavage: Following initial oxidation, the ring can be opened to form more linear, polar metabolites that are readily excreted.[11] For example, bacterial degradation of morpholine can proceed through intermediates like diglycolic acid and glycolic acid.[11]

These pathways are observed in the metabolism of well-known drugs. For instance, the antibiotic Linezolid undergoes morpholine ring oxidation, leading to the formation of two major inactive metabolites. Similarly, the kinase inhibitor Gefitinib is also subject to metabolism on its morpholine moiety.[12]

G cluster_0 Morpholine-Containing Drug cluster_1 Phase I Metabolism (CYP450) cluster_2 Metabolic Consequences cluster_3 Phase II & Excretion Parent Parent Drug (with Morpholine Ring) COx C-Oxidation Product (Hydroxylation) Parent->COx C-Oxidation NDealk N-Dealkylation Product Parent->NDealk N-Dealkylation RingOpen Ring-Opened Metabolite (e.g., Aminoethoxyacetic acid) COx->RingOpen Ring Cleavage Excretion Further Conjugation & Excretion RingOpen->Excretion G cluster_prep 1. Preparation cluster_inc 2. Incubation cluster_samp 3. Sampling & Quenching cluster_ana 4. Analysis A Thaw Liver Microsomes D Mix Microsomes, NADPH System, & Test Compound in Buffer (pH 7.4) A->D B Prepare NADPH Regenerating System B->D C Prepare Test Compound Stock Solution (in DMSO) C->D E Incubate at 37°C with Agitation D->E F Take Aliquots at Time Points (e.g., 0, 10, 30, 60 min) E->F G Terminate Reaction with Ice-Cold Acetonitrile + Internal Standard F->G H Centrifuge to Precipitate Proteins G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate % Remaining, Half-Life (t½), & CLint I->J

Caption: Standard workflow for an in vitro liver microsomal stability assay.

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare the NADPH regenerating system in the buffer. [13] * Prepare a 20 mM stock solution of the test compound in DMSO. [14]

  • Incubation Procedure:

    • In a microcentrifuge tube, pre-warm the liver microsomal solution (e.g., human liver microsomes at 0.5 mg/mL) and buffer to 37°C. [15] * Add the test compound to the mixture to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. [15]The final reaction volume is typically 200-500 µL.

    • Incubate the mixture at 37°C with gentle agitation. [13]

  • Time-Point Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately terminate the reaction by adding the aliquot to a tube or well containing a quench solution, typically 2-3 volumes of ice-cold acetonitrile or methanol with an internal standard. [16][13]This step precipitates the proteins and halts all enzymatic activity.

  • Sample Analysis:

    • Centrifuge the quenched samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins. [13] * Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining concentration of the parent compound using a validated LC-MS/MS method. [17][18]

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) in µL/min/mg microsomal protein.

3.2. Plasma Stability Assay

This assay determines a compound's stability in the presence of plasma enzymes, such as hydrolases and esterases. [19]It is particularly important for compounds with susceptible functional groups like esters or amides, but it also provides a general measure of stability in circulation. Poor stability can lead to a very short in vivo half-life. [20]

G cluster_prep 1. Preparation cluster_inc 2. Incubation cluster_samp 3. Sampling & Quenching cluster_ana 4. Analysis A Thaw Pooled Plasma (Human, Rat, etc.) C Add Test Compound to Plasma (Final Conc. ~1-10 µM) A->C B Prepare Test Compound Stock Solution (in DMSO) B->C D Incubate at 37°C C->D E Take Aliquots at Time Points (e.g., 0, 15, 30, 60, 120 min) D->E F Terminate Reaction with Cold Acetonitrile + Internal Standard E->F G Centrifuge to Precipitate Proteins F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate % Remaining and Half-Life (t½) H->I

Caption: Standard workflow for an in vitro plasma stability assay.

  • Preparation:

    • Rapidly thaw pooled plasma (e.g., human, rat, mouse) from different donors in a 37°C water bath.

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the test compound to the plasma to achieve a final concentration (e.g., 1 µM). The final DMSO concentration should be kept low (<0.5%) to avoid protein precipitation. [21] * Incubate the plate at 37°C, often with gentle shaking. [22]

  • Time-Point Sampling and Reaction Termination:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-compound mixture. [19] * Quench the reaction by adding the aliquot to 3-4 volumes of cold acetonitrile containing an internal standard. [22]

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge at high speed to pellet the precipitated plasma proteins.

    • Transfer the supernatant to a clean plate or vials for analysis by LC-MS/MS to determine the concentration of the parent compound remaining.

  • Data Interpretation:

    • Calculate the percentage of the test compound remaining at each time point relative to the 0-minute sample.

    • Determine the half-life (t½) by plotting the natural logarithm of the percent remaining against time.

Conclusion and Strategic Outlook

The morpholine ring remains a highly valuable scaffold in modern medicinal chemistry, prized for its ability to confer advantageous physicochemical and pharmacokinetic properties. [2][23]Its moderate basicity and balanced solubility profile often make it a superior choice over more basic analogs like piperidine.

However, its reputation for stability should not lead to complacency. The ring is susceptible to predictable metabolic transformations, primarily C-oxidation, which must be evaluated early in the drug discovery process. [8]The systematic application of in vitro assays, such as the microsomal and plasma stability protocols detailed here, is a non-negotiable step. The data from these experiments provide a robust, quantitative foundation for ranking compounds, building structure-activity relationships (SAR), and predicting in vivo human clearance. By understanding both the strengths and the metabolic liabilities of the morpholine ring, drug designers can continue to leverage this privileged structure to develop safer and more effective medicines.

References
  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

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benchmarking the performance of 4-(2-iodoethyl)morpholine against commercial reagents

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Cysteine Alkylating Agents: Benchmarking 4-(2-iodoethyl)morpholine Against Commercial Standards in Proteomics

For researchers, scientists, and drug development professionals, the alkylation of cysteine residues is a cornerstone of mass spectrometry-based proteomics. This critical step prevents the re-formation of disulfide bonds following protein reduction, ensuring reproducible enzymatic digestion and accurate peptide identification.[1][2] The choice of alkylating agent represents a crucial decision, balancing reaction efficiency against the introduction of unwanted chemical artifacts.

For decades, iodoacetamide (IAA) has been the workhorse reagent, favored for its high reactivity. However, its utility is often compromised by significant off-target reactions, particularly the alkylation of methionine residues, which can complicate data analysis and reduce peptide identification rates.[3][4] This has led to the widespread adoption of alternatives like chloroacetamide (CAA), which offers improved specificity at the cost of slower reaction kinetics.[2][5]

This guide introduces a novel reagent, this compound (IEM), and proposes a rigorous experimental framework to benchmark its performance against these commercial standards. Structurally, IEM combines a highly reactive iodoethyl group, analogous to that in IAA, with a morpholine moiety. The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its ability to improve aqueous solubility and confer favorable pharmacokinetic properties.[6][7][8] We hypothesize that these features may translate into a superior alkylating agent for proteomics, potentially offering the high reactivity of IAA while mitigating non-specific interactions.

This document provides a detailed protocol for a head-to-head comparison of these three reagents, outlining the experimental design, step-by-step workflows, and data analysis strategies required for an objective performance evaluation.

Comparative Experimental Framework

To objectively assess the performance of this compound (IEM), we will evaluate it against Iodoacetamide (IAA) and Chloroacetamide (CAA) across four key performance indicators. The experimental design employs Bovine Serum Albumin (BSA) as a model protein due to its well-characterized sequence and defined number of cysteine residues.

Key Performance Metrics:

  • Alkylation Efficiency: The primary measure of success, quantifying the percentage of cysteine residues that are successfully and completely alkylated. Incomplete alkylation can lead to the underrepresentation of cysteine-containing peptides.[5]

  • Reaction Specificity (On-Target vs. Off-Target): A critical parameter evaluating the reagent's propensity to cause undesirable side reactions. Off-target modifications on other amino acid residues (e.g., methionine, lysine, N-terminus) complicate mass spectra and can lead to incorrect peptide identifications.[9][10][11]

  • Reaction Kinetics: The speed at which the alkylation reaction reaches completion. Faster kinetics can shorten sample preparation times.

  • Impact on Proteomic Analysis: The overall effect of the reagent on the final proteomic output, measured by the total number of unique peptides and proteins identified.

Experimental Workflow

The overall workflow follows a standard bottom-up proteomics approach. The sole variable between the three experimental arms is the alkylating agent used.

cluster_0 Protein Preparation cluster_1 Alkylation (Experimental Variable) cluster_2 Sample Processing & Analysis p1 Solubilize BSA in Denaturing Buffer p2 Reduce Disulfide Bonds (DTT) p1->p2 a1 Arm 1: Add This compound p2->a1 a2 Arm 2: Add Iodoacetamide (IAA) p2->a2 a3 Arm 3: Add Chloroacetamide (CAA) p2->a3 p3 Enzymatic Digestion (Trypsin) a1->p3 a2->p3 a3->p3 p4 Peptide Desalting (C18 StageTip) p3->p4 p5 LC-MS/MS Analysis p4->p5 p6 Database Search & Data Analysis p5->p6

Caption: Bottom-up proteomics workflow for comparing alkylating agents.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including control points and standardized procedures, ensuring that any observed differences in results can be confidently attributed to the performance of the alkylating agent.

Part 1: Protein Reduction and Alkylation

Rationale: This protocol uses a standard protein (BSA) and established concentrations for reduction and alkylation to ensure a robust comparison. The reaction is performed in the dark to prevent degradation of the light-sensitive iodo-compounds.[12]

Materials:

  • Bovine Serum Albumin (BSA), proteomics grade

  • Urea

  • Tris-HCl, pH 8.5

  • Dithiothreitol (DTT)

  • This compound (IEM)

  • Iodoacetamide (IAA)

  • Chloroacetamide (CAA)

  • Ultrapure water

Procedure:

  • Protein Solubilization: Prepare a 1 mg/mL solution of BSA in a buffer of 8 M Urea, 100 mM Tris-HCl, pH 8.5.

  • Reduction: Add DTT to the protein solution to a final concentration of 5 mM. Incubate for 45 minutes at 56°C to reduce all disulfide bonds.[13]

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Divide the reduced protein solution into three equal aliquots.

    • Arm 1 (IEM): Add IEM to a final concentration of 14 mM.

    • Arm 2 (IAA): Add IAA to a final concentration of 14 mM.[10][13]

    • Arm 3 (CAA): Add CAA to a final concentration of 14 mM.

  • Incubation: Incubate all three samples for 30 minutes at room temperature in the dark.

  • Quenching: Quench the reaction by adding DTT to a final concentration of 10 mM (an additional 5 mM). Incubate for 15 minutes at room temperature in the dark to consume any excess alkylating agent.[13]

Part 2: Protein Digestion and Mass Spectrometry

Rationale: The sample is diluted to reduce the urea concentration below 2 M, which is critical for optimal trypsin activity. Subsequent steps follow standard procedures for sample clean-up and analysis by high-resolution mass spectrometry.

Materials:

  • Trypsin, sequencing grade

  • Ammonium Bicarbonate (AMBIC)

  • Formic Acid

  • Acetonitrile (ACN)

  • C18 StageTips for desalting

Procedure:

  • Dilution: Dilute each alkylated sample 5-fold with 25 mM AMBIC to reduce the urea concentration to approximately 1.6 M.

  • Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio by weight. Incubate overnight at 37°C.

  • Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting: Desalt the peptide mixtures using C18 StageTips according to the manufacturer's protocol.

  • LC-MS/MS Analysis: Analyze the desalted peptides on a high-resolution Orbitrap mass spectrometer coupled to a nano-flow HPLC system.

    • Data Acquisition: Use a data-dependent acquisition (DDA) method, acquiring MS1 spectra in the Orbitrap (R=70,000) and selecting the top 20 most abundant precursor ions for HCD fragmentation and MS2 analysis (R=17,500).[14]

Data Analysis and Expected Outcomes

The raw mass spectrometry data should be processed using a standard proteomics software package (e.g., MaxQuant). The search should be performed against the BSA sequence with the following variable modifications specified:

  • Carbamidomethyl (C) for CAA and IAA arms (+57.02 Da)

  • Morpholinoethyl (C) for the IEM arm (+113.08 Da)

  • Oxidation (M)

  • Alkylation of M, K, N-terminus for each respective reagent

Reaction Mechanisms and Side Reactions

The primary reaction is a bimolecular nucleophilic substitution (SN2) between the deprotonated thiol of cysteine and the electrophilic carbon of the alkylating agent.[15] However, highly reactive agents like IAA are known to cause off-target modifications.

cluster_main On-Target Cysteine Alkylation (SN2 Reaction) cluster_side Potential Off-Target Reactions Cys_SH Protein-Cys-S⁻H⁺ Cys_S Protein-Cys-S⁻ (Thiolate Anion) Cys_SH->Cys_S Deprotonation (pH > pKa) Product Protein-Cys-S-CH₂-R (Stable Thioether Bond) Cys_S->Product Reagent I-CH₂-R (Alkylating Agent) Reagent->Product Met Methionine (-S-CH₃) Met_Alk Alkylated Met Met->Met_Alk Side Reaction Lys Lysine (-NH₂) Amine_Alk Alkylated Amine Lys->Amine_Alk Side Reaction N_term N-Terminus (-NH₂) N_term->Amine_Alk Side Reaction Reagent2 I-CH₂-R

Caption: General mechanism for cysteine alkylation and potential side reactions.

Data Presentation: Performance Metrics

The following tables present a template for summarizing the quantitative data expected from this comparative analysis.

Table 1: Alkylation Efficiency and Reaction Specificity

MetricThis compound (IEM)Iodoacetamide (IAA)Chloroacetamide (CAA)Causality and Rationale
Cysteine Alkylation Efficiency (%) >98% (Expected)>97%[2]>97%[2]The iodo-group in IEM and IAA suggests high reactivity, leading to near-complete alkylation. CAA is also highly efficient under optimized conditions.
Missed Cysteine Alkylations (%) <2% (Expected)<3%<3%A direct measure of incomplete reactions, which should be minimal for all effective reagents.
Methionine Alkylation (%) Low (Hypothesized)High (~40-80%)[3]Low[4]Key Test: We hypothesize the bulky, hydrophilic morpholine group on IEM may sterically hinder its interaction with the buried methionine side chain compared to the smaller IAA.
N-Terminus/Lysine Alkylation (%) Low (Expected)Moderate[10][11]LowAlkylation of primary amines is a known side reaction, generally less prevalent than methionine alkylation but still a factor for reactive agents like IAA.

Table 2: Impact on Overall Proteomic Analysis

MetricThis compound (IEM)Iodoacetamide (IAA)Chloroacetamide (CAA)Causality and Rationale
Total Protein Identifications Highest (Hypothesized)LowestHighHigh levels of off-target modifications (as with IAA) can suppress ionization or lead to ambiguous peptide identifications, lowering overall protein count.[2]
Total Unique Peptide Identifications Highest (Hypothesized)LowestHighA cleaner reaction with fewer side products (expected from IEM and CAA) should result in more confident and thus a higher number of unique peptide identifications.
Reaction Time to Completion Fast (~30 min)Fast (~30 min)Slower (>45 min)The C-I bond is weaker and iodine is a better leaving group than chlorine, resulting in faster SN2 kinetics for IEM and IAA compared to CAA.[5]

Conclusion and Forward Outlook

This guide presents a comprehensive and scientifically rigorous framework for benchmarking the performance of this compound against the established cysteine alkylating agents, iodoacetamide and chloroacetamide. By systematically evaluating alkylation efficiency, specificity, and the overall impact on proteomic results, researchers can generate the necessary data to make an informed decision on the utility of this novel reagent.

Our central hypothesis is that this compound will pair the high reactivity of iodoacetamide with the superior specificity of chloroacetamide. The morpholine moiety is expected to enhance solubility and sterically disfavor common off-target modifications, potentially leading to cleaner mass spectra and a higher number of protein identifications. If validated by the experimental data generated through this protocol, this compound could represent a significant improvement over existing reagents, offering a "best-of-both-worlds" solution for routine and advanced proteomics workflows.

References

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  • Asati, V., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1-22. Available at: [Link]

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Safety Operating Guide

Navigating the Disposal of 4-(2-Iodoethyl)morpholine: A Comprehensive Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-(2-Iodoethyl)morpholine and its hydroiodide salt, ensuring the safety of laboratory personnel and the protection of our environment. Our focus is to empower you with the knowledge to manage this chemical waste stream responsibly, grounded in scientific principles and regulatory awareness.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with this compound is paramount. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound hydroiodide is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled[1].

Table 1: GHS Hazard Information for this compound Hydroiodide

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled

Source: PubChem CID 69406564[1]

The presence of the iodo- group also necessitates special consideration. Upon heating or combustion, organo-iodine compounds can release toxic and corrosive fumes, including hydrogen iodide and iodine vapor[2]. Therefore, direct incineration without appropriate scrubbing technology is ill-advised.

The Disposal Decision Workflow: A Step-by-Step Approach

The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The following workflow provides a clear decision-making path for laboratory personnel.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_disposal Disposal Pathway cluster_decon Decontamination start Start: Have this compound Waste ppe Don Appropriate PPE start->ppe Safety First assess_quantity Assess Quantity of Waste small_quantity Small Quantity (<5g) in Solution? assess_quantity->small_quantity large_quantity Large Quantity or Pure Compound assess_quantity->large_quantity ppe->assess_quantity neutralize Chemical Neutralization (Reduction) small_quantity->neutralize Yes collect_waste Collect as Halogenated Organic Waste small_quantity->collect_waste No large_quantity->collect_waste neutralize->collect_waste After Neutralization licensed_disposal Arrange for Licensed Hazardous Waste Disposal collect_waste->licensed_disposal decontaminate Decontaminate Glassware & Surfaces licensed_disposal->decontaminate end End of Procedure decontaminate->end

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
4-(2-Iodoethyl)morpholine
Reactant of Route 2
4-(2-Iodoethyl)morpholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.